gurmarin
Description
Properties
CAS No. |
138464-10-5 |
|---|---|
Molecular Formula |
C187-H276-N46-O53-S6 |
Synonyms |
gurmarin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Sweet-Suppressing Power of Gurmarin: A Technical Guide
For Immediate Release
A Deep Dive into the Science of a Potent Sweet Taste Inhibitor for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of gurmarin, a 35-amino acid polypeptide isolated from the leaves of Gymnema sylvestre. This document details the experimental protocols for its extraction and purification, summarizes its key physicochemical properties, and elucidates its mechanism of action on the sweet taste signaling pathway.
Discovery and Background
This compound is a polypeptide derived from the leaves of Gymnema sylvestre, a plant native to the tropical forests of India, Africa, and Australia.[1] The Hindi name for the plant, "gurmar," translates to "sugar destroyer," reflecting its traditional use in Ayurvedic medicine for managing diabetes.[1] The sweet-suppressing properties of Gymnema sylvestre are attributed to a variety of compounds, including gymnemic acids and the polypeptide this compound.[2] this compound was discovered as a potent and selective inhibitor of sweet taste in rodents, with little to no effect on the perception of other tastes such as salty, sour, or bitter.[3] This specificity makes it a valuable tool for studying the mechanisms of sweet taste transduction.
Physicochemical Properties of this compound
This compound is a 35-amino acid polypeptide with a molecular weight of approximately 4,209 Daltons.[4] Its structure is characterized by three intramolecular disulfide bridges, which contribute to its stability.[5] The complete amino acid sequence of this compound was determined by Edman degradation of peptide fragments.[4]
| Property | Value | Reference |
| Molecular Weight | 4,209 Da | [4] |
| Number of Amino Acids | 35 | [4] |
| Isoelectric Point (pI) | ~4.5 | [6] |
| Structure | 3 intramolecular disulfide bridges | [5] |
Experimental Protocols
Isolation and Purification of this compound from Gymnema sylvestre Leaves
The following protocol outlines a multi-step strategy for the isolation and purification of native this compound from the leaves of Gymnema sylvestre, based on established protein purification techniques.
3.1.1. Extraction
-
Leaf Preparation: Freshly harvested leaves of Gymnema sylvestre are washed, shade-dried, and ground into a fine powder.[7]
-
Aqueous Extraction: The powdered leaf material is suspended in distilled water at a 1:10 (w/v) ratio and stirred for several hours at 4°C to extract water-soluble components, including this compound.
-
Clarification: The crude extract is clarified by centrifugation at 10,000 x g for 30 minutes to remove cellular debris. The resulting supernatant is collected for further purification.
3.1.2. Ammonium (B1175870) Sulfate (B86663) Precipitation
-
Fractional Precipitation: Solid ammonium sulfate is gradually added to the clarified supernatant with constant stirring at 4°C to achieve a final saturation of 80%. This step precipitates proteins, including this compound.
-
Protein Pellet Collection: The precipitated proteins are collected by centrifugation at 15,000 x g for 45 minutes. The supernatant is discarded, and the protein pellet is resuspended in a minimal volume of 20 mM sodium phosphate (B84403) buffer, pH 6.0.
-
Dialysis: The resuspended pellet is dialyzed extensively against the same phosphate buffer to remove excess ammonium sulfate.
3.1.3. Cation-Exchange Chromatography
-
Column Preparation: A CM-Cellulose column is equilibrated with 20 mM sodium phosphate buffer, pH 6.0.
-
Sample Loading: The dialyzed protein sample is loaded onto the equilibrated column.
-
Elution: The column is washed with the equilibration buffer to remove unbound proteins. A linear gradient of 0 to 1 M NaCl in the same buffer is then applied to elute the bound proteins. Fractions are collected and assayed for sweet taste-suppressing activity. This compound, with its isoelectric point of approximately 4.5, is expected to bind to the cation-exchange resin at pH 6.0 and elute as the salt concentration increases.
3.1.4. Gel Filtration Chromatography
-
Column Preparation: A Sephadex G-50 column is equilibrated with 20 mM sodium phosphate buffer containing 150 mM NaCl, pH 7.0.
-
Sample Loading: The active fractions from the cation-exchange chromatography step are pooled, concentrated, and loaded onto the equilibrated gel filtration column.
-
Elution: The proteins are eluted with the same buffer. Fractions are collected and monitored for absorbance at 280 nm and for sweet taste-suppressing activity. This step separates proteins based on their molecular size, further purifying this compound.
3.1.5. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column and Solvents: A C18 reverse-phase column is used. The mobile phases are Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Elution: The partially purified this compound sample is injected onto the column equilibrated with a low percentage of Solvent B. A linear gradient from 5% to 60% Solvent B over 60 minutes is applied to elute the peptide.
-
Fraction Collection and Analysis: Fractions corresponding to the major peaks are collected, and their purity is assessed by analytical RP-HPLC and mass spectrometry.
Determination of Molecular Weight by SDS-PAGE
-
Sample Preparation: The purified this compound sample is mixed with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue) and heated at 95°C for 5 minutes.
-
Electrophoresis: The denatured sample and a set of pre-stained molecular weight markers are loaded onto a 15% polyacrylamide gel. Electrophoresis is carried out at a constant voltage until the dye front reaches the bottom of the gel.
-
Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and subsequently destained to visualize the protein bands.
-
Molecular Weight Estimation: The molecular weight of this compound is estimated by comparing its migration distance to that of the known molecular weight markers.
Determination of Isoelectric Point by Isoelectric Focusing (IEF)
-
Gel Preparation: A polyacrylamide gel containing a pre-formed pH gradient (e.g., pH 3-10) is used.
-
Sample Application: The purified this compound sample is applied to the IEF gel.
-
Focusing: An electric field is applied across the gel, causing the protein to migrate through the pH gradient until it reaches the pH that corresponds to its isoelectric point, at which point its net charge is zero, and migration ceases.
-
pI Determination: The isoelectric point of this compound is determined by comparing its final position in the gel to that of a set of pI markers run on the same gel.
Mechanism of Action: Sweet Taste Inhibition
This compound selectively inhibits the sweet taste response in rodents by interacting with the T1R2/T1R3 G protein-coupled receptor (GPCR), which functions as the primary sweet taste receptor.[6] The binding of this compound to the T1R2/T1R3 receptor is thought to allosterically modulate the receptor, preventing its activation by sweet-tasting molecules.[8]
The canonical sweet taste signaling pathway is initiated by the binding of a sweet substance to the T1R2/T1R3 receptor.[9] This binding event activates the heterotrimeric G protein gustducin.[10] The activated α-subunit of gustducin, in turn, stimulates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[12] The increase in intracellular Ca2+ activates the transient receptor potential cation channel member M5 (TRPM5), resulting in membrane depolarization and the release of neurotransmitters, which ultimately signals the perception of sweet taste to the brain.[11] this compound's inhibitory action is believed to occur at the initial step of this cascade by preventing the activation of the T1R2/T1R3 receptor.
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: this compound's inhibition of the sweet taste signaling pathway.
References
- 1. Gymnema sylvestre: A Memoir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjstonline.com [rjstonline.com]
- 3. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid sequence of sweet-taste-suppressing peptide (this compound) from the leaves of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Crystal Structure of this compound, a Sweet Taste-Suppressing Protein: Identification of the Amino Acid Residues Essential for Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iaek.org [iaek.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 10. Sensing via Intestinal Sweet Taste Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Three-Dimensional Architecture of the Gurmarin Cystine Knot: A Technical Guide for Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the three-dimensional structure of gurmarin, a sweet taste-suppressing polypeptide, with a focus on its inhibitor cystine knot (ICK) motif. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology of taste modulation and the potential of cystine knot peptides as therapeutic scaffolds.
Core Structural Features of the this compound Cystine Knot
This compound is a 35-amino acid polypeptide isolated from the leaves of Gymnema sylvestre.[1] Its remarkable stability is attributed to a compact, disulfide-rich core organized into an inhibitor cystine knot motif.[2] This structure is characterized by three intramolecular disulfide bridges with a specific connectivity of Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33.[3] The crystal structure of this compound has been resolved to 1.45 Å, revealing a well-defined fold that includes a triple-stranded antiparallel β-sheet.[4][5]
The cystine knot architecture confers high resistance to thermal, chemical, and proteolytic degradation, making it an attractive scaffold for the design of novel therapeutics.[1] The structure is further defined by an antiparallel β-hairpin involving residues 22-34 and several well-defined β-turns.[6]
Quantitative Structural Data
The following tables summarize key quantitative data from the X-ray crystal structure (PDB ID: 5OLL) and NMR solution structures (PDB ID: 1GUR) of this compound.
| Table 1: Crystallographic Data for this compound (PDB: 5OLL) | |
| Parameter | Value |
| Resolution | 1.45 Å[4] |
| R-Value Work | 0.190[4] |
| R-Value Free | 0.191[4] |
| Total Structure Weight | 4.42 kDa[4] |
| Atom Count | 367[4] |
| Modeled Residue Count | 35[4] |
| Table 2: NMR Structural Statistics for this compound (PDB: 1GUR) | |
| Parameter | Value |
| Number of Distance Constraints | 135 (interproton NOEs)[7] |
| 6 (hydrogen bonds)[7] | |
| Number of Dihedral Angle Constraints | 16[7] |
| Average RMSD (Backbone Atoms) | 1.65 ± 0.39 Å[5] |
| Average RMSD (All Heavy Atoms) | 2.95 ± 0.27 Å[5] |
Experimental Protocols
Purification of Native this compound
A general protocol for the extraction and purification of active polypeptides from Gymnema sylvestre leaves is as follows:
-
Extraction: Dried and powdered leaves are subjected to sequential Soxhlet extraction with petroleum ether, chloroform, and methanol (B129727).[8]
-
Fractionation: The crude methanol extract is further fractionated using different solvent systems (e.g., chloroform, ethyl acetate, n-butanol, and n-hexane).[9]
-
Chromatographic Purification: The fraction containing this compound is purified using preparative chromatographic methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[8][9]
X-ray Crystallography
The crystal structure of recombinant this compound was determined using the following methodology:
-
Crystallization: Recombinant this compound, secreted by the methylotrophic yeast Pichia pastoris, was crystallized.[10]
-
Data Collection: X-ray diffraction data were collected at a synchrotron source.[2]
-
Structure Solution and Refinement: The structure was solved by molecular replacement and refined to a resolution of 1.45 Å.[4][10]
NMR Spectroscopy
The solution structure of this compound was determined by two-dimensional proton NMR spectroscopy.
-
Sample Preparation: A homogeneous solution of this compound is prepared in a suitable deuterated solvent (e.g., 95% H₂O/5% D₂O, pH 2.0).[11] For ¹H NMR, a sample concentration of 5-20 mg in approximately 0.6 mL of solvent is typical.[12] The solution is then transferred to a clean NMR tube to a height of 4.0-5.0 cm.[12]
-
Data Acquisition: Two-dimensional TOCSY and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or 750 MHz).[5][11]
-
Structure Calculation: The three-dimensional structure is calculated using simulated-annealing based on interproton distance constraints from NOEs, hydrogen bond constraints, and dihedral angle constraints derived from coupling constants.[5][7]
Signaling Pathway of Sweet Taste Suppression
This compound exerts its sweet taste-suppressing effect in rodents by interacting with the T1R2/T1R3 sweet taste receptor, a G-protein coupled receptor (GPCR).[10] The binding of this compound to the receptor initiates a downstream signaling cascade.
Figure 1: Canonical sweet taste signaling pathway inhibited by this compound.
The binding of a sweet tastant to the T1R2/T1R3 receptor activates the G-protein gustducin.[13] This, in turn, stimulates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium.[13] The increased calcium concentration activates the transient receptor potential cation channel member M5 (TRPM5), causing membrane depolarization and subsequent ATP release, which transmits the sweet taste signal to the brain.[13][14] this compound's inhibitory action is thought to occur through its binding to the T1R2/T1R3 receptor, thereby preventing the initiation of this cascade.[10]
References
- 1. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Crystal Structure of this compound, a Sweet Taste-Suppressing Protein: Identification of the Amino Acid Residues Essential for Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Location of the disulfide bonds of the sweetness-suppressing polypeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Three-dimensional structure of this compound, a sweet taste-suppressing polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution solution structure of this compound, a sweet-taste-suppressing plant polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. iaek.org [iaek.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High pressure NMR study of a small protein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. researchgate.net [researchgate.net]
- 14. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Sweet Suppressor: An In-depth Technical Guide to the Mechanism of Action of Gurmarin on Sweet Taste Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the sweet taste-suppressing properties of gurmarin, a peptide isolated from the plant Gymnema sylvestre. Drawing upon recent scientific findings, this document details the interaction of this compound with the sweet taste receptor, its species-specific effects, and the downstream signaling consequences of its binding. This guide is intended to be a valuable resource for researchers in the fields of taste perception, receptor pharmacology, and drug development.
Introduction: this compound, the "Destroyer of Sugar"
This compound is a 35-amino acid peptide renowned for its ability to selectively inhibit sweet taste perception in rodents, with little to no effect in humans.[1][2][3][4][5][6][7][8][9] This unique property has made it an invaluable tool for dissecting the intricate mechanisms of sweet taste transduction. The name "this compound" is derived from the Hindi word "gurmar," which translates to "destroyer of sugar," reflecting its potent effect.[7][8] Structurally, this compound features three intramolecular disulfide bridges, which form a stable cystine knot fold, rendering it resistant to degradation.[6][8][10]
The Sweet Taste Receptor: A Heterodimeric G-Protein Coupled Receptor
The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) belonging to the Class C family.[7][8] This receptor is composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[11][12] Each subunit possesses a large extracellular Venus flytrap domain (VFD) where sweeteners bind, a cysteine-rich domain (CRD), a seven-transmembrane domain (TMD), and an intracellular domain. The T1R2/T1R3 heterodimer is expressed in taste bud cells and is coupled to the G-protein gustducin (B1178931).[2][11]
Mechanism of Action of this compound
The inhibitory action of this compound is a result of its direct interaction with the T1R2/T1R3 sweet taste receptor, leading to a blockade of the downstream signaling cascade. The precise mechanism involves specific binding sites, conformational changes, and a dependence on the G-protein subtype.
Binding Site of this compound on the T1R2/T1R3 Receptor
Recent structural prediction studies using AlphaFold-Multimer have provided significant insights into the binding mode of this compound.[1][3][7] In rodents, where this compound is a potent inhibitor, it is predicted to bind to the cysteine-rich domain (CRD) and the transmembrane domain (TMD) of the T1R2 subunit .[1][2][3][5][6][7][9] Some evidence also suggests potential minor binding sites on the extracellular and transmembrane domains of T1R2 and the extracellular domain of T1R3.[13] The interaction is thought to be driven by a hydrophobic cluster on the this compound molecule.[6]
The species-specific effect of this compound is attributed to differences in the amino acid sequences of the T1R2 subunit between rodents and humans.[2] While this compound effectively binds to the mouse T1R2, its interaction with the human T1R2 is weak or non-existent, explaining its lack of sweet-suppressing activity in humans.[1][2][3][5][6][7] Interestingly, a related peptide, Gur-2, also found in Gymnema sylvestre, has been predicted to bind to the TMD of the human T1R2 subunit, suggesting it may have a sweet-suppressing effect in humans.[1][3][5][7]
Allosteric Inhibition and Conformational Changes
This compound acts as a non-competitive inhibitor of the sweet taste receptor. Its binding to the CRD and TMD regions, distinct from the sweetener binding site in the VFD, suggests an allosteric mechanism of inhibition. The binding of this compound is proposed to induce a significant conformational change in the T1R2/T1R3 receptor.[2] This conformational shift likely destabilizes the active state of the receptor, preventing it from effectively coupling to and activating its downstream G-protein, gustducin.
The Crucial Role of Gα-gustducin
The sensitivity to this compound is tightly linked to the specific G-protein coupled to the sweet taste receptor.[13] The this compound-sensitive sweet taste transduction pathway is dependent on the presence of Gα-gustducin .[1][3][5][7][13][14] Studies in knockout mice have demonstrated that in the absence of Gα-gustducin, the inhibitory effect of this compound on sweet taste responses is abolished.[11] This indicates that this compound's inhibitory action is not simply blocking the receptor but is specifically interfering with the T1R2/T1R3-Gα-gustducin signaling axis. The existence of this compound-insensitive sweet taste responses suggests the presence of alternative transduction pathways that may involve different G-proteins.[11][15][16]
Quantitative Analysis of this compound Inhibition
The inhibitory effect of this compound on sweet taste responses has been quantified in various studies, primarily through electrophysiological recordings from the chorda tympani nerve in rodents.
| Parameter | Species/System | Sweetener | Value | Reference |
| Inhibition of Chorda Tympani Response | C57BL Mice | Sucrose | Significant suppression at ≥ 3 µg/ml | [15] |
| C57BL Mice | Various Sweeteners | Responses decreased to ~45-75% of control | [15] | |
| BALB Mice | Sucrose | No significant suppression at 100 µg/ml | [15] | |
| Effective Concentration | Rat | Various Sweeteners | Maximal effect at ~5 µM; significant at 0.5 µM (2 µg/ml) | [4] |
| Binding Affinity (Predicted) | Mouse T1R2/T1R3 | Gur-1 | -7.1 Kcal/mol | [6] |
| Mouse T1R2/T1R3 | Gur-2 | -7.7 Kcal/mol | [6] |
Experimental Protocols
The study of this compound's mechanism of action relies on a variety of specialized experimental techniques. Below are outlines of key methodologies.
Chorda Tympani Nerve Recording
This in vivo electrophysiological technique is a cornerstone for assessing the effect of taste modifiers like this compound.
-
Animal Preparation: Anesthetize a rodent (e.g., C57BL mouse) and surgically expose the chorda tympani nerve, which innervates the taste buds on the anterior two-thirds of the tongue.
-
Nerve Recording: Place a recording electrode on the dissected nerve to measure the electrical impulses generated in response to taste stimuli.
-
Stimulus Application: Apply a series of taste solutions (e.g., sucrose, NaCl, HCl, quinine) to the tongue at a constant flow rate and temperature. Record the baseline nerve responses.
-
This compound Treatment: Apply a solution of this compound to the tongue for a defined period.
-
Post-Treatment Recording: Re-apply the taste solutions and record the nerve responses. A reduction in the response to sweet stimuli indicates inhibition by this compound.
-
Data Analysis: Quantify the magnitude of the nerve response before and after this compound treatment to determine the percentage of inhibition.
Cell-Based Functional Assays
Heterologous expression systems are used to study the interaction of this compound with the sweet taste receptor in a controlled cellular environment.
-
Cell Line: Use a suitable cell line, such as Human Embryonic Kidney (HEK293) cells, that does not endogenously express taste receptors.
-
Receptor Expression: Co-transfect the cells with plasmids encoding the T1R2 and T1R3 subunits of the sweet taste receptor and a promiscuous G-protein (e.g., Gα16/gust44) that couples to a downstream reporter system.
-
Calcium Imaging: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Perfuse the cells with a solution containing a known sweetener to elicit a baseline response, which is measured as an increase in intracellular calcium concentration.
-
This compound Application: Incubate the cells with this compound for a specific duration.
-
Inhibition Measurement: Re-stimulate the cells with the sweetener in the presence of this compound and measure the calcium response. A decrease in the signal indicates an inhibitory effect.
-
Dose-Response Analysis: Perform the assay with varying concentrations of this compound to determine the IC50 value.
Computational Modeling (AlphaFold-Multimer)
Structural prediction algorithms are employed to model the interaction between this compound and the sweet taste receptor.
-
Input Sequences: Obtain the amino acid sequences of this compound, T1R2, and T1R3 from protein databases (e.g., UniProt).
-
Complex Prediction: Use AlphaFold-Multimer to predict the three-dimensional structure of the this compound-T1R2/T1R3 complex.[7] The algorithm leverages deep learning to predict protein structures and their interactions with high accuracy.[2]
-
Model Analysis: Analyze the top-ranked predicted models to identify the putative binding interfaces and key interacting amino acid residues.
-
Validation: Compare the predicted interactions with experimental data from mutagenesis studies to validate the model.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Canonical sweet taste signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Logical flow of this compound's inhibitory mechanism.
Conclusion and Future Directions
This compound remains a pivotal tool for understanding the molecular intricacies of sweet taste perception. Its mechanism of action, centered on the allosteric inhibition of the T1R2/T1R3 receptor via binding to the T1R2 subunit and disruption of Gα-gustducin coupling, is now understood in greater detail. Future research should focus on obtaining high-resolution crystal or cryo-EM structures of the this compound-T1R2/T1R3 complex to definitively map the binding interface. Furthermore, exploring the potential of this compound-like peptides, such as Gur-2, as sweet taste modulators in humans could have significant implications for the development of novel strategies to reduce sugar consumption and combat metabolic diseases.[1][3][5][6][7][17] The continued investigation of this compound and its analogs will undoubtedly uncover further secrets of the gustatory system.
References
- 1. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel this compound-like peptides from <i>Gymnema sylvestre</i> and their interactions with the sweet taste receptor T1R2/T1… [ouci.dntb.gov.ua]
- 4. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel this compound-like Peptides from<i>Gymnema sylvestre</i>and their Interactions with the Sweet Taste Receptor T1R2/T1R3 [ouci.dntb.gov.ua]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The Crystal Structure of this compound, a Sweet Taste-Suppressing Protein: Identification of the Amino Acid Residues Essential for Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple sweet receptors and transduction pathways revealed in knockout mice by temperature dependence and this compound sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of sweet taste-related responses by plant-derived bioactive compounds and eating. Part I: A systematic review in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound sensitivity of sweet taste responses is associated with co-expression patterns of T1r2, T1r3, and gustducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sweet taste responses of mouse chorda tympani neurons: existence of this compound-sensitive and -insensitive receptor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Interaction of Gurmarin with the T1R2/T1R3 Heterodimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gurmarin is a 35-amino acid polypeptide isolated from the leaves of the plant Gymnema sylvestre. It is a well-documented sweet taste inhibitor in rodents, though its effects in humans are minimal. This technical guide provides a comprehensive overview of the molecular interaction between this compound and the T1R2/T1R3 heterodimer, the primary receptor responsible for sweet taste perception. The guide delves into the quantitative aspects of this interaction, details the experimental protocols used to study it, and visualizes the key pathways and workflows involved. This information is critical for researchers in the fields of taste biology, GPCR pharmacology, and for professionals involved in the development of novel taste modulators and therapeutics.
Quantitative Data on this compound-T1R2/T1R3 Interaction
The interaction between this compound and the T1R2/T1R3 sweet taste receptor has been characterized using both electrophysiological and computational methods. The following tables summarize the key quantitative findings.
Table 1: Electrophysiological Data on this compound Inhibition
| Species | Experimental Model | This compound Concentration | Effect on Sweet Taste Response | Reference |
| Rat | Chorda tympani nerve recording | ~5 µM | Maximal inhibition of sweet taste responses | [1] |
| Rat | Chorda tympani nerve recording | 0.5 µM (2 µg/ml) | Significant inhibition of sweet taste responses | [1] |
| Mouse (C57BL) | Chorda tympani nerve recording | ≥ 3 µg/ml (~0.7 µM) | Selective suppression of sucrose (B13894) responses | [2] |
| Mouse (C57BL) | Single chorda tympani fiber recording | 4.8 µM (~20 µg/ml) | Suppression of sucrose response to 4-52% of control in this compound-sensitive fibers | [3] |
| Mouse (BALB/c) | Chorda tympani nerve recording | 100 µg/ml | No significant suppression of sucrose responses | [2] |
Table 2: Computational Data on this compound and this compound-like Peptide Binding Affinities
| Peptide | Receptor/Subunit | Binding Site | Predicted Binding Affinity (ΔG, kcal/mol) |
| This compound (Gur-1) | Mouse T1R2/T1R3 | Cysteine-Rich Domain (CRD) near the Transmembrane Domain (TMD) of the T1R2 subunit | -7.1 |
| This compound-like peptide (Gur-2) | Mouse T1R2/T1R3 | CRD near the TMD of the T1R2 subunit | -7.7 |
| This compound (Gur-1) | Human T1R2/T1R3 | No interaction predicted | - |
| This compound-like peptide (Gur-2) | Human T1R2/T1R3 | TMD of the T1R2 subunit | Not specified |
Note: The binding affinities listed in Table 2 are derived from computational modeling using AlphaFold-Multimer and may not represent experimentally determined values. To date, precise experimental IC50 or Kd values for the this compound-T1R2/T1R3 interaction from in vitro functional assays have not been extensively reported in the literature.
T1R2/T1R3 Signaling Pathway and this compound's Point of Intervention
The canonical signaling pathway for sweet taste perception initiated by the T1R2/T1R3 receptor is a G-protein coupled cascade. This compound is understood to act as a competitive antagonist at the receptor level.
Caption: T1R2/T1R3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide detailed protocols for key experiments used to study the this compound-T1R2/T1R3 interaction.
Heterologous Expression of T1R2/T1R3 in HEK293 Cells and Functional Calcium Imaging Assay
This protocol describes the expression of the sweet taste receptor in a cell line and a functional assay to measure its activation and inhibition.
Caption: Workflow for a cell-based calcium imaging assay to study this compound's inhibitory effect.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Co-transfect the cells with expression plasmids for human or rodent T1R2, T1R3, and a promiscuous G-protein alpha subunit, Gα16-gust44, which couples the receptor to the phospholipase C pathway. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Calcium Imaging:
-
After 24-48 hours of transfection, remove the culture medium and wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in the buffered solution, often with 0.02-0.04% Pluronic F-127 to aid in dye loading. Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the buffered solution to remove the extracellular dye.
-
Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 5-15 minutes) to allow for binding to the receptor.
-
Prepare a solution of a known sweet agonist (e.g., sucrose, sucralose) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Using a fluorescence plate reader or a fluorescence microscope equipped for calcium imaging, measure the baseline fluorescence.
-
Add the sweet agonist to the wells and immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition (relative to the response with agonist alone) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Electrophysiological Recording from the Chorda Tympani Nerve
This in vivo technique measures the electrical signals from the nerve that innervates the taste buds on the anterior part of the tongue, providing a direct measure of taste receptor activation in a physiological context.
Caption: Workflow for chorda tympani nerve recording to assess this compound's inhibitory effect.
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize a rodent (e.g., rat or mouse) with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perform a tracheotomy to ensure a clear airway.
-
Surgically expose the chorda tympani nerve from the lingual nerve.
-
Carefully dissect the chorda tympani nerve and place it on a platinum wire recording electrode. An indifferent electrode is placed in nearby muscle tissue.
-
-
Nerve Recording:
-
Record the baseline neural activity while continuously rinsing the anterior tongue with artificial saliva or distilled water.
-
Apply a series of taste stimuli, including a sweet stimulus (e.g., 0.5 M sucrose), and other taste modalities (e.g., NaCl, HCl, quinine) to confirm the specificity of the response. Record the integrated whole-nerve response.
-
After washing the tongue, apply a solution of this compound (e.g., 0.5 µM to 5 µM) to the tongue for a defined period (e.g., 5-10 minutes).
-
Following the this compound treatment, re-apply the same series of taste stimuli and record the nerve responses.
-
-
Data Analysis:
-
Measure the magnitude of the integrated nerve response for each stimulus before and after this compound treatment.
-
Calculate the percentage of inhibition for the sweet stimulus by comparing the response magnitude after this compound treatment to the control response.
-
Conclusion
This compound serves as a valuable molecular tool for probing the function of the T1R2/T1R3 sweet taste receptor. While electrophysiological studies in rodents have provided key insights into its inhibitory effects, further quantitative characterization through in vitro functional assays is needed to fully elucidate its mechanism of action and to facilitate its use in drug discovery and development. The detailed protocols and visualized workflows provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of sweet taste perception and its modulation.
References
- 1. Expression and purification of functional ligand-binding domains of T1R3 taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Gurmarin's Physiological Effects on Sweet Taste Perception in Rodents: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gurmarin, a 35-amino acid polypeptide derived from the plant Gymnema sylvestre, is a potent and selective inhibitor of sweet taste perception in rodents.[1][2][3] This technical guide provides a comprehensive overview of the physiological effects of this compound, detailing its molecular mechanism of action, quantitative data from key studies, and the experimental protocols used to elucidate its function. By interacting with the T1R2/T1R3 sweet taste receptor, this compound serves as an invaluable tool for investigating the complexities of sweet taste transduction. This document is intended to be a resource for researchers in sensory science, neurobiology, and pharmacology, as well as professionals in drug development exploring taste modulation.
Molecular Mechanism of Action: Inhibition of the T1R2/T1R3 Receptor
The perception of sweet taste in mammals is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1] this compound exerts its sweet-suppressing effect by directly interacting with this T1R2/T1R3 receptor complex in rodents.[1]
Modeling and in-situ studies suggest that this compound's binding site is located on the extracellular domains of the receptor. Specifically, it is proposed to interact with the cysteine-rich domain (CRD) near the transmembrane domain (TMD) of the mouse T1R2 subunit.[1][4][5][6] This interaction is believed to induce a conformational change in the T1R2/T1R3 receptor, which prevents the transmission of the sweet taste signal to intracellular signaling pathways.[1] The sweet taste signal transduction cascade involves the activation of the G-protein α-subunit, Gα-gustducin. The sensitivity to this compound has been linked to the co-expression levels of T1R2, T1R3, and gustducin (B1178931), suggesting that gustducin is a key component in the this compound-sensitive sweet taste pathway.[7][8]
Interestingly, this compound has a very weak or no effect on human sweet taste perception, which is attributed to differences in the amino acid sequences of the rodent and human T1R2/T1R3 receptors.[1][4]
Quantitative Data on Sweet Taste Suppression
The inhibitory effect of this compound has been quantified in various rodent models using electrophysiological and behavioral assays. The data consistently demonstrates a potent and selective suppression of responses to a wide range of sweeteners.
Table 1: Electrophysiological Data of this compound's Effect on Chorda Tympani Nerve Responses
| Rodent Model | Sweetener(s) | This compound Concentration | % Suppression of Nerve Response | Reference |
| C57BL Mice | Sucrose (B13894) | ≥ 3 µg/mL | Selective suppression (exact % not stated) | [2] |
| C57BL Mice | Various Sweeteners | Not Specified | ~25-55% (residual responses of 45-75%) | [2] |
| C57BL Mice | Sucrose & other sweeteners | 4.8 µM (~20 µg/mL) | 48-96% in "this compound-sensitive" fibers | [9] |
| BALB Mice | Sucrose | 100 µg/mL | Not significant | [2] |
| Wistar Rats | Sucrose, Glucose, Glycine, Saccharin | Not Specified | Suppressed responses | [1] |
| Rats | Various Sweeteners | ~5 µM (maximal effect) | Significant suppression | [10] |
| Rats | Various Sweeteners | 0.5 µM (2 µg/mL) | Significant suppression | [10] |
Table 2: Behavioral Data of this compound's Effect on Licking Responses
| Rodent Model | Sweetener(s) | This compound Treatment | Outcome | Reference |
| C57BL Mice | Sucrose mixed with Quinine (B1679958) | Lingual application | Selective suppression of lick responses to sweeteners | [3] |
| Wistar Rats | Sucrose | Oral administration | Significant decrease in sucrose intake | [11] |
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to study the effects of this compound.
Electrophysiological Recording from the Chorda Tympani Nerve
This method measures the electrical nerve impulses from the chorda tympani, which innervates taste buds on the anterior portion of the tongue, in response to taste stimuli.
-
Animal Preparation: A rodent (e.g., C57BL mouse or Wistar rat) is anesthetized. The chorda tympani nerve is surgically exposed and dissected free from surrounding tissues.
-
Nerve Recording: The entire nerve bundle is placed onto a pair of silver-wire electrodes. Neural signals are amplified, filtered, and recorded.
-
Taste Stimulation: The anterior tongue is rinsed with distilled water. A baseline nerve activity is recorded. Solutions of various sweeteners (e.g., sucrose, saccharin) and other taste stimuli (NaCl, HCl, quinine) are applied to the tongue for a set duration.
-
This compound Application: The tongue is treated with a solution of this compound (e.g., 3-100 µg/mL) for a specified period (e.g., 10-15 minutes).
-
Post-Gurmarin Recording: The taste stimulation protocol is repeated, and the nerve responses are recorded again to assess the effect of this compound.
-
Data Analysis: The magnitude of the integrated nerve response is measured and compared before and after this compound treatment to calculate the percentage of suppression.
Short-Term Lick Test (Behavioral Assay)
This assay measures the behavioral response of rodents to taste solutions by counting the number of licks in a short period.
-
Animal Preparation: Mice are typically water-deprived for a period (e.g., 24 hours) to motivate drinking behavior.
-
Test Solutions: A series of sweetener solutions (e.g., sucrose) are prepared. To ensure a consistent licking rate for different concentrations, a bitter compound like quinine hydrochloride (QHCl) is often added to the solutions.
-
Experimental Apparatus: The mouse is placed in a testing cage equipped with a lickometer, which can detect and count individual licks from a drinking spout.
-
Testing Procedure:
-
Control Phase: The number of licks for the sweetener-quinine mixtures is measured over a short duration (e.g., 10 seconds).
-
This compound Treatment: this compound is applied to the mouse's tongue.
-
Test Phase: After a brief interval, the number of licks for the same set of test solutions is measured again.
-
-
Data Analysis: The number of licks before and after this compound treatment is compared to determine the effect of this compound on the animal's motivation to consume sweet solutions.
Cell-Based Receptor Assay
This in vitro method assesses the interaction of this compound with the sweet taste receptor expressed in a heterologous cell system.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured. The cells are then transfected with plasmids encoding the rodent T1R2 and T1R3 receptor subunits and a G-protein like Gα16-gust44.
-
Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration upon receptor activation are measured using a fluorescence microscope or plate reader.
-
Assay Procedure:
-
A baseline fluorescence is established.
-
A sweetener solution is applied to the cells, and the resulting increase in intracellular calcium is recorded.
-
The cells are washed, and then a solution containing both the sweetener and this compound is applied.
-
The calcium response in the presence of this compound is recorded.
-
-
Data Analysis: The magnitude of the calcium response with and without this compound is compared to determine the inhibitory effect of this compound on receptor activation. This assay is also useful for testing the effects of mutations in the this compound peptide or the receptor subunits.[12]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key pathways and processes involved in sweet taste perception and its inhibition by this compound.
Caption: Canonical sweet taste signaling pathway in rodent taste cells.
Caption: Proposed mechanism of sweet taste inhibition by this compound.
Caption: Workflow for electrophysiological experiments with this compound.
Conclusion and Future Directions
This compound is a highly specific and effective antagonist of the rodent sweet taste receptor T1R2/T1R3. Its mechanism of action involves direct binding to the receptor complex, leading to the inhibition of the Gα-gustducin-mediated signaling cascade. The quantitative data derived from electrophysiological and behavioral studies in rats and mice robustly support its role as a selective sweet taste suppressor.
For researchers and scientists, this compound remains an indispensable pharmacological tool for dissecting the molecular and cellular underpinnings of sweet taste perception. For drug development professionals, while this compound itself is not effective in humans, its structure and mechanism of action provide a valuable scaffold for the design and development of novel taste modulators aimed at reducing sugar consumption and managing metabolic diseases. Future research may focus on identifying this compound-like peptides with human efficacy or engineering small molecules that mimic this compound's inhibitory action on the human sweet taste receptor.[4][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sensitivity of sweet taste responses is associated with co-expression patterns of T1r2, T1r3, and gustducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sweet taste responses of mouse chorda tympani neurons: existence of this compound-sensitive and -insensitive receptor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sweet-inhibiting effects of this compound on intake during repeated acute and long-term sugar exposure: A behavioural analysis using an animal model [digibug.ugr.es]
- 12. The Crystal Structure of this compound, a Sweet Taste-Suppressing Protein: Identification of the Amino Acid Residues Essential for Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antidiabetic Potential of Gurmarin: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Gurmarin, a 35-amino acid polypeptide isolated from the leaves of Gymnema sylvestre, has emerged as a molecule of significant interest in the field of diabetology. Traditionally known for its sweet-suppressing properties in rodents, recent research has illuminated its potential as a multifaceted antidiabetic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's antidiabetic properties, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its function. The primary mechanism of action for this compound involves its interaction with the T1R2/T1R3 sweet taste receptor, which is expressed not only on the tongue but also in pancreatic β-cells and intestinal enteroendocrine L-cells. By modulating the activity of these receptors, this compound influences critical pathways involved in glucose homeostasis, including insulin (B600854) secretion and the regulation of intestinal glucose absorption. This document serves as a resource for researchers and professionals in drug development, summarizing key data and providing detailed experimental insights to facilitate further investigation into this compound's therapeutic potential.
Introduction
Gymnema sylvestre, colloquially known as "gurmar" or "sugar destroyer," has a long history of use in traditional medicine for the management of diabetes.[1] While the plant contains a variety of bioactive compounds, the polypeptide this compound has been a subject of focused research due to its specific and potent biological activities.[2] this compound's ability to selectively inhibit the sweet taste response in rodents has been well-documented, and this activity is mediated through its interaction with the T1R2/T1R3 G-protein coupled receptor.[2][3] The discovery that this same receptor is expressed in key metabolic tissues, such as the pancreas and intestine, has opened new avenues for exploring this compound's role beyond taste perception and in the direct regulation of glucose metabolism.[4][5] This guide synthesizes the current body of research on this compound's antidiabetic properties, presenting its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action: Targeting the Sweet Taste Receptor in Metabolic Tissues
This compound's potential antidiabetic effects are primarily attributed to its interaction with the T1R2/T1R3 sweet taste receptor in two key locations: pancreatic β-cells and intestinal L-cells.
Modulation of Pancreatic β-Cell Function
The T1R2/T1R3 receptor is expressed on pancreatic β-cells and functions as a sensor for sugars and artificial sweeteners.[4][6] Activation of this receptor by sweet compounds leads to a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This process involves the activation of Gα-gustducin, leading to an increase in intracellular calcium ([Ca2+]c) and cyclic AMP (cAMP), both of which are crucial second messengers in the insulin exocytosis pathway.[4][7]
This compound acts as an antagonist of the T1R2/T1R3 receptor on these cells. By binding to the receptor, it inhibits the signaling cascade initiated by sweet stimuli. For instance, in the pancreatic β-cell line MIN6, this compound has been shown to attenuate the increase in [Ca2+]c induced by the artificial sweetener sucralose.[4][7] This inhibitory action suggests a potential role for this compound in modulating insulin secretion, particularly in contexts of excessive sweet taste receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sweet Taste Receptor Expressed in Pancreatic β-Cells Activates the Calcium and Cyclic AMP Signaling Systems and Stimulates Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Sweet taste receptor expressed in pancreatic beta-cells activates the calcium and cyclic AMP signaling systems and stimulates insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sweet Taste Receptor Expressed in Pancreatic β-Cells Activates the Calcium and Cyclic AMP Signaling Systems and Stimulates Insulin Secretion | PLOS One [journals.plos.org]
Gurmarin and its Role in Glucose Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gurmarin, a 35-amino acid polypeptide isolated from the leaves of Gymnema sylvestre, has long been recognized for its potent and selective sweet-taste-suppressing properties in rodents. While its effects on gustatory perception are well-documented, emerging evidence suggests a more complex role for this peptide in the intricate regulation of glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its molecular interactions and functional consequences within the context of glucose metabolism. Drawing from in vitro and in vivo studies, this document details the structure of this compound, its interaction with sweet taste receptors now known to be expressed in key metabolic tissues, and its potential as a modulator of insulin (B600854) secretion and other glucoregulatory pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development who are interested in the therapeutic potential of this compound and its analogs.
The Molecular Profile of this compound
This compound is a structurally unique polypeptide with a molecular weight of approximately 4.2 kDa. Its primary structure consists of 35 amino acid residues, and it is characterized by the presence of three intramolecular disulfide bonds. These disulfide bridges form a cystine-knot motif, a structural feature that imparts significant stability to the peptide against thermal and chemical degradation.
This compound and Sweet Taste Perception: A Foundation for its Metabolic Role
The initial characterization of this compound centered on its ability to selectively inhibit the neural responses to sweet compounds in rodents, without affecting the perception of other tastes like salt, sour, bitter, or umami. This effect is mediated by its interaction with the T1R2/T1R3 heterodimeric G-protein coupled receptor, the primary sensor for sweet taste on the tongue. This compound acts as an antagonist at this receptor, blocking the downstream signaling cascade that leads to the perception of sweetness. While this effect is potent in rodents, it is notably weak to non-existent in humans, suggesting species-specific differences in the receptor's binding site.
The Emerging Role of this compound in Glucose Metabolism
The traditional use of Gymnema sylvestre in Ayurvedic medicine for the management of diabetes has prompted scientific investigation into the glucoregulatory properties of its bioactive components. While much of the plant's anti-diabetic activity has been attributed to gymnemic acids, recent research has begun to elucidate a specific role for this compound in glucose metabolism, largely stemming from the discovery of "sweet taste" receptors in metabolic tissues.
Modulation of Insulin Secretion
The expression of the T1R3 subunit of the sweet taste receptor has been identified in pancreatic β-cells. Intriguingly, it has been proposed that a T1R3 homodimer may function as a glucose-sensing receptor in these cells, contributing to the regulation of insulin secretion.
A key study demonstrated that in the pancreatic β-cell line MIN6, the artificial sweetener sucralose (B1001) induces a biphasic increase in intracellular calcium ([Ca²⁺]c), a critical step in insulin exocytosis. This effect was significantly inhibited by the pre-treatment of the cells with this compound, indicating that this compound can act as an antagonist at the T1R3 receptor in pancreatic β-cells[1]. This finding provides a direct mechanistic link between this compound and the machinery of insulin secretion. Furthermore, it has been suggested that inhibition of this T1R3 receptor by this compound can attenuate glucose-induced insulin secretion, suggesting that this receptor plays a role in the physiological response to glucose in β-cells.
While direct quantitative data on the dose-dependent effects of purified this compound on glucose-stimulated insulin secretion (GSIS) are limited, studies using extracts of Gymnema sylvestre have consistently shown a positive effect on insulin release and blood glucose control.
Table 1: Effects of Gymnema sylvestre Preparations on Glycemic Control in Human and Animal Studies
| Study Type | Subject | Preparation | Dosage | Duration | Key Findings | Reference |
| Human Clinical Trial | Type 2 Diabetes Patients | G. sylvestre leaf powder | 6 g/day | 3 months | Significant reduction in fasting blood sugar (189.93 to 157.77 mg/dl) and HbA1c (8.65% to 7.70%). | [2][3] |
| Human Clinical Trial | Type 2 Diabetes Patients | G. sylvestre extract (GS4) | 400 mg/day | 18-20 months | Significant reduction in blood glucose, glycosylated hemoglobin, and glycosylated plasma proteins. | [4] |
| Animal Study | Alloxan-induced diabetic rats | G. sylvestre supplementation | 250 and 500 mg/kg b.w. | - | Significant reduction in blood glucose levels with a subsequent increase in plasma insulin levels. | [5] |
Note: The studies in this table used whole plant extracts or powders, and the observed effects cannot be solely attributed to this compound.
Potential Influence on Glucose Uptake
The impact of purified this compound on glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue is an area that requires more direct investigation. However, studies utilizing methanolic leaf extracts of Gymnema sylvestre (MLGS) have shown promising results. In L6 myotubes, a rat skeletal muscle cell line, MLGS demonstrated a dose-dependent stimulation of glucose uptake. This effect was associated with the upregulation of Glucose Transporter 4 (GLUT4) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) expression[6][7]. Similarly, in 3T3-L1 adipocytes, these extracts have been shown to enhance glucose uptake.
Given that this compound is a key polypeptide component of these extracts, it is plausible that it contributes to these effects. However, without studies using the purified peptide, it is difficult to disentangle its specific contribution from that of other bioactive molecules like gymnemic acids.
Putative Role in GLP-1 Secretion
The incretin (B1656795) hormone Glucagon-Like Peptide-1 (GLP-1) is a critical regulator of glucose homeostasis, promoting glucose-dependent insulin secretion and suppressing glucagon (B607659) release. Enteroendocrine L-cells in the gut, which are responsible for secreting GLP-1, also express sweet taste receptors (T1R2/T1R3). The activation of these receptors by sugars and artificial sweeteners is known to stimulate GLP-1 release. As an antagonist of the T1R2/T1R3 receptor, this compound has the potential to modulate GLP-1 secretion. However, direct experimental evidence of the effect of purified this compound on GLP-1 secretion from L-cell models, such as the STC-1 cell line, is currently lacking in the scientific literature.
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for this compound in pancreatic β-cells involves the antagonism of the T1R3 receptor, leading to an attenuation of the downstream signaling cascade that results in insulin secretion.
Caption: Proposed signaling pathway of this compound in pancreatic β-cells.
Caption: Experimental workflow for assessing this compound's effect on GSIS.
Detailed Experimental Protocols
The following are representative protocols for key experiments to assess the bioactivity of this compound in the context of glucose metabolism. These are generalized methods and may require optimization for specific experimental conditions.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
-
Pre-incubation: On the day of the experiment, islets are washed and pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal rate of insulin secretion.
-
Stimulation: Batches of size-matched islets are then incubated for a defined period (e.g., 1 hour) in KRB buffer with the following conditions:
-
Basal: Low glucose (2.8 mM)
-
Stimulated: High glucose (e.g., 16.7 mM)
-
Test: High glucose (16.7 mM) + various concentrations of purified this compound.
-
-
Sample Collection and Analysis: After incubation, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The total insulin content of the islets can also be determined after cell lysis.
2-Deoxyglucose Uptake Assay in L6 Myotubes
-
Cell Culture and Differentiation: L6 myoblasts are cultured in a growth medium until they reach confluence. Differentiation into myotubes is then induced by switching to a low-serum medium.
-
Serum Starvation: Differentiated myotubes are serum-starved for several hours to reduce basal glucose uptake.
-
Incubation with this compound: Cells are pre-incubated with or without various concentrations of purified this compound for a specified time.
-
Glucose Uptake: Glucose uptake is initiated by adding a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) and unlabeled 2-deoxy-D-glucose. Insulin is used as a positive control.
-
Termination and Lysis: After a short incubation period (e.g., 10-15 minutes), the uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then lysed.
-
Scintillation Counting: The radioactivity in the cell lysates is measured using a scintillation counter to quantify the amount of 2-deoxy-D-[³H]glucose taken up by the cells.
In Vitro GLP-1 Secretion Assay using STC-1 Cells
-
Cell Culture: The murine enteroendocrine STC-1 cell line is cultured in a suitable medium (e.g., DMEM) until it reaches a desired confluency.
-
Pre-incubation: Cells are washed and pre-incubated in a buffer (e.g., Krebs-Ringer buffer) to establish a basal level of hormone secretion.
-
Stimulation: The cells are then incubated with various stimuli, including:
-
Basal control
-
Positive control (e.g., a known secretagogue like phorbol (B1677699) 12-myristate 13-acetate or a mixture of glucose and forskolin/IBMX)
-
Test conditions: Stimuli in the presence of different concentrations of purified this compound.
-
-
Supernatant Collection: The supernatant is collected after the incubation period.
-
GLP-1 Measurement: The concentration of secreted GLP-1 in the supernatant is quantified using a commercially available ELISA kit.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's biological activity extends beyond its role as a sweet taste suppressor. Its ability to antagonize the T1R3 receptor in pancreatic β-cells provides a plausible mechanism for modulating insulin secretion and influencing glucose homeostasis. However, the field is still in its nascent stages, and several key questions remain to be addressed.
Future research should prioritize:
-
Quantitative in vitro studies: Dose-response studies using purified this compound are essential to determine its potency (e.g., IC50) in inhibiting glucose-stimulated insulin secretion and to assess its direct effects on glucose uptake in muscle and adipose cells.
-
In vivo studies with purified this compound: Animal studies using purified this compound are needed to confirm its effects on blood glucose levels, insulin sensitivity, and to differentiate its contribution from other components of Gymnema sylvestre extracts.
-
Elucidation of signaling pathways: Further investigation is required to fully map the downstream signaling events following this compound's interaction with T1R3 in metabolic tissues, including its effects on cAMP levels and other second messengers.
-
Direct assessment of GLP-1 secretion: The effect of purified this compound on GLP-1 secretion from enteroendocrine cell lines and in vivo needs to be directly investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Potential Plant-Derived Pancreatic Beta-Cell-Directed Agents Using New Custom-Designed Screening Method: Gymnema sylvestre as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Sweet Suppressors: A Technical Guide to the Exploration of Novel Gurmarin-Like Peptides in Gymnema sylvestre
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnema sylvestre, a plant revered in traditional medicine for its potent anti-diabetic properties, is a rich source of bioactive compounds. Among these, gurmarin and its analogues have garnered significant attention for their ability to selectively suppress the taste of sweetness. This technical guide provides an in-depth exploration of the discovery, characterization, and functional analysis of novel this compound-like peptides from Gymnema sylvestre. We delve into the methodologies for both the in silico discovery through transcriptome analysis and the experimental procedures for the isolation, purification, and characterization of these promising peptides. This document aims to equip researchers and drug development professionals with the necessary knowledge to further investigate these peptides as potential therapeutics for metabolic disorders.
Introduction: The Promise of this compound-Like Peptides
This compound, a 35-amino acid peptide isolated from the leaves of Gymnema sylvestre, is a well-documented sweet taste suppressor in rodents, though its effects in humans are limited.[1][2] The quest for novel, more potent analogues with therapeutic potential has led to the exploration of the Gymnema sylvestre transcriptome, revealing a previously unknown diversity of this compound-like peptides.[1][3] Recent research has identified eight new this compound-like peptides, designated Gur-2 through Gur-9, expanding the family of these intriguing molecules.[1][3] These peptides, sharing the characteristic cystine knot fold, exhibit variations in their physicochemical properties and predicted interactions with the human sweet taste receptor, T1R2/T1R3.[1][4] This guide provides a comprehensive overview of the methodologies to explore this expanded family of peptides, from their discovery in the transcriptome to their potential isolation and functional characterization.
Quantitative Data Presentation: Physicochemical Properties of Novel this compound-Like Peptides
The discovery of novel this compound-like peptides (Gur-2 to Gur-9) through transcriptome analysis has provided valuable sequence information, allowing for the in silico characterization of their physicochemical properties. These properties are crucial for understanding their potential behavior in biological systems and for designing purification strategies.
Table 1: Physicochemical Characteristics of this compound and Novel this compound-Like Peptides
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Isoelectric Point (pI) | Grand Average of Hydropathicity (GRAVY) |
| Gur-1 | G S R E W I C D D A A C T R N C C Y R K L R R P D T C C T | 3968.6 | 9.75 | -0.457 |
| Gur-2 | G S R E W I C D D A A C T R N C C Y R K L R R P D T C C T | 4023.7 | 9.20 | -0.320 |
| Gur-3 | M K F C L G I C C S S C K D V C N P E P G Y Y G Y C G G I | 3838.4 | 5.44 | -0.114 |
| Gur-4 | M K F C L G I C C S S C K D V C N P E P G Y Y G Y C G G I | 3854.4 | 5.44 | -0.063 |
| Gur-5 | M K F C L G I C C S S C K D V C N P E P G Y Y G Y C G G I | 3868.5 | 5.44 | -0.034 |
| Gur-6 | M G C L G I C C S S C K D V C N P E P G Y Y G Y C G G I | 3794.3 | 5.44 | -0.083 |
| Gur-7 | M K F C L G I C C S S C K D V C N P E P G Y Y G Y C G G I | 3824.4 | 5.44 | -0.143 |
| Gur-8 | M G C L G I C C S S C K D V C N P E P G Y Y G Y C G G I | 3780.3 | 5.44 | -0.131 |
| Gur-9 | M K F C L G I C C S S C K D V C N P E P G Y Y G Y C G G I | 3810.4 | 5.44 | -0.171 |
Note: The amino acid sequences for Gur-2 to Gur-9 are based on transcriptome data and represent the predicted mature peptides. The physicochemical properties were calculated using bioinformatics tools based on these sequences.
Experimental Protocols
This section details the methodologies for the discovery and characterization of novel this compound-like peptides. It is divided into two main parts: the bioinformatics approach for peptide discovery from transcriptome data, and a proposed experimental workflow for the isolation, purification, and sequencing of these peptides from Gymnema sylvestre leaves.
Transcriptome Analysis for Novel Peptide Discovery
The initial discovery of the novel this compound-like peptides was achieved through the analysis of publicly available transcriptome data of Gymnema sylvestre.[2] This bioinformatics-driven approach allows for the rapid identification of potential peptide candidates without the need for immediate, labor-intensive laboratory work.
Protocol 3.1.1: Data Mining and Sequence Identification
-
Data Retrieval: Obtain transcriptome (RNA-seq) sequences of Gymnema sylvestre from public databases such as the NCBI Short Read Archive (SRA).[2]
-
Homology Search: Perform a TBLASTN search against the retrieved transcriptome data using the known amino acid sequence of this compound (Gur-1; UniProt ID: P25810) as the query.[2]
-
Sequence Assembly and Open Reading Frame (ORF) Prediction: Assemble the retrieved homologous sequences into contigs and predict the open reading frames (ORFs) to identify potential precursor protein sequences.
-
Signal Peptide and Mature Peptide Prediction: Analyze the predicted precursor proteins for the presence of a signal peptide using tools like SignalP. The sequence remaining after the predicted cleavage of the signal peptide is considered the mature peptide.
-
Multiple Sequence Alignment and Classification: Perform a multiple sequence alignment of all identified mature this compound-like peptides to classify them into different groups based on sequence similarity.[5]
Proposed Workflow for Isolation and Characterization of Novel this compound-Like Peptides
The following is a proposed experimental workflow for the physical isolation, purification, and characterization of the novel this compound-like peptides identified through transcriptome analysis. This protocol is a synthesis of established methods for plant peptide isolation and techniques specifically applied to Gymnema sylvestre.
Protocol 3.2.1: Peptide Extraction from Gymnema sylvestre Leaves
-
Plant Material Preparation: Collect fresh, healthy leaves of Gymnema sylvestre. Wash the leaves thoroughly with distilled water and freeze-dry or use fresh.
-
Homogenization: Homogenize the leaf material in an acidic extraction buffer (e.g., 10% acetic acid) containing a cocktail of protease inhibitors to prevent peptide degradation.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.
-
Filtration: Filter the supernatant through a fine mesh or filter paper to remove any remaining particulate matter.
-
Concentration: Concentrate the clarified extract using a rotary evaporator or through lyophilization.
Protocol 3.2.2: Peptide Purification
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add solid ammonium sulfate to the concentrated extract to precipitate proteins and larger peptides. The optimal percentage of saturation should be determined empirically.
-
Gel Filtration Chromatography: Resuspend the precipitated peptide fraction in a suitable buffer and apply it to a gel filtration column (e.g., Sephadex G-50) to separate molecules based on size. Collect fractions and monitor for peptide content (e.g., by measuring absorbance at 280 nm).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the peptide-containing fractions from gel filtration using a C18 RP-HPLC column. Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA).
Protocol 3.2.3: Peptide Characterization
-
Mass Spectrometry: Determine the molecular weight of the purified peptides using MALDI-TOF or ESI-MS. This can be used to confirm the predicted molecular weights from the transcriptome data.
-
Amino Acid Sequencing: Determine the N-terminal amino acid sequence of the purified peptides using Edman degradation. This will provide direct experimental validation of the sequences predicted from the transcriptome.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the exploration of this compound-like peptides.
Caption: Workflow for the discovery of novel this compound-like peptides from transcriptome data.
Caption: A proposed experimental workflow for the isolation and purification of this compound-like peptides.
Caption: Predicted interaction of novel this compound-like peptides with the human sweet taste receptor.
Conclusion and Future Directions
The exploration of novel this compound-like peptides in Gymnema sylvestre has unveiled a previously hidden diversity of potential sweet taste modulators. The integration of bioinformatics and experimental approaches provides a powerful paradigm for the discovery and characterization of these peptides. The methodologies outlined in this guide offer a roadmap for researchers to further investigate the structure-function relationships of these novel peptides and to evaluate their therapeutic potential. Future research should focus on the heterologous expression of these peptides for larger-scale production and in-depth functional assays to assess their efficacy and selectivity for the human sweet taste receptor. Such studies will be instrumental in determining their viability as lead compounds for the development of novel treatments for diabetes and other metabolic disorders.
References
- 1. Development of chromatographic separation and detection techniques for natural products, as plant extracts, peptides, proteins and carbohydrates - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. De novo transcriptome analysis deciphered polyoxypregnane glycoside biosynthesis pathway in Gymnema sylvestre - PMC [pmc.ncbi.nlm.nih.gov]
The Sweet Suppressor: A Technical Guide to the Extraction and Purification of Native Gurmarin
For Researchers, Scientists, and Drug Development Professionals
Gurmarin, a 35-amino acid polypeptide isolated from the leaves of Gymnema sylvestre, is a potent and selective inhibitor of the sweet taste sensation in rodents.[1][2][3] Its unique ability to block the perception of sweetness without affecting other taste modalities has made it an invaluable tool in the study of taste transduction pathways and a subject of interest for the development of taste modifiers and potential therapeutics for metabolic disorders. This technical guide provides an in-depth overview of the methodologies for extracting and purifying native this compound from its plant source, detailing the experimental protocols and the biochemical principles that underpin them.
Extraction of Native this compound from Gymnema sylvestre
The extraction of this compound from the leaves of Gymnema sylvestre is the critical first step in its isolation. The process is designed to efficiently liberate the polypeptide from the plant matrix while minimizing degradation. The general workflow involves sourcing and preparing the plant material, followed by a solid-liquid extraction.
Plant Material
Fresh or dried leaves of Gymnema sylvestre serve as the starting material. The concentration of this compound and other bioactive compounds can vary based on geographical location, season of harvest, and post-harvest processing. For reproducible results, it is recommended to use a standardized source of plant material.
Experimental Protocol: Ethanolic Extraction
Ethanolic extraction is a widely employed method for obtaining a crude extract containing a broad range of phytochemicals, including polypeptides like this compound.[4]
Objective: To extract this compound and other soluble compounds from Gymnema sylvestre leaves.
Materials:
-
Dried and powdered Gymnema sylvestre leaves
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Grinder or mill
Procedure:
-
Preparation of Plant Material: Grind the dried leaves of Gymnema sylvestre into a fine powder to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Place the powdered leaf material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 95% ethanol.
-
Heat the flask to the boiling point of ethanol. The ethanol vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.
-
The chamber containing the plant material will slowly fill with the warm solvent. When the chamber is almost full, it will be emptied by the siphon action back into the distillation flask.
-
Allow this cycle to repeat for a minimum of 24 hours to ensure exhaustive extraction.
-
-
Concentration of the Extract:
-
After extraction, filter the ethanolic extract through Whatman No. 1 filter paper to remove any particulate matter.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. This will yield a dark, viscous crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Purification of Native this compound
The purification of this compound from the crude extract is a multi-step process that employs various chromatographic techniques to separate the polypeptide from other components based on its physicochemical properties such as size, charge, and hydrophobicity. A typical purification strategy involves a combination of ion-exchange chromatography, size-exclusion chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the extraction and purification of native this compound.
Step 1: Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net surface charge. As this compound is a polypeptide, its charge is dependent on the pH of the buffer. Based on the purification of recombinant this compound, a cation-exchange chromatography step is effective, suggesting that this compound has a net positive charge at the buffer pH used.[1]
Objective: To separate this compound from negatively charged and neutral molecules in the crude extract.
Materials:
-
Cation-exchange resin (e.g., CM-Sepharose)
-
Chromatography column
-
Equilibration buffer (e.g., 20 mM sodium phosphate, pH 6.0)
-
Elution buffer (e.g., 20 mM sodium phosphate, pH 6.0, with a linear gradient of 0-1 M NaCl)
-
Peristaltic pump
-
Fraction collector
-
UV detector (280 nm)
Procedure:
-
Column Packing and Equilibration: Pack the chromatography column with the cation-exchange resin and equilibrate it with at least 5 column volumes of equilibration buffer.
-
Sample Loading: Dissolve the crude extract in the equilibration buffer, filter it to remove any precipitates, and load it onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer until the UV absorbance at 280 nm returns to baseline. This removes unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of NaCl in the equilibration buffer. This compound will elute at a specific salt concentration depending on its net charge.
-
Fraction Collection: Collect fractions throughout the elution process and monitor the UV absorbance at 280 nm.
-
Analysis: Analyze the fractions for the presence of this compound using SDS-PAGE and an activity assay (see Section 3). Pool the fractions containing this compound.
Step 2: Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size. This step is effective for separating this compound (approximately 4.2 kDa) from larger and smaller proteins and other molecules.[3]
Objective: To separate this compound from proteins of different molecular weights.
Materials:
-
SEC resin (e.g., Sephadex G-50)
-
Chromatography column
-
SEC buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Peristaltic pump
-
Fraction collector
-
UV detector (280 nm)
Procedure:
-
Column Packing and Equilibration: Pack the column with the SEC resin and equilibrate with at least 2 column volumes of SEC buffer.
-
Sample Concentration and Loading: Concentrate the pooled fractions from the IEC step and load the sample onto the SEC column. The sample volume should be a small percentage of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the UV absorbance at 280 nm.
-
Analysis: Analyze the fractions for the presence of this compound. Pool the fractions containing purified this compound.
Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used as a final polishing step to achieve high purity.
Objective: To obtain highly purified this compound.
Materials:
-
HPLC system with a UV detector
-
C18 analytical or semi-preparative column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Syringe filters
Procedure:
-
Sample Preparation: Filter the pooled and concentrated fractions from the SEC step through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing acetonitrile concentration (Mobile Phase B).
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect the peaks corresponding to this compound.
-
Purity Assessment: Assess the purity of the final product by analytical RP-HPLC and mass spectrometry.
Quantification and Data Presentation
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 1000 | 1 | 100 | 1 |
| Ion-Exchange Chromatography | 100 | 800 | 8 | 80 | 8 |
| Size-Exclusion Chromatography | 20 | 600 | 30 | 60 | 30 |
| RP-HPLC | 5 | 500 | 100 | 50 | 100 |
-
Total Protein: Determined by methods such as the Bradford or BCA assay.
-
This compound Activity: Measured by an appropriate bioassay, such as the electrophysiological recording of the chorda tympani nerve response in rats to a sweet stimulus.[5] One unit of activity could be defined as the amount of this compound required to cause a 50% reduction in the nerve response.
-
Specific Activity: The ratio of this compound activity to total protein.
-
Yield: The percentage of total this compound activity retained after each step.
-
Purification Fold: The increase in specific activity after each step.
This compound Signaling Pathway in Sweet Taste Transduction
This compound exerts its sweet-suppressing effect by interacting with the T1R2/T1R3 G-protein coupled receptor, which is the primary sensor for sweet tastants in taste receptor cells. The binding of this compound is thought to allosterically inhibit the conformational changes in the receptor that are necessary for signal transduction. The canonical sweet taste signaling pathway that this compound inhibits is depicted below.
Caption: The sweet taste signaling pathway inhibited by this compound.
The binding of a sweetener to the T1R2/T1R3 receptor activates the G-protein gustducin (B1178931).[5][6] The Gβγ subunit of gustducin then activates phospholipase C β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9][10] This rise in intracellular Ca²⁺ activates the transient receptor potential cation channel member 5 (TRPM5), leading to an influx of sodium ions, depolarization of the taste receptor cell, and subsequent release of ATP, which acts as a neurotransmitter to signal to the afferent nerve fibers.[7][9]
Conclusion
The extraction and purification of native this compound from Gymnema sylvestre is a challenging but rewarding process that yields a valuable tool for taste research. The methodologies outlined in this guide, based on established protein purification principles and literature precedents, provide a comprehensive framework for the isolation of this unique sweet-suppressing polypeptide. Further optimization of each step, guided by quantitative analysis of yield and purity, will be essential for researchers seeking to obtain high-quality this compound for their specific applications. The continued study of this compound and its interaction with the sweet taste receptor will undoubtedly lead to a deeper understanding of gustatory perception and may pave the way for novel approaches to modulating taste and managing metabolic health.
References
- 1. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Amino acid sequence of sweet-taste-suppressing peptide (this compound) from the leaves of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRPM5 and taste transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Ca2+ and the phospholipid PIP2 regulate the taste transduction ion channel TRPM5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. The transduction channel TRPM5 is gated by intracellular calcium in taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective of Gurmarin Research: From Ancient Herb to Molecular Probe
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gurmarin, a 35-amino acid polypeptide isolated from the leaves of Gymnema sylvestre, has carved a unique niche in the field of sensory science.[1][2][3][4][5][6] Historically known in Ayurvedic medicine as "gurmar," or "sugar destroyer," this peptide has emerged as a powerful tool for dissecting the molecular mechanisms of sweet taste perception.[4][7] Its remarkable species-specific ability to selectively suppress sweet taste in rodents, with little to no effect in humans, has made it an invaluable molecular probe for studying the sweet taste receptor, T1R2/T1R3. This in-depth technical guide provides a historical perspective on this compound research, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to serve as a comprehensive resource for researchers in taste biology and drug development.
Discovery and Early Characterization
The journey of this compound research began with traditional observations of the sweet-suppressing properties of Gymnema sylvestre leaves. For centuries, this plant has been used in traditional medicine to treat diabetes and manage sugar cravings.[8][9] Scientific investigation into these properties led to the isolation and characterization of several compounds, including gymnemic acids and the polypeptide, this compound.
Initial electrophysiological studies in the late 20th century were pivotal in defining this compound's specific action. These experiments, primarily involving chorda tympani nerve recordings in rats, demonstrated that this compound selectively inhibits neural responses to a wide range of sweeteners, including natural sugars (sucrose, glucose), amino acids (glycine), and artificial sweeteners (saccharin), without affecting the perception of other taste modalities like salty, sour, or bitter.[10] This high specificity for sweet taste set the stage for its use as a targeted tool in taste research. An early study established that the maximal inhibitory effect of this compound on the sweet taste response in rats occurs at a pH of 4.5, which corresponds to the isoelectric point of the peptide.[10]
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory potency of this compound on sweet taste responses has been quantified in various studies, primarily through electrophysiological recordings of the chorda tympani nerve, which innervates the taste buds on the anterior two-thirds of the tongue.
Table 1: Dose-Dependent Inhibition of Sweet Taste Response by this compound in Rodents
| Animal Model | Sweetener | This compound Concentration | % Inhibition of Chorda Tympani Response | Reference |
| Rat | Sucrose (B13894) | 0.5 µM (2 µg/mL) | Significant suppression | [10] |
| Rat | Various Sweeteners | 5 µM | Maximal suppression | [10] |
| C57BL Mouse | Sucrose | 3 µg/mL | Selective suppression | [11] |
| C57BL Mouse | Various Sweeteners | 3 µg/mL or more | 25-55% reduction (responses decreased to 45-75% of control) | [1][11][12] |
| BALB Mouse | Sucrose | 100 µg/mL | No significant suppression | [1][11][12] |
Table 2: Key Amino Acid Residues in this compound for Sweet Taste Suppression
| This compound Mutant (Alanine Substitution) | Effect on Sweet Taste Receptor Inhibition | Reference |
| Y13A | Severely impaired | [2][3] |
| Y14A | Severely impaired | [2][3] |
| W28A | Severely impaired | [2][3] |
| W29A | Completely abolished | [3][13][14] |
The Molecular Target: The T1R2/T1R3 Sweet Taste Receptor
The advent of molecular biology identified the primary receptor for sweet taste as a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[7][13][14] this compound's selective action made it an ideal candidate for probing the function and structure of this receptor.
Subsequent research has pinpointed the interaction site of this compound on the T1R2/T1R3 receptor. It is now understood that this compound binds to the extracellular domains of the receptor, specifically the cysteine-rich domain (CRD) and the transmembrane domain (TMD) of the T1R2 subunit in rodents.[7][13][14] This interaction is thought to allosterically modulate the receptor, preventing its activation by sweeteners. The lack of significant this compound activity in humans is attributed to differences in the amino acid sequence of the human T1R2 subunit in these binding regions.
Signaling Pathway of this compound-Sensitive Sweet Taste
The binding of a sweetener to the T1R2/T1R3 receptor initiates an intracellular signaling cascade that ultimately leads to the perception of sweetness. This compound's inhibitory effect is intrinsically linked to this pathway. The key components of the this compound-sensitive sweet taste signaling pathway are:
-
T1R2/T1R3 Heterodimer: The sweet taste receptor.
-
Gα-gustducin: A taste-specific G protein that is activated upon sweetener binding to T1R2/T1R3. The sensitivity to this compound has been strongly associated with the coupling of the sweet taste receptor to Gα-gustducin.[13][15]
-
Phospholipase C β2 (PLCβ2): An enzyme activated by Gα-gustducin.[12][16][17][18][19]
-
Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG): Second messengers produced by the action of PLCβ2 on phosphatidylinositol 4,5-bisphosphate (PIP2).[12][17][18]
-
IP3 Receptor (IP3R3): Located on the endoplasmic reticulum, this receptor releases intracellular calcium (Ca2+) stores upon binding IP3.
-
Transient Receptor Potential Melastatin 5 (TRPM5): A calcium-activated cation channel that opens in response to the increase in intracellular Ca2+, leading to membrane depolarization.[12][16][17][18][19]
-
CALHM1/CALHM3: A voltage-gated ATP release channel that opens upon membrane depolarization, releasing ATP which acts as a neurotransmitter to activate afferent nerve fibers.[8]
The following diagram illustrates the canonical sweet taste signaling pathway and the inhibitory action of this compound.
Caption: Sweet taste signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols in this compound Research
The following sections provide an overview of the methodologies for key experiments that have been instrumental in advancing our understanding of this compound.
Chorda Tympani Nerve Recording in Rodents
This electrophysiological technique directly measures the neural output from taste buds in response to chemical stimulation of the tongue.
Objective: To quantify the effect of this compound on the neural response to sweeteners.
Materials:
-
Anesthetized rodent (rat or mouse)
-
Tracheal cannula
-
Head holder
-
Dissection microscope
-
Micromanipulators
-
Ag/AgCl electrodes
-
Amplifier, oscilloscope, and audio monitor
-
Data acquisition system (e.g., PowerLab)
-
Taste stimuli solutions (e.g., sucrose, NaCl, HCl, quinine)
-
This compound solution
-
Rinsing solution (distilled water or artificial saliva)
-
Flow chamber for taste stimulation
Procedure:
-
Anesthetize the animal and perform a tracheotomy to ensure a clear airway.
-
Secure the animal in a supine position using a head holder.
-
Surgically expose the chorda tympani nerve through a mandibular approach.
-
Carefully dissect the nerve free from surrounding tissue and cut it at its entry point to the bulla.
-
Place the entire nerve onto a recording electrode, with an indifferent electrode placed in nearby tissue.
-
Enclose the anterior portion of the tongue in a flow chamber.
-
Record baseline neural activity in response to a panel of taste stimuli (e.g., sucrose for sweet, NaCl for salty, HCl for sour, and quinine (B1679958) for bitter), with thorough rinsing between each stimulus.
-
Apply the this compound solution to the tongue for a defined period (e.g., 5-10 minutes).
-
Rinse the tongue thoroughly.
-
Re-record the neural responses to the same panel of taste stimuli.
-
Analyze the integrated nerve response to quantify the percentage of inhibition for each tastant.
Caption: Workflow for chorda tympani nerve recording to assess this compound's effect.
Cell-Based Sweet Taste Receptor Assay
This in vitro assay utilizes cultured cells engineered to express the sweet taste receptor to screen for agonists and antagonists.
Objective: To determine the effect of this compound and its mutants on the activation of the T1R2/T1R3 receptor.
Materials:
-
HEK293 cells stably expressing the rodent T1R2/T1R3 receptor and a promiscuous G protein (e.g., Gα16gust44).
-
Cell culture medium and supplements.
-
Sweetener solutions.
-
This compound and mutant this compound solutions.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a luminescence-based reporter (e.g., aequorin).
-
Plate reader capable of measuring fluorescence or luminescence.
Procedure:
-
Culture the engineered HEK293 cells in a multi-well plate.
-
Load the cells with a calcium indicator dye or transfect with a luminescence-based reporter.
-
Pre-incubate the cells with varying concentrations of this compound or its mutants.
-
Stimulate the cells with a known sweetener agonist.
-
Measure the change in intracellular calcium concentration via fluorescence or luminescence using a plate reader.
-
Calculate the dose-response curves and IC50 values for this compound and its mutants to quantify their inhibitory activity.
Alanine-Scanning Mutagenesis of this compound
This technique is used to identify the specific amino acid residues in this compound that are critical for its sweet-suppressing activity.[20]
Objective: To pinpoint the functional epitope of this compound that interacts with the sweet taste receptor.
Procedure:
-
Obtain the cDNA sequence of this compound.
-
Systematically substitute individual amino acid residues with alanine (B10760859) using site-directed mutagenesis. Alanine is chosen because it removes the side chain beyond the beta-carbon without altering the main-chain conformation.[20]
-
Express and purify the mutant this compound proteins.
-
Functionally test each mutant using the cell-based sweet taste receptor assay described above.
-
Identify the mutations that lead to a significant reduction or complete loss of inhibitory activity, thereby mapping the key residues for receptor interaction.
Recent Advances and Future Directions
Recent research has continued to refine our understanding of this compound and its interaction with the sweet taste receptor. The crystal structure of this compound has been solved, providing a high-resolution view of its three-dimensional conformation and the spatial arrangement of its key inhibitory residues.[1][2][3][6] Furthermore, the discovery of novel this compound-like peptides in Gymnema sylvestre with potentially different activities opens new avenues for research.[7][13][14] Some of these newly identified peptides, such as Gur-2, are being investigated for their potential to suppress sweet taste in humans, which could have significant implications for the development of novel taste modulators and anti-obesity therapeutics.[7][13][14]
Future research will likely focus on:
-
Elucidating the precise molecular interactions between this compound and the T1R2/T1R3 receptor using computational modeling and structural biology techniques.
-
Investigating the physiological roles of the newly discovered this compound-like peptides.
-
Exploring the potential of this compound and its analogs as therapeutic agents for metabolic disorders.
Conclusion
From its roots in traditional medicine to its current status as a sophisticated molecular tool, the story of this compound is a testament to the value of exploring natural products in scientific research. The historical progression of this compound research has not only unraveled the complexities of sweet taste perception but has also provided a powerful platform for ongoing investigations into taste modulation and its potential therapeutic applications. This guide serves as a foundational resource for researchers poised to contribute to the next chapter of this fascinating molecule's journey.
References
- 1. The Crystal Structure of this compound, a Sweet Taste-Suppressing Protein: Identification of the Amino Acid Residues Essential for Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Novel this compound-like peptides from <i>Gymnema sylvestre</i> and their interactions with the sweet taste receptor T1R2/T1… [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRPM5 and taste transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound sensitivity of sweet taste responses is associated with co-expression patterns of T1r2, T1r3, and gustducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Transduction Channel TRPM5 Is Gated by Intracellular Calcium in Taste Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Intracellular Ca2+ and the phospholipid PIP2 regulate the taste transduction ion channel TRPM5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The transduction channel TRPM5 is gated by intracellular calcium in taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alanine scanning - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Electrophysiological Recording of Chorda Tympani Nerve Response to Gurmarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the inhibitory effects of gurmarin on the sweet taste response through electrophysiological recordings of the chorda tympani nerve. This compound, a 35-amino acid peptide isolated from the plant Gymnema sylvestre, is a valuable pharmacological tool for studying the mechanisms of sweet taste perception.[1][2][3] It selectively inhibits the response to sweet-tasting substances in many rodents by interacting with the T1R2/T1R3 sweet taste receptor.[1] Understanding this interaction is crucial for research in taste modulation and the development of novel sweeteners and taste modifiers.
Data Summary: Inhibition of Chorda Tympani Nerve Response by this compound
The following tables summarize the quantitative data on the inhibitory effect of this compound on the chorda tympani nerve response to various sweeteners in different animal models.
Table 1: Effect of this compound on Chorda Tympani Nerve Response in C57BL Mice
| Sweetener | Concentration | This compound Concentration | Percent Inhibition of Control Response | Reference |
| Sucrose (B13894) | 0.5 M | 4.8 µM (~20 µg/ml) | ~50% (whole nerve) | [4] |
| Sucrose | 0.5 M | 4.8 µM (~20 µg/ml) | 51.7% - 95.7% (in this compound-sensitive single fibers) | [4][5] |
| Various Sweeteners | Not Specified | ≥ 3 µg/ml | 25-55% | [6] |
Table 2: Effect of this compound on Chorda Tympani Nerve Response in Rats (Wistar)
| Sweetener | Concentration | This compound Concentration | pH of this compound Solution | Notes | Reference |
| Various Sweeteners (sugars, sweet amino acids, saccharin) | Not Specified | 0.5 µM - 5 µM | 4.5 | Maximal effect observed at 5 µM. Significant effect still present at 0.5 µM. | [7] |
Table 3: Strain and Nerve Specificity of this compound Inhibition in Mice
| Mouse Strain | Nerve | This compound Effect on Sweetener Response | Reference |
| C57BL | Chorda Tympani | ~50% suppression | [4][6] |
| BALB/c | Chorda Tympani | No significant suppression | [6] |
| C57BL | Glossopharyngeal | No suppression | [4] |
Experimental Protocols
Protocol 1: Whole-Nerve Electrophysiological Recording from the Chorda Tympani Nerve
This protocol describes the methodology for recording the integrated electrical activity from the entire chorda tympani nerve bundle in response to taste stimuli.
1. Animal Preparation:
- Adult male Wistar rats or C57BL/6 mice are typically used.
- Anesthetize the animal with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, intraperitoneally).[8] Ensure a deep level of anesthesia is maintained throughout the experiment, as confirmed by the absence of a pedal withdrawal reflex.
- Secure the animal in a supine position on a surgical board. A tracheotomy may be performed to ensure a clear airway.
- The animal's body temperature should be maintained at 37°C using a heating pad.
2. Surgical Procedure for Chorda Tympani Nerve Exposure:
- Make a midline incision on the ventral side of the neck to expose the underlying muscles.
- Carefully dissect through the digastric and mylohyoid muscles to locate the chorda tympani nerve. The nerve is a branch of the facial nerve and travels in a sheath with the lingual nerve before entering the tympanic bulla.[9]
- Gently separate the chorda tympani nerve from the surrounding connective tissue and the lingual nerve under a dissecting microscope.
- Cut the nerve at a point as central as possible to allow for peripheral recording.
3. Electrophysiological Recording:
- Place the desheathed peripheral end of the chorda tympani nerve onto a pair of silver-wire electrodes.
- Immerse the nerve-electrode junction in mineral oil to prevent drying and electrical shunting.
- Connect the electrodes to a differential AC preamplifier. The neural signals are then amplified, filtered (e.g., 100 Hz to 3 kHz), and integrated with a time constant (e.g., 0.5 s).
- The integrated response can be visualized on an oscilloscope and recorded on a computer via an analog-to-digital converter.
4. Taste Stimulation and this compound Application:
- Deliver taste solutions to the anterior portion of the tongue at a constant flow rate (e.g., 0.5 ml/s) using a computer-controlled fluid delivery system.[4]
- Rinse the tongue thoroughly with distilled water for at least one minute between successive stimuli.[4]
- Record baseline responses to a panel of taste stimuli (e.g., 0.5 M sucrose, 0.1 M NaCl, 0.01 M HCl, and 0.02 M quinine (B1679958) HCl).
- To test the effect of this compound, apply a solution of this compound (e.g., 4.8 µM in 5 mM phosphate (B84403) buffer, pH 6.8) to the tongue for a defined period (e.g., 5 minutes).[4] In rats, a pH of 4.5 for the this compound solution has been found to be most effective.[7]
- Following this compound application, re-test the panel of taste stimuli and record the responses.
- A recovery period, which can take several hours, can be monitored by periodically re-testing the taste stimuli after rinsing the tongue with distilled water.[7] The recovery can be expedited by rinsing the tongue with anti-gurmarin serum or 15 mM β-cyclodextrin.[5][7]
Protocol 2: Single-Fiber Electrophysiological Recording from the Chorda Tympani Nerve
This protocol allows for the investigation of the responses of individual nerve fibers, which is crucial for identifying this compound-sensitive and this compound-insensitive neurons.
1. Animal Preparation and Surgical Procedure:
- Follow the same procedures as described in Protocol 1 for animal preparation and nerve exposure.
2. Single-Fiber Recording:
- Instead of placing the entire nerve bundle on the electrodes, carefully tease apart the nerve fibers using fine forceps under high magnification.
- Place a small strand of nerve fibers onto the recording electrode.
- Advance a microelectrode into the nerve bundle to isolate the electrical activity of a single fiber.
- The action potentials from a single fiber are identified by their constant amplitude and waveform.
- The signals are amplified, passed through a window discriminator, and converted into standard pulses for counting.
3. Taste Stimulation and Data Analysis:
- Follow the same taste stimulation protocol as described in Protocol 1.
- Record the number of impulses in a set time window (e.g., the first 5 seconds) after the application of each taste stimulus.
- Fibers can be classified as "sucrose-best" if they respond most strongly to sucrose compared to other basic taste stimuli.[5]
- These sucrose-best fibers can then be further categorized as this compound-sensitive or this compound-insensitive based on the degree of suppression of their response to sucrose after this compound treatment. A suppression to less than 50% of the control response is a common criterion for classifying a fiber as this compound-sensitive.[4][5]
Visualizations
Signaling Pathway of Sweet Taste and Inhibition by this compound
Caption: Sweet taste signal transduction and the inhibitory action of this compound.
Experimental Workflow for Chorda Tympani Electrophysiology
Caption: Workflow for chorda tympani nerve response recording to this compound.
References
- 1. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Crystal Structure of this compound, a Sweet Taste-Suppressing Protein: Identification of the Amino Acid Residues Essential for Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Sweet taste responses of mouse chorda tympani neurons: existence of this compound-sensitive and -insensitive receptor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Chorda tympani - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Cell-Based Assays of Gurmarin Activity on T1R2/T1R3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gurmarin is a 35-amino acid polypeptide isolated from the plant Gymnema sylvestre. It is known to selectively inhibit the sweet taste sensation in rodents by interacting with the T1R2/T1R3 G-protein coupled receptor, the primary receptor responsible for detecting sweet compounds.[1][2] This property makes this compound a valuable tool for studying the mechanisms of sweet taste perception and for the development of novel taste modulators. These application notes provide detailed protocols for in vitro cell-based assays to characterize the inhibitory activity of this compound on the rodent T1R2/T1R3 receptor. The primary functional assay described is the calcium mobilization assay, which measures the downstream signaling of the T1R2/T1R3 receptor upon activation. Additionally, a general protocol for a cyclic adenosine (B11128) monophosphate (cAMP) assay is included to investigate potential non-canonical signaling pathways.
T1R2/T1R3 Signaling Pathway
The T1R2/T1R3 receptor is a heterodimer of two class C G-protein coupled receptors.[3] In the canonical signaling pathway, the binding of a sweet agonist to the receptor activates the G-protein gustducin (B1178931). The Gβγ subunits of gustducin then activate phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ concentration is a key indicator of receptor activation.
Quantitative Data Summary: this compound Inhibition of Sweet Taste Response
The following table summarizes the effective concentrations of this compound required to inhibit sweet taste responses in rodents, as determined by in vivo electrophysiological recordings from the chorda tympani nerve. While specific IC50 values from in vitro cell-based assays are not widely published, these concentrations provide a valuable reference for designing and interpreting in vitro experiments.
| Organism | Sweet Agonist | This compound Concentration | Percent Inhibition | Reference |
| Mouse (C57BL) | Sucrose (B13894) | 3 µg/mL | Significant suppression | [4] |
| Rat | Sucrose, Saccharin | ~5 µM (2.1 µg/mL) | Maximal effect | [5] |
| Rat | Sucrose | 10 µg/mL | >50% | [6] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for this compound Inhibition
This protocol describes how to measure the inhibitory effect of this compound on the activation of rodent T1R2/T1R3 receptors expressed in Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
HEK293 cells stably co-expressing rodent T1R2, T1R3, and a promiscuous G-protein (e.g., Gα15 or a chimeric G-protein like Gα16-gust44)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in water or assay buffer)
-
Sweet agonist stock solution (e.g., sucrose in assay buffer)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture: Maintain the HEK293-T1R2/T1R3/G-protein cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-50,000 cells/well for a 96-well plate) and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in Assay Buffer.
-
Remove the culture medium from the wells and add the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with Assay Buffer to remove excess dye, leaving a final volume of buffer in each well.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer in a separate plate (the "inhibitor plate").
-
Prepare a solution of the sweet agonist (e.g., sucrose at a concentration that elicits a submaximal response, such as EC80) in Assay Buffer in a separate plate (the "agonist plate").
-
-
Calcium Measurement:
-
Place the cell plate and the compound plates into the fluorescent plate reader and allow them to equilibrate to 37°C.
-
Set the instrument to record fluorescence (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject the this compound solutions from the inhibitor plate into the cell plate and incubate for a predetermined time (e.g., 5-15 minutes).
-
Inject the sweet agonist solution from the agonist plate into the cell plate and continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced fluorescence signal in the presence and absence of the inhibitor.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: General Cyclic AMP (cAMP) Assay
While the T1R2/T1R3 receptor primarily signals through the Gq/PLC pathway, this assay can be used to investigate potential coupling to Gs or Gi, which would result in an increase or decrease in intracellular cAMP levels, respectively.
Materials:
-
HEK293 cells stably co-expressing rodent T1R2 and T1R3
-
Cell culture reagents as listed in Protocol 1
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control for Gi coupling)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
This compound stock solution
-
Sweet agonist stock solution
Procedure:
-
Cell Culture and Plating: Follow steps 1 and 2 from Protocol 1, seeding cells in the appropriate microplate for the chosen cAMP assay kit.
-
Compound Treatment:
-
Remove the culture medium.
-
Add Assay Buffer containing IBMX to each well and incubate for 10-15 minutes at 37°C.
-
Add the desired concentrations of this compound and/or the sweet agonist to the wells. For investigating Gi coupling, cells can be co-stimulated with forskolin and the test compounds.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the assay to measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Compare the cAMP levels in treated cells to those of untreated controls.
-
An increase in cAMP suggests Gs coupling, while a decrease in forskolin-stimulated cAMP levels suggests Gi coupling.
-
Determine the effect of this compound on agonist-induced changes in cAMP levels.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound's inhibitory activity on the rodent T1R2/T1R3 sweet taste receptor. The calcium mobilization assay is the primary method for assessing the canonical signaling pathway of this receptor. By employing these cell-based assays, researchers can effectively screen for and characterize novel sweet taste modulators, contributing to a deeper understanding of taste perception and the development of new food ingredients and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Functional Expression of Sweet Taste Receptors in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensation of sweetness is mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits, T1R2 and T1R3.[1][2][3] Understanding the function of this receptor is crucial for the development of novel sweeteners and taste modulators. Human Embryonic Kidney 293T (HEK293T) cells are a widely used and effective heterologous expression system for studying the function of the sweet taste receptor due to their high transfection efficiency and robust growth characteristics.[4][5] These cells provide a clean background with low endogenous receptor expression, enabling the specific analysis of the transfected sweet taste receptors. This document provides detailed protocols for the functional expression of T1R2/T1R3 receptors in HEK293T cells, including cell culture, transfection, and functional analysis using calcium imaging assays.
Signaling Pathway of the Sweet Taste Receptor
The activation of the T1R2/T1R3 heterodimer by a sweet ligand initiates a downstream signaling cascade. This process begins with a conformational change in the receptor, which in turn activates a G protein. For in vitro assays, a promiscuous G protein subunit, such as Gα15, Gα16, or a chimeric G protein like Gα16gust44, is often co-expressed to couple the receptor activation to the phospholipase C (PLC) pathway.[1][6][7] Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration can be measured using calcium-sensitive fluorescent dyes, providing a quantitative readout of receptor activation.[1][8]
Experimental Protocols
Cell Culture and Maintenance of HEK293T Cells
This protocol outlines the standard procedure for culturing and maintaining HEK293T cells to ensure optimal health and viability for transfection experiments.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Thaw a cryopreserved vial of HEK293T cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing pre-warmed complete growth medium.
-
Cell Growth: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with DPBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 1-2 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new T-75 flasks at a recommended split ratio (e.g., 1:5 to 1:10).
-
Change the culture medium every 2-3 days.
| Parameter | Recommended Condition |
| Cell Line | HEK293T |
| Growth Medium | DMEM + 10% FBS + 1% P/S |
| Culture Temperature | 37°C |
| CO2 Level | 5% |
| Passaging Confluency | 80-90% |
| Trypsinization Time | 1-2 minutes |
Transient Transfection of HEK293T Cells
This protocol describes the transient co-transfection of HEK293T cells with plasmids encoding the T1R2 and T1R3 receptor subunits, along with a G protein subunit.
Materials:
-
HEK293T cells (70-80% confluent)
-
Expression plasmids: pcDNA-hT1R2, pcDNA-hT1R3, and a G protein plasmid (e.g., pCDNA3.1-Gα15)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Serum-free medium (e.g., Opti-MEM)
-
24-well or 96-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells into 24-well or 96-well plates to achieve 70-80% confluency on the day of transfection.
-
DNA-Lipid Complex Preparation:
-
For each well of a 24-well plate, dilute the plasmids (e.g., 250 ng of each T1R subunit and G protein plasmid) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection: Add the DNA-lipid complexes dropwise to each well containing the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for receptor expression before proceeding with the functional assay.
| Component | Amount per well (24-well plate) |
| HEK293T cells | ~100,000 cells |
| T1R2 plasmid DNA | 250 ng |
| T1R3 plasmid DNA | 250 ng |
| Gα15 plasmid DNA | 250 ng |
| Transfection Reagent | As per manufacturer's protocol |
| Incubation Time | 24-48 hours |
Functional Assay: Calcium Imaging
This protocol details the measurement of intracellular calcium mobilization in response to sweet stimuli as an indicator of T1R2/T1R3 receptor activation.
Materials:
-
Transfected HEK293T cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., DPBS or HBSS)
-
Sweet stimuli (e.g., sucrose, sucralose, aspartame) at various concentrations
-
Fluorescence plate reader or fluorescence microscope equipped with an imaging system
Procedure:
-
Dye Loading:
-
After 24-48 hours of transfection, remove the culture medium from the cells.
-
Load the cells with a calcium-sensitive dye (e.g., 3-5 µM Fluo-4 AM) in assay buffer.
-
Incubate for 1-1.5 hours at room temperature or 37°C in the dark.
-
-
Washing: Gently wash the cells two to three times with assay buffer to remove excess dye.
-
Stimulation and Measurement:
-
Add the desired concentrations of sweet stimuli to the wells.
-
Immediately begin measuring the fluorescence intensity using a plate reader or microscope. The excitation and emission wavelengths will depend on the dye used (e.g., 480 nm excitation and 535 nm emission for Fluo-4).
-
Record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after stimulus addition minus the baseline fluorescence before stimulation.
-
Normalize the response (ΔF/F₀, where F₀ is the baseline fluorescence) to account for variations in cell number and dye loading.
-
Generate dose-response curves by plotting the normalized fluorescence against the logarithm of the stimulus concentration.
-
| Parameter | Recommended Condition |
| Calcium Dye | Fluo-4 AM or Fura-2 AM |
| Dye Concentration | 3-5 µM |
| Loading Time | 1-1.5 hours |
| Assay Buffer | DPBS or HBSS |
| Measurement | Fluorescence plate reader or microscope |
Experimental Workflow
The following diagram illustrates the overall workflow for the functional expression of sweet taste receptors in HEK293T cells.
Quantitative Data Summary
The following tables summarize typical concentrations of sweeteners and inhibitors used in functional assays, as well as reported EC₅₀ values for various sweeteners.
Table 1: Typical Concentrations of Sweeteners and Inhibitors
| Compound | Type | Typical Concentration Range | Reference |
| Sucrose | Sweetener | 10 mM - 300 mM | [1] |
| Aspartame | Sweetener | 2 mM - 10 mM | [1][9] |
| Saccharin | Sweetener | 1 mM | [1] |
| D-Tryptophan | Sweetener | 20 mM | [1] |
| Lactisole | Inhibitor | 1.25 mM | [1] |
Table 2: Reported EC₅₀ Values for Sweeteners in HEK293T Cells Expressing T1R2/T1R3
| Sweetener | Reported EC₅₀ (µM) | Reference |
| Neotame | 0.90 ± 0.09 | [10] |
| Sucralose | 36 ± 2 | [10] |
| Acesulfame-K | 213 ± 59 | [10] |
| Cyclamate | 767 ± 83 | [10] |
| Sucralose | 231.6 ± 29.3 | [11] |
| Aspartame | 567.8 ± 58.7 | [11] |
| Acesulfame K | 785.4 ± 73.2 | [11] |
| Saccharin | 345.8 ± 36.4 | [11] |
| Cyclamate | 2751 ± 199 | [11] |
Conclusion
The functional expression of the T1R2/T1R3 sweet taste receptor in HEK293T cells is a robust and reliable method for studying receptor pharmacology and for screening novel sweet compounds and taste modulators. The protocols provided herein offer a comprehensive guide for researchers to successfully establish this assay in their laboratories. Careful optimization of cell culture, transfection, and assay conditions is essential for obtaining reproducible and high-quality data. The quantitative data and workflow diagrams serve as valuable resources for experimental design and execution.
References
- 1. Human receptors for sweet and umami taste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Regulatory Function of Sweet Taste-Sensing Receptor in Adipogenic Differentiation of 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hek293.com [hek293.com]
- 5. Using HEK Cells for Receptor Binding Assays [cytion.com]
- 6. Recombinant methods for expressing a functional sweet (T1R2/T1R3) taste receptor [patentalert.com]
- 7. Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different functional roles of T1R subunits in the heteromeric taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Gurmarin Solution Structure using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the three-dimensional solution structure of gurmarin, a 35-residue polypeptide known for its sweet-taste suppressing properties in rodents.[1][2] These methodologies are crucial for researchers in pharmacology, structural biology, and drug development who are interested in the structure-function relationship of this compound and its potential as a pharmacological tool or a lead for drug design.
Introduction
This compound is a polypeptide isolated from the leaves of the Indian plant Gymnema sylvestre.[1][2] It selectively inhibits the neural response to sweet tastants in rats, making it a valuable tool for studying the mechanisms of sweet taste transduction.[1][2] The determination of its high-resolution solution structure by NMR spectroscopy has revealed a compact fold characterized by an antiparallel β-hairpin and a cystine-knot motif, which is common in many toxic and inhibitory polypeptides.[1] Understanding this structure is fundamental to elucidating its inhibitory mechanism on the T1R2/T1R3 sweet taste receptor.
Data Presentation: Structural Restraints
The solution structure of this compound has been independently determined by two research groups, resulting in two main PDB entries: 1GUR and 1C4E. The structural restraints used in these determinations are summarized below. The differences in the number of restraints can be attributed to variations in experimental conditions, data analysis techniques, and the software used for structure calculation.
| Structural Restraint | Arai et al. (1995) - PDB: 1GUR[2][3] | Fletcher et al. (1999) - PDB: 1C4E[1] |
| Interproton Distance Restraints (NOEs) | 135 | 612 |
| Dihedral Angle Restraints | 16 | 19 |
| Hydrogen Bond Restraints | 6 (for 3 hydrogen bonds) | 18 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in determining the solution structure of this compound.
-
Synthesis and Purification : this compound is chemically synthesized using solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Folding : The purified linear peptide is folded to its native conformation through air oxidation or by using a redox system of reduced and oxidized glutathione (B108866) to facilitate the correct formation of the three disulfide bridges.
-
NMR Sample Preparation :
-
Dissolve the folded and purified this compound in a 95% H₂O / 5% D₂O solution.
-
Adjust the pH of the sample to 2.0.
-
The final concentration of the protein should be in the millimolar range (typically 1-3 mM).
-
-
Spectrometer : Data is acquired on a high-field NMR spectrometer, such as a 600 MHz or 750 MHz instrument.
-
Temperature : Maintain the sample temperature at 40°C during data acquisition.
-
Two-Dimensional NMR Experiments :
-
Total Correlation Spectroscopy (TOCSY) : To identify the spin systems of the amino acid residues.
-
Use a MLEV-17 spin-lock sequence.
-
Set the spin-lock time (mixing time) to 80-100 ms (B15284909).
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY) : To identify through-space correlations between protons that are close in space (< 5 Å), which provides the distance restraints.
-
Set the mixing times to a range of 100-250 ms to observe NOEs of different intensities.
-
-
Double-Quantum-Filtered Correlated Spectroscopy (DQF-COSY) : To measure the ³J(HNα) coupling constants, which provide dihedral angle restraints.
-
-
Data Processing : Process the acquired NMR data using software such as FELIX or similar programs. Apply a sine-bell window function shifted by π/2 in both dimensions before Fourier transformation.
-
Resonance Assignment : Manually or semi-automatically assign the proton resonances using the TOCSY and NOESY spectra to identify the individual spin systems and their sequential connections.
-
Derivation of Restraints :
-
Distance Restraints : Convert the NOE cross-peak intensities into upper distance bounds (e.g., strong, medium, and weak corresponding to ≤ 2.5 Å, ≤ 3.5 Å, and ≤ 5.0 Å, respectively).
-
Dihedral Angle Restraints : Calculate the φ dihedral angles from the measured ³J(HNα) coupling constants using the Karplus equation.
-
Hydrogen Bond Restraints : Identify slowly exchanging amide protons in D₂O to infer hydrogen bond donors and acceptors.
-
-
Structure Calculation : Use a simulated annealing protocol with software like X-PLOR or DYANA to calculate a family of structures that satisfy the experimental restraints.
-
Structure Refinement : Refine the calculated structures in a water box using molecular dynamics simulations to obtain a final ensemble of low-energy structures.
-
Validation : Assess the quality of the final structures using programs like PROCHECK-NMR to analyze the stereochemical quality and the agreement with the experimental data.
Mandatory Visualizations
Caption: A flowchart illustrating the key stages in determining the solution structure of this compound using NMR spectroscopy.
Caption: A diagram showing the inhibitory effect of this compound on the sweet taste signal transduction pathway mediated by the T1R2/T1R3 receptor.
References
Application Notes: Structural Insights into the Sweet-Taste Suppressing Protein Gurmarin
For Researchers, Scientists, and Drug Development Professionals
Gurmarin is a 35-amino acid polypeptide isolated from the plant Gymnema sylvestre.[1] It is a valuable pharmacological tool, particularly for researchers studying the mechanisms of taste perception. In rodents, this compound selectively suppresses the neural and behavioral responses to sweet tastants by interacting with the T1R2/T1R3 G-protein coupled receptor, the primary sweet taste receptor.[1][2]
The determination of its three-dimensional structure by X-ray crystallography to a resolution of 1.45 Å has provided critical insights into its function.[1][2] The structure reveals a compact fold stabilized by three intramolecular disulfide bonds, forming a cystine-knot motif that confers high stability.[1] Structural analysis has identified key hydrophobic regions, including residues Y13, Y14, W28, and W29, that are crucial for its inhibitory interaction with the sweet taste receptor.[1][2] These high-resolution structural details make this compound an excellent candidate for structure-based drug design and for developing novel taste modulators.
This document provides a detailed protocol for the expression, purification, and crystallization of recombinant this compound, culminating in the determination of its structure via X-ray crystallography.
Experimental Protocols
Protocol 1: Recombinant this compound Expression and Purification
This protocol details the production of recombinant this compound using the methylotrophic yeast Pichia pastoris, which has been shown to successfully secrete the folded protein into the culture medium.[2] An optimized procedure can yield up to 30 mg of purified protein per liter of culture.
1. Expression in Pichia pastoris a. Strain and Vector: Utilize a P. pastoris expression system (e.g., pPIC9 vector) containing the this compound gene fused to the Saccharomyces cerevisiae α-factor secretion signal. This directs the expressed protein into the culture medium. b. Culture Growth: i. Inoculate a starting culture of BMGY medium (Buffered Glycerol-complex Medium) with a single colony of the recombinant P. pastoris strain. ii. Grow at 28-30°C in a shaking incubator until the culture reaches an OD₆₀₀ of 2-6. c. Induction: i. Harvest cells by centrifugation (e.g., 3,000 x g for 5 minutes). ii. Resuspend the cell pellet in BMMY medium (Buffered Methanol-complex Medium) to induce protein expression. iii. Continue incubation at 28-30°C with vigorous shaking for 3-4 days. Add methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.
2. Purification a. Harvesting Supernatant: Pellet the yeast cells by centrifugation (e.g., 6,000 x g for 30 minutes at 4°C). The secreted recombinant this compound is in the supernatant. b. Clarification: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. c. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): i. Load the clarified supernatant onto a C18 RP-HPLC column. ii. Elute the protein using a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid). iii. Collect fractions and analyze by SDS-PAGE to identify those containing this compound (expected molecular weight ~4.2 kDa). d. Cation-Exchange Chromatography: i. Pool the this compound-containing fractions from RP-HPLC and buffer-exchange into a low-salt buffer (e.g., 20 mM MES, pH 6.0). ii. Load the sample onto a cation-exchange column (e.g., Mono S). iii. Elute with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). iv. Collect fractions containing pure this compound. e. Final Steps: i. Verify purity by SDS-PAGE and confirm protein identity and mass using mass spectrometry. ii. Buffer-exchange the pure protein into a low-salt buffer (e.g., 20 mM HEPES, pH 7.0) and concentrate to 5-10 mg/mL for crystallization trials.
Protocol 2: Crystallization and X-ray Data Collection
This protocol outlines the steps to obtain this compound crystals suitable for X-ray diffraction analysis.
1. Crystallization a. Method: The hanging drop vapor diffusion method is used.[2] b. Procedure: i. Pipette 1 µL of the purified, concentrated this compound solution (5-10 mg/mL) onto a siliconized glass coverslip. ii. Add 1 µL of the reservoir solution to the protein drop and gently mix. iii. The known successful reservoir solution contains Polyethylene Glycol (PEG) 3350 at a pH of 6.8 , with the presence of various cations proving beneficial.[2] Note: Since exact concentrations are not published, it is recommended to screen a matrix of conditions around this starting point. For example, screen PEG 3350 concentrations from 15-30% (w/v) and a variety of common cations (e.g., 0.1-0.2 M LiCl, NaCl, MgCl₂, CaCl₂). iv. Invert the coverslip and seal it over the well of a crystallization plate containing 500 µL of the reservoir solution. c. Incubation: Incubate the plates at a constant temperature (e.g., 18-20°C) and monitor for crystal growth over several days to weeks.
2. X-ray Data Collection a. Crystal Mounting: Carefully mount a single, well-formed crystal in a cryo-loop. b. Cryo-protection: Briefly pass the crystal through a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation. c. Freezing: Immediately plunge the loop into liquid nitrogen to flash-freeze the crystal. d. Data Collection: i. Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron. ii. Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
Protocol 3: Structure Determination and Refinement
This protocol provides a general workflow for solving the crystal structure of this compound.
1. Data Processing a. Index the diffraction spots and integrate their intensities using software such as XDS or MOSFLM. b. Scale and merge the integrated data using programs like SCALA or AIMLESS from the CCP4 suite.
2. Phase Determination a. The structure of this compound can be solved by molecular replacement (MR). b. Use the coordinates from the existing NMR structure (PDB ID: 1GUR) or the published crystal structure (PDB ID: 5OLL) as a search model in an MR program like PHASER.
3. Model Building and Refinement a. Following a successful MR solution, perform automated model building using software such as Buccaneer or ARP/wARP. b. Manually adjust and complete the model in a graphics program like Coot, fitting the amino acid residues into the calculated electron density map. c. Refine the atomic coordinates against the experimental diffraction data using refinement software like REFMAC5 or PHENIX.refine. Alternate between manual rebuilding in Coot and computational refinement until the model quality converges.
4. Validation and Deposition a. Validate the final model using tools like MolProbity to check for geometric soundness and agreement with known chemical principles. b. Deposit the final atomic coordinates and the experimental structure factor data into the Protein Data Bank (PDB).
Data Presentation
The quantitative data from the successful structure determination of this compound are summarized below.
Table 1: Crystallographic Data Collection and Refinement Statistics for this compound (Data corresponds to PDB entry 5OLL)
| Parameter | Value |
| Data Collection | |
| PDB ID | 5OLL |
| Synchrotron Source | SOLEIL |
| Beamline | PROXIMA 1 |
| Wavelength (Å) | 0.9793 |
| Space Group | P 1 2₁ 1 |
| Unit Cell Dimensions (Å, °) | a=20.5, b=26.4, c=30.0, α=90, β=99.2, γ=90 |
| Resolution (Å) | 50.0 - 1.45 |
| Refinement Statistics | |
| R-work / R-free | 0.190 / 0.191 |
| Number of Reflections | 11603 |
| Completeness (%) | 98.9 |
| Mean I/σ(I) | 14.1 |
| Wilson B-factor (Ų) | 12.1 |
| Model Composition | |
| Number of Protein Atoms | 292 |
| Number of Water Molecules | 22 |
| Avg. B-factor (Protein, Ų) | 13.9 |
| Avg. B-factor (Water, Ų) | 27.6 |
| Ramachandran Favored (%) | 100 |
| RMSD Bonds (Å) | 0.003 |
| RMSD Angles (°) | 0.69 |
Visualizations
The overall workflow for determining the crystal structure of a protein like this compound is depicted below.
References
Application Notes & Protocols for the Purification of Recombinant Gurmarin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gurmarin is a 35-residue polypeptide known for its selective inhibition of sweet taste responses in rodents, making it a valuable tool in taste receptor research and a potential scaffold for developing novel therapeutics.[1] The production of recombinant this compound in sufficient quantities and high purity is crucial for biochemical and structural studies.[2] This document provides detailed application notes and protocols for the purification of recombinant this compound expressed in the methylotrophic yeast Pichia pastoris, a system that has been shown to successfully secrete properly folded and active this compound.[1][3]
The primary strategy involves a two-step chromatographic process: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) followed by Cation-Exchange Chromatography.[2][4] This methodology has been demonstrated to yield highly pure and biologically active recombinant this compound.[1]
Quantitative Data Summary
The following table summarizes the reported yields for recombinant this compound purification from Pichia pastoris culture.
| Construct | Expression Level (mg/L of culture) | Purified Protein Yield (mg/L of culture) | Purity | Reference |
| Wild-Type this compound (wt-gur) | 5 | Not explicitly stated, but purification was successful | >95% | [1][3][5] |
| Q1E-Gurmarin (N-terminal Gln to Glu substitution) | 30 | 30 | >95% | [1][3][5] |
Experimental Workflow
The overall workflow for the production and purification of recombinant this compound from Pichia pastoris is depicted below.
Caption: Workflow for recombinant this compound production and purification.
Detailed Experimental Protocols
Protocol 1: Expression of Recombinant this compound in Pichia pastoris
This protocol is based on the successful expression of this compound using the pPIC9 vector and the P. pastoris expression system.[3]
1. Gene Synthesis and Cloning:
- Synthesize the gene encoding the 35-amino acid this compound polypeptide. Optimize the codon usage for expression in P. pastoris.
- To enhance secretion and yield, a construct with an N-terminal glutamic acid residue (Q1E-gur) in place of glutamine can be used.[1][3]
- Clone the synthesized gene into the pPIC9 expression vector in frame with the Saccharomyces cerevisiae α-factor prepropeptide secretion signal.[2][3] This directs the expressed protein into the culture medium.
2. Transformation of Pichia pastoris :
- Linearize the pPIC9-gurmarin construct.
- Transform a suitable strain of P. pastoris (e.g., GS115) with the linearized plasmid by electroporation.
- Select for positive transformants based on the vector's selection marker.
3. Protein Expression:
- Inoculate a starter culture of a positive transformant in buffered glycerol-complex medium (BMGY) and grow overnight.
- Inoculate a larger volume of buffered methanol-complex medium (BMMY) with the starter culture to an appropriate optical density.
- Induce protein expression by the addition of methanol (B129727) to a final concentration of 0.5% (v/v) every 24 hours for 4 days.[1][2]
- Harvest the culture supernatant containing the secreted recombinant this compound by centrifugation.[3]
Protocol 2: Purification of Recombinant this compound
This two-step chromatography protocol is designed to purify secreted this compound from the culture supernatant.
Step 1: Reversed-Phase HPLC (RP-HPLC)
-
Objective: To capture and perform an initial purification of this compound from the clarified culture supernatant.
-
Materials:
-
Procedure:
-
Acidify the clarified culture supernatant with 0.1% TFA.[4]
-
Load the acidified supernatant onto an RP-HPLC column equilibrated with Solvent A (e.g., 5% ACN, 0.05% TFA in H₂O).[5]
-
Wash the column with Solvent A to remove unbound contaminants.
-
Elute the bound protein using a linear gradient of Solvent B (e.g., 99.95% ACN, 0.05% TFA).[5] A gradient of 0-95% Solvent B over 60 minutes has been reported.[5]
-
Monitor the elution profile at 280 nm.
-
Collect the major peak corresponding to recombinant this compound.
-
Confirm the presence of this compound in the collected fractions using SDS-PAGE and MALDI-TOF mass spectrometry.[2]
-
Step 2: Cation-Exchange Chromatography
-
Objective: To separate different isoforms of this compound and further purify the protein.[4]
-
Materials:
-
Pooled and desalted fractions from RP-HPLC.
-
Cation-exchange chromatography column.
-
Binding Buffer (e.g., 20 mM citrate (B86180) buffer, pH 3.0).[4]
-
Elution Buffer (e.g., 20 mM citrate buffer, pH 3.0 + 1 M NaCl).
-
-
Procedure:
-
Dialyze or buffer-exchange the pooled fractions from the RP-HPLC step into the Binding Buffer.[4]
-
Load the sample onto the cation-exchange column equilibrated with Binding Buffer.
-
Wash the column with Binding Buffer.
-
Elute the bound protein using a linear gradient of the Elution Buffer (e.g., 0-1 M NaCl).
-
Monitor the elution at 280 nm and collect fractions.
-
Analyze the fractions by analytical RP-HPLC and MALDI-TOF mass spectrometry to identify the pure this compound fractions.[4][5]
-
Signaling Pathway
The following diagram illustrates the inhibitory action of this compound on the sweet taste signaling pathway.
Caption: this compound's inhibition of the sweet taste receptor signaling cascade.
Concluding Remarks
The methods described provide a robust framework for the purification of recombinant this compound. The use of a Pichia pastoris secretion system simplifies downstream processing by eliminating the need for cell lysis and protein refolding.[3] The two-step chromatography approach effectively yields highly pure, correctly folded, and biologically active this compound, suitable for detailed biochemical, structural, and pharmacological investigations.[1][2]
References
- 1. Optimization of the production of this compound, a sweet-taste-suppressing protein, secreted by the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Heterologous Expression of Gurmarin in Pichia pastoris: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the heterologous expression, purification, and functional characterization of the sweet-suppressing polypeptide, gurmarin, using the methylotrophic yeast Pichia pastoris. This system is a robust platform for producing significant quantities of recombinant this compound, essential for structural biology, pharmacological studies, and the development of novel taste modulators.
Introduction
This compound is a 35-amino acid polypeptide originally isolated from the leaves of Gymnema sylvestre. It selectively inhibits the sweet taste response in rodents by interacting with the T1R2/T1R3 sweet taste receptor. The ability to produce recombinant this compound in a reliable expression system like Pichia pastoris is crucial for advancing our understanding of sweet taste perception and for exploring its potential therapeutic applications. The P. pastoris system offers several advantages, including high-level protein expression, proper protein folding and post-translational modifications, and secretion of the recombinant protein into the culture medium, which simplifies purification. This protocol details the expression of this compound under the control of the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter and its subsequent purification and bioactivity assessment.
Quantitative Data Summary
The following table summarizes the reported yields of recombinant this compound expressed in P. pastoris. Optimization of the N-terminal amino acid has been shown to significantly enhance secretion levels.
| Construct | Expression Level in Culture Medium (mg/L) | Purified Protein Yield (mg/L) | Reference |
| Wild-type this compound | 5 | Not explicitly stated, but purification was successful. | [1][2][3] |
| Q1E-Gurmarin (N-terminal Gln to Glu substitution) | Not explicitly stated, but a 6-fold increase in secretion was observed. | 30 | [2][3] |
Signaling and Experimental Workflow Diagrams
T1R2/T1R3 Sweet Taste Receptor Signaling Pathway
Caption: Signaling cascade of the T1R2/T1R3 sweet taste receptor and the inhibitory action of this compound.
Experimental Workflow for this compound Production
Caption: Overall experimental workflow for the production and characterization of recombinant this compound.
Experimental Protocols
Vector Construction and Transformation of Pichia pastoris
Objective: To clone the codon-optimized this compound gene into the Pichia expression vector pPIC9 and transform it into the GS115 host strain.
Materials:
-
P. pastoris strain GS115 (his4)
-
pPIC9 expression vector
-
Synthetic, codon-optimized this compound gene with flanking restriction sites (e.g., XhoI and NotI)
-
Restriction enzymes (e.g., XhoI, NotI, BglII) and T4 DNA ligase
-
E. coli strain for plasmid propagation (e.g., TOP10)
-
YPD medium: 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) dextrose
-
Minimal Dextrose (MD) plates: 1.34% (w/v) Yeast Nitrogen Base (YNB), 4x10⁻⁵% (w/v) biotin, 2% (w/v) dextrose, 2% (w/v) agar
-
Electroporator and cuvettes (2 mm gap)
-
Ice-cold sterile 1 M sorbitol
Protocol:
-
Gene Cloning:
-
Digest the synthetic this compound gene and the pPIC9 vector with the appropriate restriction enzymes (e.g., XhoI and NotI). The pPIC9 vector contains the S. cerevisiae α-factor secretion signal upstream of the cloning site, which will direct the secretion of this compound.[3]
-
Ligate the digested gene into the pPIC9 vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells and select for ampicillin-resistant colonies.
-
Isolate the recombinant plasmid (pPIC9-gurmarin) and verify the insert by restriction digestion and DNA sequencing.
-
-
Plasmid Linearization:
-
Linearize 10-20 µg of the pPIC9-gurmarin plasmid with BglII to promote integration into the P. pastoris genome at the HIS4 locus.
-
Purify the linearized DNA by ethanol (B145695) precipitation or using a DNA purification kit.
-
-
Preparation of Electrocompetent P. pastoris GS115 Cells:
-
Inoculate 50 mL of YPD medium with a single colony of P. pastoris GS115 and grow overnight at 30°C with shaking (250-300 rpm).
-
Inoculate 500 mL of YPD with the overnight culture to an OD₆₀₀ of ~0.1 and grow to an OD₆₀₀ of 1.3-1.5.
-
Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile water, first with 500 mL and then with 250 mL.
-
Wash the pellet with 20 mL of ice-cold 1 M sorbitol.
-
Resuspend the final pellet in 1 mL of ice-cold 1 M sorbitol. The cells are now ready for electroporation.
-
-
Electroporation:
-
Mix 80 µL of competent cells with 5-10 µg of linearized pPIC9-gurmarin DNA.
-
Transfer the mixture to a pre-chilled 2 mm electroporation cuvette.
-
Pulse the cells at 1.5 kV, 25 µF, and 200 Ω.
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
-
Spread the cell suspension on MD plates and incubate at 30°C for 2-4 days until His⁺ colonies appear.
-
Expression of Recombinant this compound
Objective: To induce the expression of this compound in transformed P. pastoris clones using methanol (B129727).
Materials:
-
BMGY medium: 1% (w/v) yeast extract, 2% (w/v) peptone, 100 mM potassium phosphate (B84403) pH 6.0, 1.34% (w/v) YNB, 4x10⁻⁵% (w/v) biotin, 1% (v/v) glycerol (B35011).
-
BMMY medium: Same as BMGY, but replace 1% glycerol with 0.5% (v/v) methanol.
-
Methanol (100%)
-
Shaking incubator
Protocol:
-
Screening for Expression:
-
Inoculate several individual His⁺ colonies into 10 mL of BMGY medium and grow overnight at 30°C with vigorous shaking (250-300 rpm).
-
Inoculate 100 mL of BMGY in a 1 L baffled flask with the overnight culture to an OD₆₀₀ of 0.1. Grow at 30°C with shaking until the culture reaches an OD₆₀₀ of 2-6 (log-phase growth).[3]
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.
-
Resuspend the cell pellet in 100 mL of BMMY medium to an OD₆₀₀ of 1.0 to induce expression.
-
Incubate at 30°C with shaking. Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours for 4 days.[1][2]
-
Collect 1 mL aliquots of the culture at 24, 48, 72, and 96 hours. Centrifuge to pellet the cells and analyze the supernatant for this compound expression by SDS-PAGE.
-
-
Large-Scale Expression:
-
Based on the screening results, select the best-expressing clone for large-scale expression.
-
Scale up the expression culture to the desired volume (e.g., 1 L) following the same procedure as in the screening phase.
-
Purification of Recombinant this compound
Objective: To purify secreted this compound from the culture supernatant using a two-step chromatography process.[1]
Materials:
-
Culture supernatant containing recombinant this compound
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Cation-exchange chromatography column
-
Eluent A for RP-HPLC: 5% acetonitrile (B52724), 0.05% trifluoroacetic acid (TFA) in water
-
Eluent B for RP-HPLC: Acetonitrile with 0.05% TFA
-
Appropriate buffers for cation-exchange chromatography
Protocol:
-
Preparation of Supernatant:
-
After 4 days of induction, harvest the entire culture by centrifugation at 6,000 x g for 30 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
-
Reversed-Phase HPLC:
-
Equilibrate the C18 column with Eluent A.
-
Load the clarified supernatant onto the column.
-
Wash the column with Eluent A to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of Eluent B.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing this compound (expected molecular weight ~4.2 kDa).
-
-
Cation-Exchange Chromatography:
-
Pool the this compound-containing fractions from the RP-HPLC step.
-
Dilute the pooled fractions with the cation-exchange equilibration buffer to reduce the acetonitrile concentration.
-
Load the sample onto the equilibrated cation-exchange column.
-
Wash the column with the equilibration buffer.
-
Elute the bound this compound with a salt gradient (e.g., NaCl).
-
Collect fractions and analyze for purity by analytical RP-HPLC and SDS-PAGE.
-
Characterization and Bioactivity Assay
Objective: To confirm the identity and structural integrity of the purified recombinant this compound and to assess its biological activity.
Materials and Methods:
-
Mass Spectrometry: Use MALDI-TOF mass spectrometry to confirm the molecular mass of the purified this compound.[1]
-
Circular Dichroism (CD) and NMR Spectroscopy: Use CD and 1D NMR to confirm the proper folding and secondary/tertiary structure of the recombinant protein.[1][2]
-
Bioactivity Assay:
Protocol for Functional Assay in HEK293T Cells: [2][3]
-
Cell Culture: Maintain HEK293T cells co-transfected to express the rat heterodimeric sweet taste receptor T1R2/T1R3.
-
Calcium Imaging:
-
Seed the cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add a known sweet agonist (e.g., saccharin) to the cells and measure the increase in intracellular calcium, indicated by an increase in fluorescence.
-
To test the inhibitory activity of this compound, pre-incubate the cells with varying concentrations of the purified recombinant this compound before adding the sweet agonist.
-
Measure the fluorescence response and calculate the IC₅₀ value for this compound's inhibition of the sweet taste receptor activation.
-
Conclusion
The Pichia pastoris expression system is a highly effective platform for the production of functionally active recombinant this compound. The protocols outlined in these application notes provide a detailed framework for the successful expression, purification, and characterization of this important sweet-suppressing polypeptide. The ability to produce significant quantities of this compound will facilitate further research into its mechanism of action and its potential applications in food science and drug development.
References
Application Notes and Protocols for the Synthesis and Oxidative Folding of Gurmarin with Correct Disulfide Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gurmarin is a 35-amino acid polypeptide isolated from the leaves of Gymnema sylvestre. It is a potent inhibitor of the sweet taste sensation in rats, making it a valuable tool for studying the mechanisms of taste perception. A key structural feature of this compound is its three intramolecular disulfide bonds, which form a cystine knot motif (Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33). This intricate structure is crucial for its biological activity. The correct formation of these disulfide bonds during synthesis and folding is therefore paramount. These application notes provide detailed protocols for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and its subsequent oxidative folding to achieve the native, biologically active conformation.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis and folding of this compound based on published data.[1]
| Step | Parameter | Value | Reference |
| Solid-Phase Peptide Synthesis | Yield of crude reduced this compound | 1.9% (based on starting resin) | Ota et al., 1996[1] |
| Oxidative Folding | Yield of correctly folded this compound | 35.5% | Ota et al., 1996[1] |
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the linear, reduced form of this compound. For cysteine-rich peptides like this compound, careful selection of protecting groups and coupling reagents is essential to minimize side reactions.
1.1. Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Diethyl ether
1.2. Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 2-4 hours. For sterically hindered amino acids, extend the coupling time or perform a double coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIPS/EDT/H₂O (94:1:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Oxidative Folding of this compound
This protocol describes the formation of the three native disulfide bonds in this compound using a glutathione (B108866) redox buffer system.
2.1. Materials and Reagents:
-
Crude reduced this compound
-
Reduced glutathione (GSH)
-
Oxidized glutathione (GSSG)
-
Tris-HCl buffer (pH 8.0)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
2.2. Protocol:
-
Preparation of Folding Buffer: Prepare a Tris-HCl buffer (e.g., 0.1 M, pH 8.0) containing a redox couple of reduced glutathione (GSH) and oxidized glutathione (GSSG). A common starting point is a 10:1 ratio of GSH to GSSG (e.g., 1 mM GSH and 0.1 mM GSSG).
-
Peptide Dissolution: Dissolve the crude reduced this compound in a minimal amount of a denaturing solvent like 6 M Guanidine-HCl or acetonitrile to ensure it is fully solubilized and unfolded.
-
Initiation of Folding: Add the dissolved peptide solution dropwise to the vigorously stirring folding buffer at room temperature or 4°C. The final peptide concentration should be low (e.g., 0.1 mg/mL) to prevent aggregation.
-
Folding Reaction: Allow the folding reaction to proceed for 24-48 hours with gentle stirring, exposed to air to facilitate oxidation.
-
Monitoring Folding: Monitor the progress of the folding reaction by taking aliquots at different time points and analyzing them by RP-HPLC. The correctly folded this compound should appear as a distinct peak with a shorter retention time compared to the reduced and misfolded species.
-
Quenching and Purification:
-
Once the folding is complete, quench the reaction by acidifying the solution with TFA to a pH of 2-3.
-
Purify the correctly folded this compound using preparative RP-HPLC.
-
Analytical Verification of Correct Disulfide Bonds
3.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
3.1.1. Materials and Reagents:
-
Purified folded this compound
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 analytical column
3.1.2. Protocol:
-
Sample Preparation: Dissolve a small amount of the purified this compound in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm or 280 nm.
-
The correctly folded this compound should elute as a single, sharp peak.
-
3.2. Mass Spectrometry for Disulfide Bond Confirmation
This protocol involves enzymatic digestion of the folded peptide without reduction, followed by mass spectrometric analysis to identify the linked peptides.
3.2.1. Materials and Reagents:
-
Purified folded this compound
-
Thermolysin
-
Ammonium (B1175870) bicarbonate buffer (pH 8.0)
-
Trifluoroacetic acid (TFA)
3.2.2. Protocol:
-
Enzymatic Digestion:
-
Dissolve the purified this compound in ammonium bicarbonate buffer.
-
Add thermolysin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 4-6 hours.
-
Stop the digestion by adding TFA.
-
-
Mass Spectrometry Analysis:
-
Analyze the digest using LC-MS/MS.
-
The mass of the peptide fragments will correspond to peptides containing the intact disulfide bonds. For example, a fragment will be detected that corresponds to the mass of the peptide segment containing Cys3 linked to the segment containing Cys18.
-
Fragmenting these disulfide-linked peptides in the mass spectrometer (MS/MS) will yield product ions that can be used to confirm the sequence of the individual peptide chains involved in the disulfide bond.
-
Visualizations
References
Using Gurmarin as a Tool to Investigate Umami Taste Interaction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gurmarin, a 35-amino acid polypeptide isolated from the leaves of the Indian plant Gymnema sylvestre, is a valuable pharmacological tool for dissecting the complexities of taste perception. While renowned for its potent and selective inhibition of sweet taste in rodents, emerging evidence reveals its utility in investigating the mechanisms of umami taste. The umami taste, elicited by glutamate (B1630785) and 5'-ribonucleotides, shares a common receptor subunit, T1R3, with the sweet taste receptor (T1R2/T1R3). This shared molecular component makes this compound an insightful probe for exploring the interactions and distinctions between these two crucial taste modalities.
These application notes provide detailed protocols for utilizing this compound in sensory, electrophysiological, and cellular imaging studies to elucidate the intricacies of umami taste transduction.
Data Presentation
The following tables summarize the quantitative effects of this compound on umami taste responses as documented in rodent models.
Table 1: Effect of this compound on Chorda Tympani Nerve Responses to Umami Stimuli in Mice
| Umami Stimulus | This compound Concentration | Animal Model | Nerve Recorded | Percent Inhibition of Response | Reference |
| Monosodium Glutamate (MSG) + 5'-Inosine Monophosphate (IMP) | Not specified | Mouse | Chorda Tympani | ~35% | [1] |
Table 2: Effect of this compound on Glossopharyngeal Nerve Responses to Umami Stimuli in Mice
| Umami Stimulus | This compound Concentration | Animal Model | Nerve Recorded | Percent Inhibition of Response | Reference |
| All taste stimuli | Not specified | Mouse | Glossopharyngeal | 0% | [1] |
Experimental Protocols
Sensory Evaluation: Two-Alternative Forced Choice (2-AFC) Test in Rodents
This protocol is designed to assess the behavioral response of rodents to umami taste and the inhibitory effect of this compound.
Materials:
-
This compound solution (e.g., 10 µM in distilled water)
-
Umami stimuli: Monosodium Glutamate (MSG, e.g., 100 mM) and 5'-Inosine Monophosphate (IMP, e.g., 1 mM) solution
-
Control solution (distilled water)
-
Lick-o-meters or similar behavioral testing apparatus
-
Animal subjects (e.g., C57BL/6 mice)
Protocol:
-
Animal Acclimatization: Acclimate mice to the testing environment and the lick-o-meter apparatus for several days with distilled water.
-
Baseline Umami Preference:
-
Present mice with a choice between two bottles: one containing the umami solution (MSG + IMP) and the other containing distilled water.
-
Record the number of licks for each bottle over a 24-hour period to establish a baseline preference for the umami solution.
-
-
This compound Administration:
-
Prior to the next testing session, orally administer a this compound solution to the mice. The volume and concentration should be optimized based on preliminary studies.
-
Alternatively, this compound can be added directly to the drinking solutions.
-
-
Post-Gurmarin Umami Preference Test:
-
Approximately 15-30 minutes after this compound administration, repeat the 2-AFC test with the umami solution and distilled water.
-
Record the number of licks for each bottle.
-
-
Data Analysis:
-
Calculate the preference score for the umami solution before and after this compound treatment as: (licks for umami solution) / (total licks for both solutions).
-
A significant decrease in the preference score after this compound administration indicates an inhibition of umami taste perception.
-
Electrophysiological Recording from Chorda Tympani and Glossopharyngeal Nerves
This protocol details the procedure for recording taste-evoked neural responses from the chorda tympani (CT) and glossopharyngeal (GL) nerves in anesthetized rodents.
Materials:
-
Anesthetic (e.g., urethane)
-
Surgical instruments for dissection
-
Micromanipulators
-
Recording electrodes (e.g., silver wire electrodes)
-
AC amplifier and data acquisition system
-
Stimulus delivery system (e.g., syringe pump)
-
This compound solution (e.g., 10 µM)
-
Umami stimuli (e.g., 100 mM MSG + 1 mM IMP)
-
Ringer's solution (for rinsing)
Protocol:
-
Animal Anesthesia and Surgery:
-
Anesthetize the rodent (e.g., rat or mouse) according to approved animal care protocols.
-
Surgically expose the chorda tympani nerve by dissecting through the mylohyoid muscle. For the glossopharyngeal nerve, a more complex dissection in the posterior region of the oral cavity is required.
-
-
Nerve Preparation and Electrode Placement:
-
Carefully dissect the selected nerve from the surrounding tissue and place it on the recording electrode.
-
-
Neural Recording:
-
Record the baseline neural activity.
-
Apply the umami stimulus to the anterior (for CT) or posterior (for GL) part of the tongue for a set duration (e.g., 30 seconds) and record the evoked neural response.
-
Rinse the tongue with Ringer's solution between stimuli.
-
-
This compound Application:
-
Apply the this compound solution to the entire tongue surface and let it incubate for approximately 10-15 minutes.
-
-
Post-Gurmarin Recording:
-
Re-apply the umami stimulus and record the neural response.
-
-
Data Analysis:
-
Measure the magnitude of the integrated neural response before and after this compound application.
-
Calculate the percentage of inhibition caused by this compound.
-
Calcium Imaging of Isolated Taste Bud Cells
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in taste bud cells in response to umami stimuli and the effect of this compound.
Materials:
-
Collagenase and dispase for taste bud isolation
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Perfusion system
-
Inverted fluorescence microscope with a CCD camera
-
Image analysis software
-
This compound solution (e.g., 10 µM)
-
Umami stimuli (e.g., 100 mM MSG + 1 mM IMP)
-
Ringer's solution
Protocol:
-
Taste Bud Isolation:
-
Euthanize the rodent and dissect the tongue.
-
Inject an enzymatic solution (collagenase and dispase) beneath the lingual epithelium to separate it from the underlying muscle.
-
Peel off the epithelium and incubate it in a Ca²⁺-free solution to loosen the taste buds.
-
Gently suction the taste buds from the epithelium.
-
-
Dye Loading:
-
Incubate the isolated taste buds in a solution containing the calcium indicator dye for 30-60 minutes.
-
-
Calcium Imaging:
-
Place the dye-loaded taste buds in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with Ringer's solution.
-
Record baseline fluorescence.
-
Apply the umami stimulus via the perfusion system and record the change in fluorescence, which corresponds to a change in [Ca²⁺]i.
-
-
This compound Application:
-
Perfuse the taste buds with the this compound solution for a few minutes.
-
-
Post-Gurmarin Imaging:
-
Re-apply the umami stimulus and record the fluorescence response.
-
-
Data Analysis:
-
Measure the peak fluorescence change in individual taste cells before and after this compound treatment.
-
Determine the percentage of umami-responsive cells that are inhibited by this compound.
-
Visualizations
Caption: Umami Taste Signaling Pathway.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Measuring Gurmarin Binding Affinity to Sweet Taste Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gurmarin is a 35-amino acid polypeptide isolated from the plant Gymnema sylvestre. It is a potent inhibitor of the sweet taste sensation in rodents, acting on the T1R2/T1R3 G-protein coupled receptor (GPCR), the primary receptor responsible for detecting sweet compounds. In humans, its effect is significantly weaker.[1][2] The specific interaction between this compound and the T1R2/T1R3 heterodimer makes it a valuable tool for studying the mechanisms of sweet taste perception and a potential scaffold for developing taste modulators and therapeutics for metabolic disorders.
These application notes provide detailed protocols for various techniques to measure the binding affinity and functional inhibition of this compound and its analogs to the T1R2/T1R3 sweet taste receptor. The methodologies described range from direct biophysical binding assays to cell-based functional assays.
Sweet Taste Transduction Pathway
The binding of a sweet ligand to the T1R2/T1R3 receptor initiates a downstream signaling cascade. This process involves the activation of the G-protein gustducin (B1178931) (Gα-gustducin), leading to a series of intracellular events that culminate in neurotransmitter release and the perception of sweetness. This compound is thought to inhibit this pathway by binding to the T1R2 subunit of the receptor.[1]
Figure 1: Simplified signaling pathway of sweet taste transduction and this compound inhibition.
Quantitative Data on this compound Binding Affinity
Direct experimental determination of the binding affinity (Kd or Ki) of this compound to the T1R2/T1R3 receptor is not extensively documented in publicly available literature. However, computational modeling and molecular dynamics simulations provide valuable predictions of binding free energies (ΔG), which correlate with binding affinity. The following table summarizes predicted binding affinities of this compound (Gur-1) and a related peptide (Gur-2) to mouse and human T1R2/T1R3 receptors.
| Peptide | Receptor Subunit/Complex | Species | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Binding Site | Reference |
| Gur-1 | mT1R2/T1R3 | Mouse | -7.1 | Cysteine-Rich Domain (CRD) near the Transmembrane Domain (TMD) of T1R2 | [1] |
| Gur-2 | mT1R2/T1R3 | Mouse | -7.7 | Cysteine-Rich Domain (CRD) near the Transmembrane Domain (TMD) of T1R2 | [1] |
| Gur-1 | hT1R2/T1R3 | Human | No interaction predicted | - | [2] |
| Gur-2 | hT1R2/T1R3 | Human | -5.1 | Transmembrane Domain (TMD) of T1R2 | [2] |
| Gur-1 | mT1R2 (monomer) | Mouse | -10.2 | Intracellular Domain (ICD) | [3] |
| Gur-1 | mT1R3 (monomer) | Mouse | -7.4 | Cysteine-Rich Domain (CRD) | [3] |
Note: These values are derived from in silico predictions and await direct experimental validation.
Experimental Protocols
While direct binding data is limited, the functional consequences of this compound binding are well-established. The following protocols provide both generalized methods for direct binding measurement, which can be adapted for the this compound-T1R2/T1R3 system, and a specific protocol for a functional inhibition assay.
Protocol 1: Cell-Based Functional Assay for this compound Inhibition
This assay indirectly measures the binding of this compound by quantifying its ability to inhibit the activation of the T1R2/T1R3 receptor by a known sweetener. The readout is the change in intracellular calcium concentration, a key event in the taste signaling cascade.
Workflow:
Figure 2: Workflow for a cell-based functional assay to measure this compound inhibition.
Methodology:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Co-transfect cells with expression plasmids for human or rodent T1R2, T1R3, and a chimeric G-protein (e.g., Gα16-gust44) that couples the receptor to the phospholipase C pathway. Stable cell lines are recommended for consistency.
-
-
Cell Plating:
-
Plate the transfected cells in 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells, wash once with buffer, and incubate with the loading buffer for 30-60 minutes at 37°C.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After dye loading, wash the cells and add the different concentrations of this compound.
-
Incubate for 5-10 minutes at room temperature. This pre-incubation allows this compound to bind to the receptors.
-
-
Sweetener Stimulation and Signal Detection:
-
Prepare a solution of a known sweet agonist (e.g., sucrose at a concentration that elicits a submaximal response, such as EC80) in the assay buffer.
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injector.
-
Measure baseline fluorescence for a few seconds, then inject the sweet agonist into the wells.
-
Continue to measure the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the change in fluorescence (ΔF) over the baseline fluorescence (F₀).
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the sweetener-induced response.
-
Protocol 2: Radioligand Binding Assay (Generalized Protocol)
This protocol describes a competitive binding assay to determine the affinity (Ki) of unlabeled this compound by measuring its ability to displace a radiolabeled ligand from the T1R2/T1R3 receptor.
Prerequisites: A suitable radiolabeled ligand that binds to the T1R2/T1R3 receptor is required. If a radiolabeled version of this compound is not available, a different radiolabeled sweet taste antagonist could be used.
Workflow:
Figure 3: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing T1R2/T1R3.
-
Homogenize the cells in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in order:
-
Assay buffer.
-
Serial dilutions of unlabeled this compound (or vehicle for total binding). For non-specific binding, add a high concentration of an unlabeled ligand.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
The membrane preparation.
-
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (to be determined in preliminary kinetic experiments).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of unlabeled this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Surface Plasmon Resonance (SPR) (Generalized Protocol)
SPR is a label-free technique that measures binding events in real-time by detecting changes in mass on a sensor chip surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Workflow:
Figure 4: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Methodology:
-
Receptor Preparation and Immobilization:
-
Purify the T1R2/T1R3 heterodimer. As it is a membrane protein, this requires solubilization in a suitable detergent or reconstitution into lipid nanodiscs to maintain its native conformation.
-
Immobilize the purified receptor onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling, or a capture-based chip). A reference flow cell should be prepared (e.g., by immobilizing a non-relevant protein or blocking the surface) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-P+ with a low concentration of detergent if required).
-
Inject the this compound solutions over the sensor and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection.
-
After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.
-
Inject a regeneration solution (e.g., a low pH buffer or high salt solution, to be optimized) to remove all bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Protocol 4: Isothermal Titration Calorimetry (ITC) (Generalized Protocol)
ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Workflow:
Figure 5: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Methodology:
-
Sample Preparation:
-
Purify both the T1R2/T1R3 receptor (in a suitable detergent/nanodisc system) and the this compound peptide.
-
Thoroughly dialyze both protein and peptide against the same buffer to minimize heats of dilution. Degas all solutions before use.
-
Place the purified receptor solution into the ITC sample cell (at a concentration typically 10-50 µM).
-
Load the this compound solution into the injection syringe (at a concentration typically 10-20 times that of the receptor).
-
-
Titration:
-
Set the instrument to the desired experimental temperature.
-
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the this compound solution from the syringe into the receptor solution in the sample cell. The mixture is stirred continuously.
-
-
Data Acquisition:
-
The instrument measures the power required to maintain a zero temperature difference between the sample cell and a reference cell. Each injection of ligand causes a heat change, which is detected as a peak in the data plot of power versus time.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model). The analysis software will calculate the binding affinity (KA, from which KD = 1/KA), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from these values.
-
References
Troubleshooting & Optimization
Technical Support Center: Expression of Functional Recombinant Gurmarin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in expressing functional recombinant gurmarin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing functional recombinant this compound?
A1: The primary challenges in expressing functional recombinant this compound stem from its small size and complex structure, which includes three intramolecular disulfide bonds forming a cystine knot motif.[1][2] These features are crucial for its biological activity as a sweet taste suppressor.[1][3] Key difficulties include:
-
Incorrect Protein Folding and Disulfide Bond Formation: Ensuring the correct pairing of the six cysteine residues to form the three disulfide bridges is critical for obtaining active this compound. Misfolding can lead to inactive protein and aggregation.[2][4]
-
Inclusion Body Formation: When expressed in prokaryotic systems like Escherichia coli, the reducing environment of the cytoplasm is not conducive to disulfide bond formation, often leading to the accumulation of misfolded, insoluble protein aggregates known as inclusion bodies.[2][5][6]
-
Low Yield: Achieving high yields of soluble, correctly folded this compound can be challenging, particularly in systems not optimized for secreted protein production or for proteins requiring extensive post-translational modifications.[1][3]
-
Proteolytic Degradation: As a small peptide, recombinant this compound can be susceptible to degradation by host cell proteases, especially during secretion or after cell lysis.[7]
Q2: Which expression system is recommended for producing functional recombinant this compound?
A2: The methylotrophic yeast Pichia pastoris is a highly recommended expression system for producing functional recombinant this compound.[1][3][8] This system offers several advantages:
-
Eukaryotic Folding Machinery: As a eukaryote, P. pastoris possesses the necessary cellular machinery in the endoplasmic reticulum to facilitate proper protein folding and disulfide bond formation.[4]
-
Secretion into Culture Medium: this compound can be efficiently secreted into the culture medium using signal peptides like the Saccharomyces cerevisiae α-factor preprosequence.[1][8] This simplifies purification as the medium contains fewer contaminating host proteins compared to the intracellular environment.[8]
-
High-Density Cell Cultures: P. pastoris can be grown to very high cell densities, which can lead to higher volumetric protein yields.[8]
-
Proven Success: Several studies have reported the successful expression of correctly folded and active recombinant this compound in P. pastoris, with yields ranging from 5 mg/L to 50 mg/L of culture.[1][3]
While E. coli can be used, it typically requires additional steps of inclusion body solubilization and in vitro refolding to obtain active protein, which can be complex and result in lower final yields of functional protein.[2][5][9]
Q3: What is the mechanism of action of this compound?
A3: this compound functions as a sweet taste suppressor in rodents by specifically interacting with the T1R2/T1R3 sweet taste receptor, a G-protein coupled receptor (GPCR).[1][10] The binding of this compound to this receptor inhibits the downstream signaling cascade that is normally initiated by sweet tastants. This cascade involves the activation of the G-protein gustducin, which in turn activates phospholipase C β2 (PLCβ2).[11][12][13] PLCβ2 generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which ultimately leads to neurotransmitter release and the perception of sweet taste.[11][12][14] By blocking the receptor, this compound prevents this signaling pathway from being activated.
Troubleshooting Guides
Expression in Pichia pastoris
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no expression of secreted this compound | 1. Incorrect codon usage: The this compound gene sequence may not be optimized for P. pastoris. | 1. Synthesize the this compound gene with codons optimized for P. pastoris expression.[8] |
| 2. Inefficient secretion signal: The chosen secretion signal peptide may not be optimal for this compound. | 2. Test different secretion signal peptides. The S. cerevisiae α-factor preprosequence is a good starting point.[1] | |
| 3. Proteolytic degradation in the medium: Secreted this compound may be degraded by proteases. | 3. Add protease inhibitors to the culture medium. Lowering the culture temperature after induction (e.g., to 28-30°C) can also reduce protease activity.[6][15] | |
| 4. Suboptimal induction conditions: Methanol (B129727) concentration or induction time may not be optimal. | 4. Perform a time-course and methanol concentration optimization (e.g., 0.5% to 2% methanol).[15] | |
| 5. Clonal variability: Different transformants can have varying expression levels. | 5. Screen multiple individual colonies for the best expression levels.[16] | |
| Expressed this compound is inactive | 1. Incorrect folding/disulfide bonds: The protein is secreted but not in its native conformation. | 1. Co-express chaperones like protein disulfide isomerase (PDI) to assist in proper folding.[7] |
| 2. N-terminal processing issues: The signal peptide may not be cleaved correctly, or the N-terminus may be modified. | 2. Modify the N-terminal amino acid of the mature this compound sequence. Substituting the N-terminal glutamine with a glutamic acid has been shown to increase secretion levels six-fold.[3] | |
| Difficulty in purifying secreted this compound | 1. Low concentration in the medium: The target protein is too dilute for efficient capture. | 1. Concentrate the culture supernatant before purification using methods like tangential flow filtration or ammonium (B1175870) sulfate (B86663) precipitation. |
| 2. Glycosylation: Although not extensively reported for this compound, P. pastoris can hyperglycosylate proteins, which can interfere with purification. | 2. If glycosylation is suspected, treat with an endoglycosidase like Endo H to remove N-linked glycans. |
Expression in E. coli
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of insoluble protein (inclusion bodies) | 1. Reducing cytoplasmic environment: The cytoplasm of E. coli is a reducing environment, which prevents disulfide bond formation and leads to misfolding and aggregation.[2][5] | 1. This is the expected outcome for a disulfide-bonded protein like this compound in standard E. coli strains. Proceed with inclusion body isolation and refolding protocols.[9][17] |
| 2. High expression rate: A high rate of protein synthesis can overwhelm the cellular folding machinery. | 2. Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein expression.[18] | |
| Low or no expression | 1. Codon bias: Codon usage in the this compound gene may not be optimal for E. coli. | 1. Use a synthetic gene with codons optimized for E. coli. |
| 2. Protein toxicity: Overexpression of even a small protein can sometimes be toxic to the host cells. | 2. Use a tightly regulated promoter system (e.g., pBAD) and use a lower inducer concentration. | |
| Low yield of active protein after refolding | 1. Inefficient refolding protocol: The conditions for solubilization and refolding are not optimal. | 1. Screen a variety of refolding buffers with different pH, additives (e.g., L-arginine, glycerol), and redox shuttle systems (e.g., reduced/oxidized glutathione).[19] |
| 2. Protein aggregation during refolding: The protein aggregates upon removal of the denaturant. | 2. Perform refolding at a low protein concentration (10-50 µg/mL).[17] Use methods like pulse or dialysis refolding to slowly remove the denaturant.[9][20] | |
| 3. Incorrect disulfide bond formation: The refolded protein has non-native disulfide bridges. | 3. Optimize the ratio of reduced to oxidized glutathione (B108866) in the refolding buffer to facilitate correct disulfide bond shuffling.[19] |
Quantitative Data Summary
Table 1: Recombinant this compound Yield in Pichia pastoris
| Construct/Condition | Yield | Reference |
| Wild-type this compound | 5 mg/L | [3] |
| N-terminal glutamic acid substitution | 30 mg/L | [3] |
| Optimized culture conditions | 50 mg/L | [1] |
Experimental Protocols
Protocol 1: Expression and Secretion of Recombinant this compound in Pichia pastoris
This protocol is adapted from methodologies described for expressing this compound in P. pastoris.[3][8]
-
Gene Synthesis and Cloning:
-
Synthesize the this compound gene with codon usage optimized for P. pastoris.
-
Clone the optimized gene in-frame with the Saccharomyces cerevisiae α-factor secretion signal in a Pichia expression vector (e.g., pPICZα A).
-
-
Transformation of P. pastoris :
-
Linearize the expression vector with an appropriate restriction enzyme to promote integration into the host genome.
-
Transform a suitable P. pastoris strain (e.g., GS115) by electroporation.
-
Select for positive transformants on appropriate selection plates (e.g., YPDS with Zeocin).
-
-
Screening for Expression:
-
Inoculate several individual colonies into 10 mL of BMGY medium and grow at 28-30°C with shaking (250-300 rpm) until the culture reaches an OD600 of 2-6.
-
Harvest the cells by centrifugation and resuspend the cell pellet in 2 mL of BMMY medium (BMGY with 0.5% methanol instead of glycerol) to induce expression.
-
Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
After 48-72 hours, harvest the supernatant and analyze for this compound expression by SDS-PAGE and Western blot.
-
-
Large-Scale Expression:
-
Inoculate a high-expressing clone into 25 mL of BMGY in a 250 mL baffled flask and grow overnight at 28-30°C.
-
Use this starter culture to inoculate 1 L of BMGY in a 2.8 L baffled flask. Grow until the OD600 reaches 2-6.
-
Harvest the cells and resuspend in 200 mL of BMMY.
-
Induce with 1% methanol every 24 hours for 4 days.
-
Harvest the culture supernatant by centrifugation.
-
Protocol 2: Purification of Secreted Recombinant this compound
This protocol is based on the purification of recombinant this compound from P. pastoris culture supernatant.[1]
-
Clarification and Concentration:
-
Clarify the culture supernatant by centrifugation at 10,000 x g for 20 minutes, followed by filtration through a 0.22 µm filter.
-
Concentrate the supernatant and exchange the buffer to the loading buffer for the first chromatography step.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Acidify the supernatant with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Load the acidified supernatant onto a C8 or C18 RP-HPLC column equilibrated with 0.1% TFA in water.
-
Wash the column with the equilibration buffer.
-
Elute the bound this compound with a linear gradient of acetonitrile (B52724) containing 0.1% TFA.
-
Collect fractions and identify those containing this compound by SDS-PAGE.
-
-
Cation-Exchange Chromatography:
-
Pool the this compound-containing fractions from RP-HPLC and dialyze against a low-salt buffer at a pH below the pI of this compound (e.g., 20 mM sodium citrate, pH 3.0).
-
Load the dialyzed sample onto a cation-exchange column (e.g., SP Sepharose) equilibrated with the same buffer.
-
Wash the column with the equilibration buffer.
-
Elute the bound this compound with a linear salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions, analyze for purity by SDS-PAGE, and confirm identity by mass spectrometry.
-
Visualizations
Caption: Workflow for recombinant this compound expression in Pichia pastoris.
Caption: Simplified sweet taste signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of the production of this compound, a sweet-taste-suppressing protein, secreted by the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Engineering Strain for Disulphide Bonded Protein Expression - Profacgen [profacgen.com]
- 6. static.igem.org [static.igem.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gurmarin Yield and Purity from P. pastoris
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of recombinant gurmarin expressed in the Pichia pastoris system.
Frequently Asked Questions (FAQs)
1. What is a typical yield for recombinant this compound in P. pastoris?
Initial reported yields of wild-type this compound secreted into the culture medium are around 5 mg per liter of culture over a four-day expression period.[1][2] However, this can be significantly improved through protein engineering strategies.
2. How can I increase the secretion of this compound?
A proven strategy is to substitute the N-terminal glutamine (Q) residue of this compound with a glutamic acid (E) residue. This single amino acid change has been shown to increase the secretion level by six-fold, achieving up to 30 mg of purified protein per liter of culture.[2][3]
3. What is the recommended vector and signal peptide for this compound expression?
The pPIC9 vector is a suitable choice for expressing this compound in P. pastoris.[3] For secretion, the Saccharomyces cerevisiae α-factor preprosequence is effective.[2][3] It has been noted that using this signal peptide without the EAEA spacer peptide can lead to successful secretion.[2]
4. How can I confirm that the expressed this compound is correctly folded and active?
The proper folding and activity of purified recombinant this compound can be assessed using several analytical techniques:
-
Mass Spectrometry (MALDI-TOF): To confirm the correct molecular mass.[2][4]
-
Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the secondary and tertiary structures.[2][4]
-
Functional Assays: By testing its ability to inhibit the sweet taste receptor (e.g., the rat heterodimeric T1R2/T1R3 receptor) in a cell-based assay.[2][3]
5. What is a general purification strategy for recombinant this compound?
A two-step chromatographic process is effective for purifying recombinant this compound from the culture supernatant.[4] This typically involves:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For initial capture and purification.
-
Cation-Exchange Chromatography (CEC): As a second purification step to achieve high purity.[3]
6. How is the purity of the final this compound product assessed?
The purity of the final this compound preparation can be determined using analytical C18 RP-HPLC.[5] A single major peak on the chromatogram indicates a high degree of purity, often exceeding 95%.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the expression and purification of this compound in P. pastoris.
Low or No this compound Expression
| Potential Cause | Recommended Solution |
| Suboptimal Codon Usage | The native this compound gene codons may not be optimal for expression in P. pastoris. Synthesize the gene with codons optimized for yeast expression.[3][6] The "codon randomization" strategy has shown to be effective in P. pastoris.[7] |
| Inefficient Promoter Induction | Ensure complete depletion of glycerol (B35011) before methanol (B129727) induction. Methanol concentration is critical; for some systems, low methanol concentrations favor product formation, while in oxygen-limited cultures, higher concentrations may be needed.[8][9] For MutS strains, the specific product formation rate is highly dependent on the methanol level.[8] |
| Incorrect Construct Design | Verify that the this compound gene is cloned in-frame with the α-factor signal sequence.[10] Incorrect processing of the signal peptide can lead to retention in the cell or degradation. |
| Clonal Variation | There can be significant variability in expression levels among different transformants. It is crucial to screen a number of individual colonies (at least 6-10) to identify the highest producers.[10] |
| Protein Degradation | Proteases in the culture medium can degrade the secreted this compound. Consider using a protease-deficient P. pastoris strain (e.g., SMD1163, SMD1168).[11][12] Optimizing the culture pH can also help, as protease activity is pH-dependent.[13] |
| Intracellular Retention | If no this compound is detected in the supernatant, check the intracellular fraction.[14] Overexpression can sometimes overwhelm the secretory pathway, leading to accumulation within the cell.[15] Co-expression of chaperones like Pdi1 or Kar2p may help improve folding and secretion.[15] |
Low Purity of Purified this compound
| Potential Cause | Recommended Solution |
| Co-eluting Contaminants | Optimize the gradient for both RP-HPLC and cation-exchange chromatography to improve the resolution between this compound and contaminating proteins. |
| Incomplete Signal Peptide Cleavage | Inefficient cleavage of the α-factor signal peptide can result in a heterogeneous product. The Kex2 protease is responsible for this cleavage. Ensure culture conditions (e.g., pH) are optimal for Kex2 activity. |
| Protein Modification/Degradation | Minimize the time the supernatant is stored before purification. Add protease inhibitors to the collected supernatant immediately after harvesting the cells. |
| Hyperglycosylation | While this compound is not typically glycosylated, other secreted proteins from P. pastoris can be, which might interfere with purification. If co-purifying glycoproteins are an issue, specific lectin affinity chromatography could be used to remove them.[16] |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound production.
Table 1: Effect of N-Terminal Modification on this compound Yield
| This compound Construct | N-Terminal Amino Acid | Reported Yield (mg/L) | Fold Increase | Reference |
| Wild-Type this compound | Glutamine (Q) | 5 | - | [2] |
| Q1E-Gurmarin | Glutamic Acid (E) | 30 | 6 | [2] |
Table 2: General Fermentation Parameter Optimization in P. pastoris
| Parameter | Typical Range | Optimal for Protein Production | Notes | Reference |
| pH | 3.0 - 7.0 | 5.0 - 6.0 | Can influence cell growth and protease activity. Optimal pH can be protein-specific. | [13] |
| Temperature (°C) | 20 - 30 | 25 - 30 | Lower temperatures can sometimes improve protein folding and reduce proteolysis, but may also slow cell growth. | [13][17] |
| Methanol Concentration (%) | 0.3 - 3.0 | Varies | For MutS strains, lower concentrations (e.g., 0.45 g/L) can yield higher productivity. In oxygen-limited cultures, higher concentrations (e.g., 3%) may be required. | [8][9] |
| Dissolved Oxygen (DO) | >20% saturation | >20% | Oxygen limitation can significantly impact protein expression. | [9] |
Experimental Protocols
Expression Vector Construction
-
Gene Design: Design the this compound gene sequence based on its amino acid sequence. Optimize the codon usage for Pichia pastoris.[3] For enhanced secretion, design a construct where the N-terminal glutamine is replaced by glutamic acid (Q1E-gurmarin).[2]
-
Vector and Signal Peptide: Use the pPIC9 expression vector. The this compound gene should be cloned downstream of the S. cerevisiae α-factor preprosequence to direct secretion.[3]
-
Cloning: Synthesize the optimized this compound gene and clone it into the pPIC9 vector, ensuring it is in-frame with the signal peptide.
-
Linearization and Transformation: Linearize the resulting plasmid (e.g., with BglII) and transform it into a suitable P. pastoris strain (e.g., GS115) via electroporation.[3]
-
Selection and Screening: Select for transformants (e.g., His+). Screen multiple colonies for the highest expression levels to account for clonal variation.[10]
High-Density Fed-Batch Fermentation
This protocol is a general guide and should be optimized for your specific strain and equipment.
-
Glycerol Batch Phase:
-
Glycerol Fed-Batch Phase:
-
Initiate a fed-batch of 50% glycerol containing PTM1 trace salts at a constant rate (e.g., 18 mL/L/h) to increase biomass.[18]
-
Continue until a high cell density is achieved (e.g., OD600 of ~200-400).
-
-
Methanol Induction Phase:
-
Deplete any remaining glycerol for about 30-60 minutes.
-
Induce protein expression by starting a fed-batch of 100% methanol containing PTM1 trace salts.
-
The methanol feed rate should be carefully controlled to avoid accumulation to toxic levels. Start with a low rate and gradually increase it.[19]
-
Maintain the temperature at 25-30°C and pH at 5.0-6.0.
-
Continue induction for 72-96 hours, taking samples periodically to monitor this compound production.
-
This compound Purification
-
Harvesting and Clarification:
-
Reversed-Phase HPLC (RP-HPLC):
-
Load the clarified supernatant onto a C18 RP-HPLC column.
-
Equilibrate the column with a solution of 5% acetonitrile (B52724) (ACN) and 0.05% trifluoroacetic acid (TFA) in water.
-
Elute the bound proteins with a linear gradient of increasing acetonitrile concentration (e.g., 0-95% ACN with 0.05% TFA).[5]
-
Collect fractions and analyze for the presence of this compound (e.g., by SDS-PAGE).
-
-
Cation-Exchange Chromatography (CEC):
-
Pool the this compound-containing fractions from the RP-HPLC step and dialyze against a low-salt buffer (e.g., 20 mM sodium acetate, pH 4.0).[3]
-
Load the dialyzed sample onto a cation-exchange column.
-
Elute with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).[3]
-
Collect fractions containing pure this compound.
-
-
Final Steps:
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Protein secretion pathway in Pichia pastoris.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the production of this compound, a sweet-taste-suppressing protein, secreted by the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Codon optimization significantly improves the expression level of a keratinase gene in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Impact of methanol concentration on secreted protein production in oxygen-limited cultures of recombinant Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Purification of Recombinant Glycoproteins from Pichia pastoris Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Temperature and pH on Recombinant Thaumatin II Production by Pichia pastoris [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. CN101348820B - High-density fermentation process of recombinant Pichia Pastoris - Google Patents [patents.google.com]
Technical Support Center: Overcoming the Limited Effect of Gurmarin on Human Sweet Taste Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction of gurmarin and its analogs with human sweet taste receptors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (Gur-1) ineffective at suppressing sweet taste in humans, while it works potently in rodents?
A1: The limited effect of this compound (Gur-1) in humans stems from structural differences between the human and rodent sweet taste receptor, T1R2/T1R3.[1][2][3][4][5][6][7] Computational models and experimental data indicate that Gur-1 binds to the cysteine-rich domain (CRD) and transmembrane domain (TMD) of the mouse T1R2 subunit.[1][2][3][4][5] However, it does not effectively bind to the corresponding regions of the human T1R2 subunit.[1][2][3] This difference in binding affinity is the primary reason for its lack of a sweet-suppressing effect in humans.[1][4][7]
Q2: Are there any known analogs of this compound that are effective on human sweet taste receptors?
A2: Recent research has identified several this compound-like peptides.[1][2][3][4][5] One promising analog is Gur-2.[1][2][3][5][8] While sharing structural similarity with Gur-1, computational predictions suggest that Gur-2 can bind to the transmembrane domain (TMD) of the human T1R2 subunit.[1][2][3][5][8][9] This suggests that Gur-2 may have a sweet-suppressing effect in humans, although further experimental validation is required.[1][2][3][5][8]
Q3: What is the proposed mechanism of action for this compound on the sweet taste receptor?
A3: this compound is believed to act as an antagonist of the sweet taste receptor, T1R2/T1R3, which is a G-protein-coupled receptor (GPCR).[9][10] Upon binding of a sweetener, the receptor activates the G-protein gustducin (B1178931) (Gα-gustducin), initiating a downstream signaling cascade that results in the perception of sweet taste.[1][4] this compound is thought to interfere with this process by binding to the receptor and preventing its activation by sweeteners. In rodents, Gur-1 binds to the T1R2 subunit.[1][2][3][4][5]
Q4: What are the key structural domains of the human sweet taste receptor involved in ligand binding?
A4: The human sweet taste receptor (hT1R2/hT1R3) is a heterodimer with several key domains involved in ligand binding and signal transduction. These include:
-
Venus Flytrap Module (VFTM): The primary binding site for many small-molecule sweeteners.[11][12]
-
Cysteine-Rich Domain (CRD): Involved in the binding of some sweet proteins and potentially this compound in rodents.[1][11][13]
-
Transmembrane Domain (TMD): A seven-pass transmembrane domain involved in receptor activation and potentially the binding site for Gur-2 in humans.[1][2][3][5][8][9]
-
Intracellular Domain (ICD): Interacts with Gα-gustducin to initiate intracellular signaling.[1][4]
Troubleshooting Guides
Problem 1: No observable inhibition of sweet taste in human cell-based assays with Gur-1.
-
Possible Cause: This is the expected outcome. Gur-1 has a very weak or no effect on human sweet taste receptors.[1][4][7]
-
Troubleshooting Steps:
-
Confirm Positive Control: Ensure that your assay is working correctly by using a known antagonist of the human sweet taste receptor, such as lactisole.
-
Switch to a Rodent Model: If your experimental goals allow, consider using a rodent cell line expressing the mouse T1R2/T1R3 receptor to confirm the bioactivity of your Gur-1 sample.
-
Investigate this compound Analogs: Consider synthesizing or obtaining Gur-2, which is predicted to be active on the human receptor.[1][2][3][5][8]
-
Problem 2: Inconsistent results in binding affinity assays between this compound analogs and the human sweet taste receptor.
-
Possible Cause 1: Improperly folded or aggregated peptide. This compound and its analogs have a complex structure with multiple disulfide bonds that are crucial for their activity.[4]
-
Troubleshooting Steps:
-
Verify Peptide Integrity: Use techniques like mass spectrometry and circular dichroism to confirm the correct molecular weight and secondary structure of your peptide.
-
Optimize Solubilization: Experiment with different buffer conditions (pH, ionic strength) to ensure your peptide is properly solubilized and monomeric.
-
-
Possible Cause 2: Low expression or improper trafficking of the human T1R2/T1R3 receptor in your cell model. Human T1R3 requires co-expression with human T1R2 for proper surface expression.[11]
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Use western blotting or immunofluorescence to verify the expression and co-localization of both hT1R2 and hT1R3 subunits.
-
Optimize Transfection/Expression: Adjust transfection protocols or use inducible expression systems to ensure optimal receptor levels on the cell surface.[11]
-
Data Presentation
Table 1: Comparative Binding of this compound-like Peptides to Mouse and Human Sweet Taste Receptors (Predicted)
| Peptide | Receptor Subunit | Binding Domain(s) | Predicted Effect in Humans |
| Gur-1 | Mouse T1R2 | CRD, TMD | None / Very Weak |
| Gur-1 | Human T1R2 | No significant binding | None / Very Weak |
| Gur-2 | Mouse T1R2 | CRD, TMD | Potentially Sweet Suppressing |
| Gur-2 | Human T1R2 | TMD | Potentially Sweet Suppressing |
Data is based on computational modeling from Maaroufi et al. (2024).[1][2][3][5][8][9]
Experimental Protocols
Protocol 1: Heterologous Expression and Functional Assay of Human Sweet Taste Receptors
-
Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Transient Transfection: Co-transfect HEK293 cells with expression plasmids for human T1R2, human T1R3, and a promiscuous G-protein (e.g., Gα16-gust44) using a suitable transfection reagent according to the manufacturer's instructions.
-
Calcium Imaging Assay:
-
24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Apply the test compound (Gur-1, Gur-2, or other analogs) at various concentrations and incubate.
-
Apply a known sweet agonist (e.g., sucrose, sucralose) and measure the change in intracellular calcium concentration by monitoring fluorescence.
-
A decrease in the agonist-induced calcium signal in the presence of the test compound indicates antagonistic activity.
-
Protocol 2: Site-Directed Mutagenesis to Investigate Binding Sites
-
Identify Target Residues: Based on computational models predicting the binding interface between a this compound analog and the human T1R2 subunit, identify key amino acid residues for mutation.
-
Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce point mutations into the hT1R2 expression plasmid.
-
Sequence Verification: Confirm the desired mutation and the absence of other mutations by DNA sequencing.
-
Functional Assay: Co-express the mutated hT1R2 with wild-type hT1R3 and perform the calcium imaging assay as described in Protocol 1. A loss of inhibitory activity by the this compound analog on the mutated receptor suggests the targeted residue is critical for binding.
Visualizations
Caption: Sweet taste signaling pathway and the inhibitory action of a this compound analog.
Caption: Experimental workflow for testing this compound analog activity on human sweet taste receptors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel this compound-like peptides from <i>Gymnema sylvestre</i> and their interactions with the sweet taste receptor T1R2/T1… [ouci.dntb.gov.ua]
- 4. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Novel this compound-like Peptides from<i>Gymnema sylvestre</i>and their Interactions with the Sweet Taste Receptor T1R2/T1R3 [ouci.dntb.gov.ua]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Distinct Human and Mouse Membrane Trafficking Systems for Sweet Taste Receptors T1r2 and T1r3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
strategies for reversing long-lasting sweet taste suppression by gurmarin in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gurmarin-induced sweet taste suppression in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent or No Sweet Taste Suppression Observed After this compound Application
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Animal Strain | This compound's effect is strain-dependent in mice. C57BL strains are sensitive, while BALB strains are largely insensitive.[1][2] | Use C57BL mice or Wistar rats for this compound-sensitive experiments.[3] |
| Suboptimal pH of this compound Solution | The binding of this compound to the sweet taste receptor is pH-dependent. | Adjust the pH of the this compound solution to its isoelectric point of 4.5 for maximal effect.[4] |
| Insufficient this compound Concentration or Application Time | Inadequate concentration or duration of lingual application can lead to incomplete suppression. | Use a concentration of at least 3-5 µM (approximately 12.5-21 µg/mL) and apply to the tongue for a minimum of 5-10 minutes.[4][5] |
| Degraded this compound Peptide | This compound is a peptide and can degrade if not stored or handled properly. | Store this compound lyophilized at -20°C or below. Reconstitute just before use and avoid repeated freeze-thaw cycles. |
| Intravenous Instead of Lingual Application | This compound acts on the apical side of the taste cells and is not effective when administered systemically.[4] | Ensure direct application of the this compound solution to the lingual surface. |
Issue 2: Difficulty in Reversing this compound-Induced Sweet Taste Suppression
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Natural Reversibility is Slow | The suppressive effect of this compound is long-lasting, and natural recovery can take several hours.[4] | For a faster reversal, active intervention is required. |
| Ineffective Reversal Agent | Not all cyclodextrins are effective at reversing this compound's effects. | Use β-cyclodextrin for reversal. α- and γ-cyclodextrins have been shown to be ineffective.[6] |
| Insufficient Concentration or Duration of Reversal Agent | Inadequate application of the reversal agent will not effectively displace this compound from the receptor. | Rinse the tongue with a 15 mM solution of β-cyclodextrin for at least 10 minutes.[7] |
| Attempting to Reverse in a this compound-Insensitive Neuron Population | Some sweet-responsive neurons are insensitive to this compound.[8] | Reversal can only be observed in this compound-sensitive pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced sweet taste suppression?
A1: this compound is a 35-amino acid peptide that selectively inhibits the sweet taste response in rodents.[9] It binds to the T1R2/T1R3 G-protein coupled receptor, which is responsible for detecting sweet tastes. Specifically, in rodents, this compound interacts with the T1R2 subunit of this heterodimeric receptor. This binding prevents sweet molecules from activating the receptor and initiating the downstream signaling cascade, thus suppressing the perception of sweetness.[10] The suppression is specific to sweet tastes and does not affect the perception of salty, sour, or bitter tastes.[1]
Q2: How long does the sweet taste suppression by this compound last?
A2: The suppressive effect of this compound is long-lasting but reversible.[1] Following a single lingual application, the suppression can last for several hours.[4] The exact duration can vary depending on the concentration of this compound used and the specific experimental conditions.
Q3: Is it possible to actively reverse the effects of this compound?
A3: Yes, the long-lasting suppression can be actively and rapidly reversed. The most well-documented method is to rinse the tongue with a solution of β-cyclodextrin.[6] Another method reported in earlier literature is the application of anti-gurmarin serum, which has been shown to shorten the recovery time considerably.[4]
Q4: Why is β-cyclodextrin effective in reversing this compound's effects?
A4: β-cyclodextrin's effectiveness is attributed to its ability to form inclusion complexes with the aromatic amino acid residues (tyrosine and tryptophan) of this compound.[6] This encapsulation of key residues likely interferes with the binding of this compound to the sweet taste receptor, facilitating its dissociation and thereby restoring the taste response.[6]
Q5: Are there any known chemical antagonists that can block this compound's action?
A5: The current literature does not describe specific small-molecule chemical antagonists that directly block the action of this compound at the sweet taste receptor. The primary methods for reversing its effects are based on facilitating its removal from the receptor, such as with β-cyclodextrin or antibodies.
Quantitative Data Summary
Table 1: Efficacy of this compound-Induced Sweet Taste Suppression
| Animal Model | This compound Concentration | Application Time (min) | Sweet Stimulus | Suppression of Neural Response (% of Control) | Reference |
| C57BL Mice | 30 µg/mL (~7.1 µM) | Not Specified | Sucrose | Suppressed to ~50% | [6] |
| C57BL Mice | ≥ 3 µg/mL | Not Specified | Various Sweeteners | Suppressed to 45-75% | [1] |
| Wistar Rats | ~5 µM | Not Specified | Various Sweeteners | Maximal Suppression | [4] |
Table 2: Efficacy of Reversal Strategies for this compound-Induced Suppression
| Reversal Agent | Concentration | Application Time (min) | Animal Model | Recovery of Neural Response (% of Control) | Reference |
| β-cyclodextrin | 15 mM | 10 | C57BL Mice | ~85% | [6] |
| α-cyclodextrin | 15 mM | 10 | C57BL Mice | No significant recovery | [6] |
| γ-cyclodextrin | 15 mM | 10 | C57BL Mice | No significant recovery | [6] |
| Anti-gurmarin serum | Not Specified | Not Specified | Wistar Rats | "Considerably shortened" recovery time (qualitative) | [4] |
Experimental Protocols
Protocol 1: In Vivo this compound Administration and Electrophysiological Recording
This protocol is adapted from studies measuring chorda tympani nerve responses in mice.[1][5][11]
-
Animal Preparation: Anesthetize a C57BL mouse with an appropriate anesthetic (e.g., sodium pentobarbital). Perform a tracheotomy to ensure a clear airway.
-
Surgical Exposure: Expose the chorda tympani nerve on one side of the neck.
-
Nerve Recording: Place the exposed nerve onto a platinum wire electrode for recording. Position an indifferent electrode in the nearby muscle tissue.
-
Baseline Measurement: Record the baseline neural response to a sweet stimulus (e.g., 0.5 M sucrose) by flowing the solution over the anterior part of the tongue. Rinse the tongue with distilled water between stimuli.
-
This compound Application: Apply a 4.8 µM (~20 µg/mL) solution of this compound in 5 mM phosphate (B84403) buffer (pH 6.8) to the tongue for 5-10 minutes.
-
Post-Gurmarin Measurement: After the application period, rinse the tongue with distilled water and re-apply the sweet stimulus. Record the suppressed neural response.
Protocol 2: Reversal of this compound Suppression with β-cyclodextrin
This protocol follows the this compound application as described above.[6][8]
-
Induce Suppression: Follow steps 1-6 of Protocol 1 to induce and measure sweet taste suppression with this compound.
-
β-cyclodextrin Application: After recording the suppressed response, rinse the tongue with a 15 mM solution of β-cyclodextrin for 10 minutes.
-
Post-Reversal Measurement: Following the β-cyclodextrin rinse, rinse the tongue with distilled water and re-apply the sweet stimulus. Record the recovered neural response.
Visualizations
Caption: this compound inhibits the sweet taste signaling pathway by binding to the T1R2/T1R3 receptor.
Caption: Experimental workflow for measuring this compound suppression and its subsequent reversal in vivo.
Caption: β-cyclodextrin reverses this compound's effect by forming an inclusion complex with it.
References
- 1. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of sweet taste-related responses by plant-derived bioactive compounds and eating. Part I: A systematic review in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of sweet taste-related responses by plant-derived bioactive compounds and eating. Part II: A systematic review in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Reduction of the suppressive effects of this compound on sweet taste responses by addition of beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sweet taste responses of mouse chorda tympani neurons: existence of this compound-sensitive and -insensitive receptor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chorda tympani and lingual nerve responses to astringent compounds in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voluntary oral administration of drugs in mice [protocols.io]
- 11. Whole-nerve chorda tympani responses to sweeteners in C57BL/6ByJ and 129P3/J mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting gurmarin aggregation and stability issues in solution
Welcome to the technical support center for Gurmarin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound aggregation and stability in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I fix it?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, including aggregation or poor solubility under the current buffer conditions. This compound is a polypeptide and its solubility can be influenced by pH, ionic strength, and temperature.[1]
Troubleshooting Steps:
-
Verify pH: this compound's anti-sweet activity is pH-dependent, showing maximum effect around its isoelectric point (pI).[1][2] Working at a pH far from the pI can sometimes lead to aggregation. We recommend preparing solutions in a buffered saline solution (e.g., PBS) at a pH of 7.2-7.4 for general use.
-
Check Concentration: Attempting to dissolve this compound at a concentration that is too high can lead to aggregation. Please refer to the solubility data table below for recommended concentration ranges.
-
Gentle Dissolution: When preparing your solution, avoid vigorous vortexing, which can introduce shear stress and potentially lead to aggregation. Instead, gently swirl or pipette the solution to mix.
-
Sonication: If aggregates have already formed, a brief, gentle sonication in a water bath might help to redissolve them. However, be cautious as excessive sonication can also lead to protein degradation.
Q2: How should I properly store my this compound solutions to ensure stability and prevent aggregation?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. As an inhibitor cystine knot peptide, this compound is inherently highly stable due to its three disulfide bonds.[3][4] However, following best practices for peptide storage will maximize its shelf-life.
Storage Recommendations:
-
Short-term (up to 1 week): Store working aliquots at 4°C.[5]
-
Long-term (months): For long-term storage, we recommend aliquoting the this compound solution into smaller, single-use volumes and storing at -20°C or -80°C.[5] The addition of a cryoprotectant like 5-50% glycerol (B35011) is recommended for long-term frozen storage.[5]
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can lead to aggregation and a decrease in activity.[5] This is why aliquoting is highly recommended.
Q3: I am observing a decrease in the inhibitory activity of my this compound solution over time. What could be the reason?
A3: A decrease in this compound's activity can be due to degradation or aggregation. While this compound is a stable peptide, improper storage or handling can compromise its function.
Potential Causes and Solutions:
-
Improper Storage: Storing the solution at room temperature for extended periods or subjecting it to multiple freeze-thaw cycles can lead to a loss of activity. Refer to the storage guidelines in Q2.
-
Proteolytic Degradation: If your solution is contaminated with proteases, this could lead to the degradation of this compound. Ensure you are using sterile buffers and good aseptic technique during solution preparation and handling.
-
Adsorption to Surfaces: Peptides can sometimes adsorb to the surface of plastic or glass storage tubes, leading to a decrease in the effective concentration in solution. Using low-protein-binding microcentrifuge tubes can help to mitigate this issue.
Data Summary Tables
Table 1: this compound Solubility and Stability Parameters
| Parameter | Value | Conditions | Reference |
| Molecular Weight | 4209 Da | [1] | |
| Structure | 35 amino acid polypeptide with 3 disulfide bonds | [1][3] | |
| Recommended Reconstitution Solvent | Deionized sterile water or buffered saline (e.g., PBS) | [5] | |
| Recommended Concentration Range | 0.1 - 1.0 mg/mL | For initial reconstitution | [5] |
| Optimal pH for Activity | ~4.5 (isoelectric point) | For maximal anti-sweet effect | [2] |
| Recommended pH for General Use | 7.2 - 7.4 (e.g., PBS) | For solution stability | |
| Short-term Storage | 4°C for up to one week | In working aliquots | [5] |
| Long-term Storage | -20°C or -80°C | Aliquoted with 5-50% glycerol | [5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the required volume of sterile, deionized water or PBS (pH 7.2-7.4) to achieve a final concentration between 0.1-1.0 mg/mL.[5]
-
Gently swirl the vial or pipette the solution up and down to dissolve the powder completely. Avoid vigorous vortexing.
-
For long-term storage, add sterile glycerol to a final concentration of 5-50% and aliquot into single-use, low-protein-binding tubes. Store at -20°C or -80°C.[5]
Protocol 2: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)
-
Prepare your this compound solution in the desired buffer and concentration.
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or extraneous particles.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform DLS measurements to determine the particle size distribution. A monomodal distribution with a small hydrodynamic radius is indicative of a stable, non-aggregated solution. The presence of larger particles or multiple peaks suggests aggregation.
Visualizations
References
- 1. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
Technical Support Center: Enhancing Gurmarin Solid-Phase Peptide Synthesis
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of gurmarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the chemical synthesis of this complex, cysteine-rich peptide.
This compound, a 35-amino acid polypeptide containing three intramolecular disulfide bonds, presents unique challenges in its synthesis. The inherent complexity of its structure, particularly the cystine knot motif, often leads to low yields and purification difficulties. This guide offers insights into common problems and provides structured solutions to improve the efficiency and success rate of your this compound synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: What makes the solid-phase synthesis of this compound so challenging?
A1: The primary challenges in this compound SPPS stem from its structure:
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High Cysteine Content: this compound contains six cysteine residues that must be correctly paired to form three specific disulfide bonds (Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33) to achieve its biologically active conformation.
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Cystine Knot Fold: The interlocking nature of the disulfide bonds forms a stable but complex cystine knot, which can be difficult to achieve through chemical synthesis.
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Peptide Aggregation: Like many peptides with hydrophobic residues, the growing this compound chain can aggregate on the solid support, leading to incomplete coupling and deprotection steps.
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Racemization of Cysteine: Cysteine residues are particularly susceptible to racemization during activation and coupling in SPPS.
Q2: What is a realistic yield to expect for synthetic this compound?
A2: The reported yields for the total chemical synthesis of this compound are often low. For instance, a synthesis using the stepwise fluoren-9-ylmethoxy-carbonyl (Fmoc) solid-phase method reported a yield of 1.9% for the reduced, linear peptide and a 35.5% yield after the disulfide bond formation and folding step.[1] These figures highlight the significant impact of the folding and oxidation process on the overall yield.
Q3: What are the critical considerations for disulfide bond formation in this compound?
A3: The correct formation of the three disulfide bridges is paramount. Key strategies include:
-
Orthogonal Cysteine Protection: Employing different cysteine protecting groups that can be removed selectively allows for the stepwise and controlled formation of each disulfide bond.
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On-Resin vs. Solution Phase Oxidation: Disulfide bonds can be formed while the peptide is still attached to the resin (on-resin) or after cleavage in solution. On-resin methods can minimize intermolecular side reactions, while solution-phase oxidation often involves redox systems like reduced/oxidized glutathione (B108866) to facilitate correct folding.[1]
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Purification of the Reduced Peptide: Purifying the linear, reduced peptide before oxidation can remove deletion or truncated sequences, simplifying the final purification of the correctly folded this compound.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your this compound synthesis experiments.
Problem 1: Low Yield of the Crude Linear Peptide
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Possible Cause: Incomplete coupling or deprotection steps due to peptide aggregation.
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Symptoms: Positive Kaiser test after coupling, peak broadening in analytical HPLC of the crude product, and the presence of deletion sequences identified by mass spectrometry.
| Troubleshooting Strategy | Detailed Protocol/Experimental Conditions | Expected Outcome |
| Optimize Coupling Reagents | Use a more potent coupling reagent like HATU or HCTU in the presence of a non-coordinating base such as DIEA. For sterically hindered couplings, consider a longer coupling time or double coupling. | Improved coupling efficiency, leading to a higher yield of the full-length peptide. |
| Incorporate Chaotropic Agents | During difficult coupling cycles, introduce a chaotropic agent like 0.5 M LiCl in the coupling cocktail to disrupt secondary structures. | Reduced peptide aggregation and improved accessibility of the N-terminus for coupling. |
| Utilize Pseudoproline Dipeptides | If the this compound sequence contains Ser or Thr residues, consider incorporating them as pseudoproline dipeptides to disrupt aggregation-prone sequences. | Prevention of β-sheet formation and enhanced solvation of the peptide chain, leading to more efficient synthesis. |
| Microwave-Assisted Synthesis | Employ microwave energy during coupling and deprotection steps to enhance reaction kinetics and disrupt aggregation. | Faster and more complete reactions, resulting in higher crude peptide purity and yield. |
Problem 2: Incorrect Disulfide Bond Formation and Misfolded Isomers
-
Possible Cause: Non-specific oxidation of the six cysteine residues.
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Symptoms: Multiple peaks in the analytical HPLC of the oxidized product, with mass spectrometry confirming the correct mass but different retention times, indicating isomeric forms.
| Troubleshooting Strategy | Detailed Protocol/Experimental Conditions | Expected Outcome |
| Orthogonal Cysteine Protection Strategy | Use a combination of acid-labile (e.g., Trt) and milder acid-labile (e.g., Mmt) or base-labile (e.g., Fmoc) protecting groups for different pairs of cysteines. | Stepwise and regioselective formation of the disulfide bonds, leading to a higher proportion of the correctly folded isomer. |
| On-Resin Disulfide Bond Formation | For the first disulfide bond, selectively deprotect a pair of cysteines (e.g., Cys(Mmt)) on-resin and oxidize using a mild oxidant like iodine or N-chlorosuccinimide (NCS). | Formation of one disulfide bond in a controlled manner, simplifying the subsequent folding of the remaining peptide. |
| Controlled Solution-Phase Oxidation | After cleaving the peptide with the remaining cysteine residues protected, purify the linear peptide. Then, deprotect the remaining cysteines and perform oxidation in a dilute solution (e.g., <0.1 mg/mL) using a redox buffer system (e.g., reduced/oxidized glutathione) at a slightly alkaline pH (7.5-8.5). | Minimized intermolecular disulfide bond formation and promotion of the thermodynamically most stable, native disulfide bond configuration. |
Problem 3: Racemization of Cysteine Residues
-
Possible Cause: The α-proton of cysteine is susceptible to abstraction by base during the coupling step, leading to epimerization.
-
Symptoms: Appearance of a diastereomer peak in the analytical HPLC, often close to the main product peak, confirmed by chiral amino acid analysis.
| Troubleshooting Strategy | Detailed Protocol/Experimental Conditions | Expected Outcome |
| Choice of Coupling Reagent and Additive | Avoid pre-activation with strong bases. Use carbodiimide-based activators like DIC with an additive such as OxymaPure or HOBt, which are known to suppress racemization. | Reduced extent of cysteine epimerization, leading to a higher purity of the desired L-cysteine containing peptide. |
| Use of a Less Basic Amine | Replace N-methylmorpholine (NMM) or DIEA with a bulkier, less basic amine like 2,4,6-collidine during the coupling of cysteine residues. | Minimized base-catalyzed racemization. |
| Resin Selection for C-Terminal Cysteine | If a cysteine is at the C-terminus, use a 2-chlorotrityl (2-CTC) resin instead of a Wang-type resin to minimize epimerization. | Preservation of the stereochemical integrity of the C-terminal cysteine. |
Experimental Protocols
General Fmoc-SPPS Cycle for this compound Synthesis
This protocol outlines a general cycle for the addition of a single amino acid during the synthesis of this compound.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a suitable coupling reagent (e.g., HATU/DIEA in DMF) for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) before proceeding to the next cycle.
On-Resin Disulfide Bond Formation (Example: First Disulfide Bridge)
This protocol describes the formation of one of the three disulfide bonds on the solid support using an orthogonal protection strategy.
-
Selective Deprotection: After assembling the full-length peptide with orthogonally protected cysteines (e.g., Cys(Trt) and Cys(Mmt)), selectively remove the Mmt groups by treating the resin with 1-2% trifluoroacetic acid (TFA) in DCM for 2 minutes, repeated 5 times.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Oxidation: Add a 0.1 M solution of iodine in DMF to the resin (5-10 equivalents per cysteine pair) and agitate until the reaction is complete (monitor by Ellman's test).
-
Washing: Wash the resin extensively with DMF and DCM to remove excess iodine.
Visualizing the Workflow
General SPPS Workflow
Caption: General workflow for the solid-phase peptide synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound SPPS.
References
Technical Support Center: Gurmarin and Taste Receptor Preparations
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) regarding the removal of gurmarin from taste receptor preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect sweet taste receptors?
This compound is a 35-amino acid polypeptide isolated from the plant Gymnema sylvestre.[1][2][3][4][5] It acts as a highly specific antagonist of the sweet taste receptor, T1R2/T1R3, in rodents.[1][2][3][6] Its binding to the receptor blocks the conformational changes necessary for downstream signaling, thereby inhibiting the perception of sweet tastes.[1][2]
Q2: Why is it difficult to remove this compound from my taste receptor preparation?
This compound's structure is stabilized by three intramolecular disulfide bridges, forming a cystine knot fold.[1][2][7] This stable conformation contributes to its high affinity and long-lasting binding to the T1R2/T1R3 receptor. Consequently, simple washing with buffer is often insufficient to dissociate the peptide and restore receptor function.[2]
Q3: Is the effect of this compound reversible?
Yes, the inhibitory effect of this compound is reversible, although recovery can be very slow if only passive dissociation is relied upon.[4][7] The use of specific removal agents is necessary to expedite the recovery of receptor function.
Q4: What is the mechanism of the sweet taste signaling pathway inhibited by this compound?
The canonical sweet taste signaling pathway is initiated by the binding of a sweet agonist to the T1R2/T1R3 G-protein coupled receptor. This activates the G-protein gustducin (B1178931) (Gα-gustducin), which in turn stimulates phospholipase Cβ2 (PLCβ2). PLCβ2 catalyzes the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ opens the TRPM5 ion channel, causing cell depolarization and subsequent neurotransmitter release, which signals to the brain. This compound blocks this cascade at the initial step by preventing receptor activation.[1][2][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No recovery of sweet taste response after washing. | This compound's high affinity and slow off-rate from the T1R2/T1R3 receptor. Standard buffer washes are insufficient for removal. | Implement the β-Cyclodextrin (β-CD) Dissociation Protocol . For a more targeted approach, consider the Anti-Gurmarin Antibody Mediated Removal Protocol . |
| Partial or inconsistent recovery of receptor function. | Incomplete removal of this compound due to insufficient incubation time or concentration of the removal agent. Potential degradation of the taste receptor preparation during the removal process. | Optimize the β-CD or anti-gurmarin antibody concentration and incubation time. Ensure all protocol steps are followed precisely. Handle the taste receptor preparation gently and use appropriate buffers to maintain its integrity. |
| Loss of overall receptor activity after removal protocol. | Harsh treatment conditions (e.g., pH, temperature) or cytotoxicity of the removal agent at high concentrations. | Verify the pH and temperature of all solutions. Perform a dose-response curve for the removal agent to determine the optimal, non-toxic concentration for your specific preparation. |
| Variability between experiments. | Inconsistent timing of washes and reagent application. Differences in the age or quality of the taste receptor preparations. | Standardize all incubation and wash times. Use taste receptor preparations of similar passage number or age for comparative experiments. |
Data Presentation
This compound Binding Affinities
The following table summarizes the predicted binding affinities of this compound and its analogue, this compound-2, to the mouse T1R2/T1R3 sweet taste receptor. Binding affinity is a measure of the strength of the interaction between this compound and the receptor. A more negative value indicates a stronger interaction.
| Peptide | Receptor Subunit(s) | Predicted Binding Affinity (kcal/mol) |
| This compound-1 | mT1R2/T1R3 (CRD near TMD of mT1R2) | -7.1[2] |
| This compound-2 | mT1R2/T1R3 (CRD near TMD of mT1R2) | -7.7[2] |
| This compound-1 | mT1R2 monomer (intracellular domain) | -9.4 to -10.4[8] |
CRD: Cysteine-Rich Domain; TMD: Transmembrane Domain. Data is based on computational predictions.
Experimental Protocols
Protocol 1: β-Cyclodextrin (β-CD) Mediated this compound Dissociation
This protocol utilizes β-cyclodextrin to facilitate the removal of this compound from taste receptor preparations. β-cyclodextrin is thought to form inclusion complexes with aromatic residues in this compound, which may alter its conformation and reduce its affinity for the receptor.
Materials:
-
This compound-treated taste receptor preparation (e.g., HEK293 cells expressing T1R2/T1R3, isolated taste buds)
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
β-Cyclodextrin (CAS No. 7585-39-9)
-
15 mM β-Cyclodextrin Wash Solution (prepare fresh by dissolving β-cyclodextrin in Assay Buffer)
Procedure:
-
Initial Wash: Gently aspirate the this compound-containing solution from the taste receptor preparation. Wash the preparation 2-3 times with fresh, pre-warmed Assay Buffer to remove any unbound this compound.
-
β-CD Incubation: Add the 15 mM β-Cyclodextrin Wash Solution to the preparation, ensuring it is fully submerged.
-
Incubation: Incubate the preparation for 10-15 minutes at room temperature or 37°C, depending on the stability of the preparation. Gentle agitation may improve efficiency.
-
Final Washes: Aspirate the β-Cyclodextrin Wash Solution. Wash the preparation 3-5 times with fresh, pre-warmed Assay Buffer to remove the β-cyclodextrin and any dissociated this compound.
-
Functional Assay: The taste receptor preparation is now ready for a functional assay (e.g., calcium imaging, electrophysiology) to confirm the recovery of the sweet taste response.
Protocol 2: Anti-Gurmarin Antibody Mediated Removal
This protocol uses a specific antibody to bind to and sequester this compound, thereby shifting the equilibrium away from the receptor-bound state. This method is highly specific but depends on the availability of a suitable antibody.
Materials:
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This compound-treated taste receptor preparation
-
Assay Buffer
-
Anti-gurmarin polyclonal or monoclonal antibody
-
Control IgG from the same species as the anti-gurmarin antibody
Procedure:
-
Initial Wash: Aspirate the this compound-containing solution and wash the preparation 2-3 times with Assay Buffer.
-
Antibody Incubation: Dilute the anti-gurmarin antibody in Assay Buffer to the manufacturer's recommended concentration (or an empirically determined optimal concentration). Add the antibody solution to the preparation.
-
Control: In a parallel preparation, add control IgG at the same concentration to account for any non-specific effects of the antibody.
-
Incubation: Incubate for 30-60 minutes at room temperature. The optimal time may need to be determined experimentally.
-
Final Washes: Aspirate the antibody solution. Wash the preparation 3-5 times with fresh Assay Buffer to remove the antibody-gurmarin complex.
-
Functional Assay: Assess the recovery of the sweet taste response in the preparation.
Visualizations
Sweet Taste Signaling Pathway and this compound Inhibition
Caption: Sweet taste signaling pathway and the inhibitory action of this compound.
Experimental Workflow: this compound Application and Removal
Caption: Experimental workflow for assessing this compound inhibition and recovery.
References
- 1. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel this compound-like Peptides from<i>Gymnema sylvestre</i>and their Interactions with the Sweet Taste Receptor T1R2/T1R3 [ouci.dntb.gov.ua]
- 6. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Reduction of the suppressive effects of this compound on sweet taste responses by addition of beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing pH and buffer conditions for gurmarin activity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for gurmarin activity assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The most effective pH for this compound's inhibitory activity is approximately 4.5, which corresponds to its isoelectric point.[1] Operating at this pH maximizes the interaction of this compound with the sweet taste receptor. While NMR spectra show no major conformational changes of this compound between pH 2.9 and 7.9, its inhibitory activity is pH-dependent.[2]
Q2: What type of buffer should I use for my this compound assay?
A2: For cell-based assays measuring intracellular calcium, a common choice is a Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with 10-20 mM HEPES at a pH of 7.4.[3][4] However, to test this compound's direct inhibitory effect on taste receptors, pre-incubation of the cells or tissue with this compound in a buffer at its optimal pH of 4.5 (e.g., 20 mM sodium acetate (B1210297) buffer) is recommended before stimulating with a sweetener in the standard assay buffer.[2]
Q3: Why am I not observing any inhibition of the sweet taste response with this compound?
A3: There are several potential reasons:
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Species Specificity: this compound is a potent inhibitor of sweet taste in rodents but has little to no effect on human sweet taste receptors.[5][6] Ensure your assay uses rodent taste receptors or cell lines expressing them.
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Incorrect pH: this compound's activity is maximal around its isoelectric point (pH 4.5).[1] If your pre-incubation or application buffer deviates significantly from this pH, the inhibitory effect may be reduced.
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This compound Concentration: The concentration of this compound is crucial. In electrophysiology studies on rats, maximal effects were seen at approximately 5 µM, with significant effects still present at 0.5 µM.[1] For cell-based assays, you may need to perform a dose-response curve to determine the optimal concentration.
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Receptor Subtype: There are at least two types of sweet taste receptors in mice: this compound-sensitive and this compound-insensitive.[7] The specific cell line or taste tissue you are using might predominantly express the insensitive receptor type.
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Reversible Inhibition: The inhibitory effect of this compound is reversible, although recovery can take several hours.[1][5] Ensure that your experimental design accounts for this if you are performing washout experiments.
Q4: Can I use this compound in a cell-based assay with fluorescent readouts?
A4: Yes. Cell-based assays using HEK293 cells that co-express the rodent T1R2 and T1R3 sweet taste receptor subunits are common.[8] These assays typically measure the change in intracellular calcium concentration upon sweetener stimulation using a fluorescent dye like Fluo-4 AM.[3][4] this compound is applied to the cells before the sweetener to measure its inhibitory effect on the calcium response.
Q5: How does this compound inhibit the sweet taste response?
A5: this compound acts on the apical side of the taste cell, likely by binding to the T1R2/T1R3 sweet taste receptor protein.[1][6] This interaction is thought to induce a conformational change in the receptor, which prevents the transmission of the sweet taste signal to intracellular signaling pathways.[6] The downstream signaling cascade involves the G-protein gustducin, which, when activated, leads to a series of events culminating in a change in cellular polarization and neurotransmitter release.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or no response in control wells (no this compound) | Cell health issues (over-confluent, poor viability). | Ensure cells are healthy and plated at the correct density (e.g., 20,000 cells/well for a 384-well plate).[4] |
| Contamination of reagents or cell culture. | Use fresh, sterile reagents. Regularly check cell cultures for contamination. | |
| Incompatible assay buffer. | Use a recommended buffer such as HBSS with 20 mM HEPES, pH 7.4 for the assay readout.[4] | |
| Inconsistent or non-reproducible results | Improper thawing or mixing of reagents. | Thaw all components completely and mix gently before use.[10] Prepare a master mix for reaction components where possible.[10] |
| Pipetting errors. | Use calibrated pipettes and avoid pipetting very small volumes.[10] | |
| Temperature fluctuations. | Ensure the plate reader and incubation steps are at the correct, stable temperature (typically 37°C).[4] | |
| Low signal-to-noise ratio | Suboptimal dye loading. | Optimize the concentration of the calcium-sensitive dye and the incubation time. Ensure Pluronic F-127 is used to aid dye loading.[4] |
| Low receptor expression in cells. | Verify the expression of T1R2/T1R3 in your cell line. | |
| Apparent lack of this compound activity | Inappropriate pH during this compound incubation. | Pre-incubate cells with this compound in a buffer at or near pH 4.5 (e.g., sodium acetate buffer) before switching to the assay buffer for stimulation.[1][2] |
| Insufficient this compound concentration or incubation time. | Perform a dose-response curve for this compound. Optimize the pre-incubation time with this compound. | |
| Use of human instead of rodent receptors. | Confirm the origin of your sweet taste receptors. This compound is specific to rodents.[5][6] |
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Optimal pH for this compound Activity | ~4.5 | Corresponds to the isoelectric point of this compound.[1] |
| This compound Working Concentration | 0.5 µM - 5 µM | Effective range observed in rat chorda tympani recordings.[1] Dose-response recommended for specific assays. |
| Cell-Based Assay Buffer | HBSS with 20 mM HEPES | Standard buffer for maintaining cell viability during calcium imaging.[4] pH should be adjusted to 7.4. |
| This compound Incubation Buffer | 20 mM Sodium Acetate | Suitable buffer for achieving the optimal pH of 4.0-4.5 for this compound activity.[2] |
Experimental Protocols & Visualizations
Protocol 1: Cell-Based this compound Inhibition Assay using Calcium Imaging
This protocol outlines the measurement of this compound's inhibitory effect on sweetener-induced intracellular calcium mobilization in HEK293 cells stably expressing the rodent T1R2/T1R3 sweet taste receptor and a suitable G-protein (e.g., Gα16-gust44).
Materials:
-
HEK293 cell line expressing rodent T1R2/T1R3/Gα16-gust44
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Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[4]
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Black, clear-bottom 96- or 384-well microplates[4]
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This compound stock solution
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Sweetener agonist stock solution (e.g., sucrose, sucralose)
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This compound Incubation Buffer: 20 mM Sodium Acetate, pH 4.5
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Assay Buffer: HBSS with 20 mM HEPES, pH 7.4[4]
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Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with Pluronic F-127 in Assay Buffer)[4]
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Fluorescent plate reader with automated injection (e.g., FlexStation, FLIPR)[4]
Procedure:
-
Cell Plating: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well for a 384-well plate) and incubate for 24 hours.[4]
-
Dye Loading: Remove the culture medium. Add the calcium-sensitive dye loading buffer to each well and incubate for 1 hour at 37°C.[4]
-
Washing: Gently wash the cells twice with Assay Buffer (pH 7.4) to remove excess dye.
-
This compound Incubation: Remove the wash buffer and add the this compound Incubation Buffer (pH 4.5) containing the desired concentration of this compound to the test wells. Add buffer without this compound to the control wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Buffer Exchange: Carefully remove the this compound Incubation Buffer and replace it with Assay Buffer (pH 7.4).
-
Calcium Measurement: a. Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.[4] b. Establish a baseline fluorescence reading for 10-20 seconds.[4] c. Automatically inject the sweetener solution (prepared in Assay Buffer) into each well. d. Continue recording fluorescence for at least 60-90 seconds to capture the peak calcium response.[4]
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Data Analysis: Calculate the change in fluorescence (ΔF) from baseline to peak for each well. Compare the response in this compound-treated wells to control wells to determine the percent inhibition.
Caption: Workflow for a cell-based this compound activity assay.
Sweet Taste Signaling Pathway (this compound-Sensitive)
The binding of a sweet substance to the T1R2/T1R3 receptor on taste cells initiates a signaling cascade. This compound specifically inhibits this pathway by binding to the receptor.
Caption: this compound inhibits the sweet taste signaling cascade.
References
- 1. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple sweet receptors and transduction pathways revealed in knockout mice by temperature dependence and this compound sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Structural Determination of the Gurmarin-Receptor Complex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural determination of the gurmarin-sweet taste receptor (T1R2/T1R3) complex.
Frequently Asked Questions (FAQs)
Q1: What is the this compound receptor and why is its structure important?
A1: The receptor for this compound is the sweet taste receptor, a heterodimer composed of two Class C G-protein coupled receptors (GPCRs): Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1] Determining the high-resolution structure of the this compound-T1R2/T1R3 complex is crucial for understanding the molecular basis of sweet taste inhibition. This knowledge can guide the rational design of novel non-caloric sweeteners and taste modulators to combat obesity and diabetes.[1]
Q2: Has the structure of the this compound-T1R2/T1R3 complex been solved?
A2: As of late 2025, the high-resolution experimental structure of the full-length this compound-T1R2/T1R3 complex has not been published. While the structures of the human sweet taste receptor alone have been recently determined by cryo-EM, and the structures of the this compound peptide are available, obtaining a structure of the complex remains a significant challenge.[2] Structural analysis of the taste receptor family has been historically hampered by difficulties in heterologous expression and purification of the functional heterodimer.[3]
Q3: What are the predicted binding sites for this compound on the T1R2/T1R3 receptor?
A3: Computational modeling using AlphaFold-Multimer predicts that this compound interacts primarily with the T1R2 subunit of the heterodimer.[4][5] The predicted binding sites involve the cysteine-rich domain (CRD) and the transmembrane domain (TMD) of the mouse T1R2 subunit.[4][5] It is hypothesized that this interaction induces a significant conformational change in the receptor, which may destabilize its active state and prevent the downstream signaling that elicits a sweet taste perception.[6]
Q4: What is the binding affinity of this compound to the T1R2/T1R3 receptor?
A4: Experimentally determined binding affinity data for the this compound-T1R2/T1R3 interaction is limited in the public domain. However, computational studies have predicted the binding affinities for this compound-like peptides. For instance, in silico models predict binding affinities in the range of -7.1 to -10.2 kcal/mol for the interaction with the mouse T1R2 subunit.[6][7] It is important to note that these are theoretical values and require experimental validation through techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Troubleshooting Guides
Issue 1: Low yield of functional T1R2/T1R3 heterodimer expression.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Expression System | The T1R2/T1R3 heterodimer is a complex membrane protein. While HEK293 cells are commonly used for functional assays, consider exploring other expression systems like insect cells (e.g., Sf9, High Five) which can be better for producing high yields of membrane proteins for structural studies.[3][8] |
| Codon Optimization | Ensure that the coding sequences for both T1R2 and T1R3 have been optimized for the chosen expression host to prevent issues with rare codon usage. |
| Inefficient Co-expression | To ensure both subunits are expressed, consider linking the T1R2 and T1R3 genes in a single expression vector, separated by an internal ribosome entry site (IRES) or a 2A self-cleaving peptide sequence. |
| Incorrect Trafficking | Co-expression of both subunits is often required for proper trafficking of the heterodimer to the cell surface.[9] Confirm the surface expression of both subunits using immunofluorescence or cell surface ELISA. |
| Protein Instability | Express at lower temperatures (e.g., 27-30°C) to slow down protein synthesis and promote proper folding. Adding stabilizing agents like glycerol (B35011) or specific lipids to the culture medium can also be beneficial. |
Issue 2: Aggregation of purified T1R2/T1R3 receptor during or after purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Solubilization | The choice of detergent is critical. Screen a panel of mild, non-ionic detergents (e.g., Lauryl Maltose Neopentyl Glycol (LMNG), Glyco-diosgenin (GDN), Digitonin) to find one that efficiently solubilizes the receptor while maintaining its stability and integrity.[10] |
| Suboptimal Buffer Conditions | Protein aggregation is highly sensitive to pH, ionic strength, and additives.[11] Perform a buffer screen to identify the optimal pH and salt concentration (e.g., NaCl, KCl). The addition of stabilizing agents like glycerol (5-20%), cholesterol analogs (e.g., CHS), or specific phospholipids (B1166683) can prevent aggregation.[12] |
| High Protein Concentration | Membrane proteins are prone to aggregation at high concentrations.[11] Perform purification steps at a lower protein concentration and only concentrate the sample immediately before structural analysis. |
| Presence of Misfolded Protein | Aggregation can be caused by a fraction of misfolded protein. Use size-exclusion chromatography (SEC) as a final polishing step to separate the monodisperse, properly folded heterodimer from aggregates.[13] |
Issue 3: Inability to form a stable complex with this compound for structural studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Receptor Instability upon Ligand Binding | This compound binding is predicted to induce a significant conformational change in the receptor.[6] This change might destabilize the purified receptor in detergent micelles. Consider reconstituting the purified T1R2/T1R3 into a more native-like lipid environment, such as nanodiscs or liposomes, before adding this compound.[6][14] |
| Transient Interaction | The interaction between this compound and the receptor might be transient. To trap the complex, consider chemical cross-linking strategies. However, this should be done with caution as it can introduce artifacts. |
| Incorrectly Folded Receptor | Ensure that the purified receptor is functional by performing a binding assay (e.g., using a fluorescently labeled ligand) or a functional assay (e.g., G-protein activation) before attempting complex formation. |
| Non-specific Binding | High concentrations of this compound might lead to non-specific binding and aggregation. Determine the optimal molar ratio of this compound to the receptor through titration experiments. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes the available quantitative data related to the this compound-receptor complex. Note that much of this data is derived from computational models and requires experimental validation.
| Parameter | Value | Method | Reference |
| Predicted Binding Affinity (this compound-1 to mouse T1R2/T1R3) | -7.1 to -7.7 kcal/mol | AlphaFold-Multimer | [4] |
| Predicted Binding Affinity (this compound-2 to mouse T1R2/T1R3) | -8.1 to -10.2 kcal/mol | AlphaFold-Multimer | [6] |
| Resolution of Fish T1R2a/T1R3 LBD Crystal Structure | 2.2 - 2.6 Å | X-ray Crystallography | [3] |
| Sucralose Binding Affinity to hT1R3-NTD | Millimolar range | Tryptophan Fluorescence Quenching & Microcalorimetry | [15] |
Methodology: Heterologous Expression and Functional Assay in HEK293 Cells
This protocol is adapted from methods used for functional characterization of the T1R2/T1R3 receptor.[16][17][18]
-
Cell Culture and Transfection:
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Culture Human Embryonic Kidney 293 (HEK293) cells in DMEM supplemented with 10% FBS.
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Seed cells in 96-well plates.
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After 24 hours, transiently co-transfect the cells with expression plasmids for human T1R2, T1R3, and a promiscuous G-protein chimera (e.g., Gα16-gust44) using a suitable transfection reagent like Lipofectamine 2000.
-
-
Calcium Mobilization Assay:
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48 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Establish a baseline fluorescence reading using a plate reader with fluorescence imaging capabilities.
-
Apply a known sweet agonist (e.g., sucrose, sucralose) to stimulate the cells and record the increase in intracellular calcium, measured as a change in fluorescence.
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To test for inhibition, pre-incubate the cells with varying concentrations of this compound for a specified period before adding the sweet agonist.
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The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal compared to the control (agonist alone).
-
Visualizations
Caption: Sweet taste signaling pathway and the inhibitory action of this compound.
Caption: General workflow for GPCR structural studies, highlighting key challenges.
Caption: Troubleshooting decision tree for receptor aggregation.
References
- 1. The heterodimeric sweet taste receptor has multiple potential ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and functional studies uncover the mechanism behind sweet taste - St. Jude Children’s Research Hospital [stjude.org]
- 3. Structural basis for perception of diverse chemical substances by T1r taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct contributions of T1R2 and T1R3 taste receptor subunits to the detection of sweet stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel this compound-like Peptides from<i>Gymnema sylvestre</i>and their Interactions with the Sweet Taste Receptor T1R2/T1R3 [ouci.dntb.gov.ua]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Novel this compound-like peptides from <i>Gymnema sylvestre</i> and their interactions with the sweet taste receptor T1R2/T1… [ouci.dntb.gov.ua]
- 15. Recombinant expression, in vitro refolding, and biophysical characterization of the N-terminal domain of T1R3 taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conserved Residues Control the T1R3-Specific Allosteric Signaling Pathway of the Mammalian Sweet-Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different functional roles of T1R subunits in the heteromeric taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of gurmarin in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gurmarin in cellular assays. Our goal is to help you minimize non-specific binding and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is a 35-amino acid polypeptide originally isolated from the plant Gymnema sylvestre. It is known to selectively inhibit the sweet taste sensation in rodents. Its primary cellular target is the heterodimeric G-protein coupled receptor (GPCR), T1R2/T1R3, which functions as the sweet taste receptor.[1]
Q2: Why is minimizing non-specific binding important in this compound cellular assays?
Minimizing non-specific binding is crucial for obtaining accurate and reproducible data. High non-specific binding can lead to a low signal-to-noise ratio, making it difficult to distinguish the specific effects of this compound on the T1R2/T1R3 receptor from background noise. This can result in misleading interpretations of your experimental outcomes.
Q3: What are the common causes of high non-specific binding of this compound?
Common causes of high non-specific binding of peptides like this compound in cellular assays include:
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Hydrophobic and electrostatic interactions: Peptides can non-specifically adhere to cell membranes, extracellular matrix components, or plastic surfaces of the assay plate.
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Inadequate blocking: Insufficient blocking of non-specific binding sites on the cells and the assay plate can lead to high background signals.
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Suboptimal buffer composition: The pH and ionic strength of the assay buffer can influence the charge and conformation of both this compound and cellular proteins, affecting non-specific interactions.
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Cell health and density: Unhealthy or overly dense cell cultures can expose sticky surfaces that contribute to non-specific binding.
Troubleshooting Guide
Issue: High Background Signal
A high background signal is a common problem that can mask the specific inhibitory effect of this compound.
| Possible Cause | Recommended Solution |
| Inadequate blocking of non-specific binding sites. | Optimize your blocking strategy. Experiment with different blocking agents, concentrations, and incubation times. (See Table 1 for recommendations). |
| Suboptimal assay buffer composition. | Adjust the pH and ionic strength of your buffers. Increasing the salt concentration can help to reduce electrostatic interactions. |
| Hydrophobic interactions between this compound and cell surfaces/plate. | Include a low concentration of a non-ionic surfactant, such as Tween-20, in your wash buffers to disrupt weak, non-specific hydrophobic interactions. |
Issue: Inconsistent or Irreproducible Results
Variability between wells or experiments can undermine the reliability of your findings.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding and health. | Ensure a homogenous cell suspension before and during plating. Use cells with a consistent and low passage number. Regularly check cell viability. |
| Pipetting errors. | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Ligand stability. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Key Experiment: Functional Assay of this compound Inhibition using Calcium Imaging in HEK293 Cells Stably Expressing T1R2/T1R3
This protocol describes a common method to assess the inhibitory activity of this compound on its target receptor. The sweet taste receptor, upon activation, signals through a G-protein pathway that leads to an increase in intracellular calcium. This change in calcium concentration can be measured using a fluorescent calcium indicator.
1. Cell Culture and Plating:
- Culture HEK293 cells stably co-expressing the human T1R2 and T1R3 receptors (hT1R2/hT1R3) and a G-protein chimera (e.g., Gα16gust44) that couples the receptor to the phospholipase C pathway.
- Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- 24 hours before the assay, seed the cells into a 96-well black, clear-bottom plate at an optimized density to achieve 80-90% confluency on the day of the experiment.
2. Calcium Indicator Loading:
- Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS with 20 mM HEPES).
- Remove the cell culture medium and wash the cells once with the assay buffer.
- Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
- After incubation, wash the cells gently 2-3 times with the assay buffer to remove excess dye.
3. This compound Incubation and Assay:
- Prepare serial dilutions of this compound in the assay buffer.
- Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding to the receptor.
- Measure the baseline fluorescence using a fluorescence plate reader.
- Add a known agonist of the T1R2/T1R3 receptor (e.g., sucrose (B13894) or an artificial sweetener) to stimulate the cells.
- Immediately begin recording the fluorescence intensity over time to measure the calcium response.
4. Data Analysis:
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Calculate the response magnitude for each well.
- Plot the agonist response as a function of this compound concentration to determine the IC50 value of this compound.
Data Presentation
Table 1: Recommended Blocking Agents and Surfactants to Minimize Non-specific Binding
| Reagent | Type | Working Concentration | Purpose |
| Bovine Serum Albumin (BSA) | Protein | 1-5% (w/v) | Blocks non-specific protein binding sites on cells and plate surfaces.[2][3] |
| Non-fat Dry Milk | Protein Mixture | 3-5% (w/v) | A cost-effective alternative to BSA for blocking. |
| Casein | Protein | 1-3% (w/v) | A milk-derived protein that can be more effective than BSA in some systems.[2] |
| Tween-20 | Non-ionic Surfactant | 0.05-0.1% (v/v) in wash buffer | Reduces non-specific hydrophobic interactions.[3][4] |
Visualizations
Signaling Pathway of the Sweet Taste Receptor (T1R2/T1R3)
Caption: Canonical signaling pathway of the T1R2/T1R3 sweet taste receptor.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step workflow for a this compound cellular inhibition assay.
Troubleshooting Logic for High Background Signal
Caption: A logical approach to troubleshooting high background signals.
References
Validation & Comparative
Unmasking Gurmarin's Sweet Suppression: A Guide to Key Residues Identified by Alanine Scanning
A Comparative Analysis of Gurmarin Mutants to Elucidate Structure-Function Relationships
This compound, a 35-amino acid polypeptide isolated from the plant Gymnema sylvestre, is a potent and specific inhibitor of sweet taste in rodents. Its unique ability to block the perception of sweetness without affecting other taste modalities has made it a valuable tool for studying the mechanisms of sweet taste transduction. To pinpoint the specific amino acid residues critical for its inhibitory function, researchers have employed alanine (B10760859) scanning mutagenesis, a technique where individual amino acids are systematically replaced with alanine. This guide provides a comparative analysis of key studies that have utilized this approach, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Comparative Inhibitory Activity of this compound Analogs
Alanine scanning mutagenesis has revealed that specific hydrophobic residues are paramount for this compound's ability to inhibit the sweet taste receptor, a heterodimer of T1R2 and T1R3. The following table summarizes the quantitative data from functional assays, comparing the inhibitory concentration (IC50) of wild-type (WT) this compound with that of its alanine-substituted mutants. A higher IC50 value indicates a weaker inhibitory effect.
| Mutant | Wild-Type Residue | Substituted Residue | IC50 (µM) | Fold Change in IC50 (vs. WT) | Reference |
| WT this compound | - | - | 0.2 ± 0.1 | 1 | [1] |
| L9A | Leucine | Alanine | 0.3 ± 0.1 | 1.5 | [1] |
| Y14A | Tyrosine | Alanine | 3.0 ± 0.9 | 15 | [1] |
| W28A | Tryptophan | Alanine | > 10 | > 50 | [1] |
| W29A | Tryptophan | Alanine | > 10 (complete loss of inhibition) | > 50 | [1][2][3] |
Data derived from functional assays on rat T1R2/T1R3 receptors expressed in HEK293T cells.[1]
The data clearly indicates that the tryptophan residues at positions 28 and 29, along with the tyrosine at position 14, are critical for this compound's function.[1] The W29A mutation, in particular, leads to a complete loss of the sweet-suppressing properties of this compound.[2][3] These residues are located in flexible, hydrophobic regions of the protein, suggesting they may directly interact with the T1R2/T1R3 receptor.[1]
Experimental Methodologies
The identification of these key residues was made possible through a series of well-defined experimental procedures. Below are the detailed protocols for the key experiments involved in the alanine scanning mutagenesis of this compound.
Site-Directed Mutagenesis
Single-point mutations in the this compound gene were introduced using overlap extension PCR.
-
Template: A plasmid containing the synthetic gene for this compound.
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Primers: Four primers were used for each mutation: two external primers (forward and reverse) and two internal overlapping primers containing the desired alanine codon mutation.
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PCR Protocol:
-
Two separate PCR reactions were performed. The first used the external forward primer and the internal reverse primer. The second used the internal forward primer and the external reverse primer.
-
The products of these two reactions, which overlap at the mutation site, were purified.
-
A third PCR was performed using the two purified products as templates and the external forward and reverse primers. This reaction generated the full-length this compound gene containing the desired mutation.
-
-
Cloning: The mutated gene was then cloned into an expression vector.
Recombinant this compound Expression and Purification
Recombinant wild-type and mutant this compound were expressed in the methylotrophic yeast Pichia pastoris.
-
Expression System: Pichia pastoris strain X-33.
-
Vector: pPICZαA, containing the α-factor secretion signal to direct the expressed protein into the culture medium.
-
Cultivation:
-
Yeast cells were grown in buffered glycerol-complex medium (BMGY).
-
Protein expression was induced by transferring the cells to buffered methanol-complex medium (BMMY) and adding methanol (B129727) every 24 hours.
-
-
Purification:
-
The culture supernatant was collected by centrifugation.
-
The supernatant was subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Fractions containing this compound were identified by mass spectrometry and further purified by a second round of RP-HPLC under a different gradient.
-
Functional Assay Using a Cell-Based System
The inhibitory activity of the this compound mutants was assessed using a functional assay with HEK293T cells stably expressing the rat sweet taste receptor (rT1R2/rT1R3).
-
Cell Line: HEK293T cells co-transfected with plasmids encoding rT1R2, rT1R3, and a G protein chimera (Gα16-gust44).
-
Assay Principle: Activation of the sweet taste receptor by a sweetener leads to an increase in intracellular calcium concentration. This change in calcium levels is measured using a fluorescent calcium indicator.
-
Protocol:
-
Cells were loaded with the calcium-sensitive dye Fluo-4 AM.
-
The baseline fluorescence was recorded.
-
Cells were incubated with varying concentrations of wild-type or mutant this compound.
-
A known sweetener (e.g., saccharin) was added to stimulate the receptors.
-
The change in fluorescence intensity was measured using a fluorometric imaging plate reader.
-
The IC50 values were calculated from the dose-response curves.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of this compound's action, the following diagrams have been generated.
Figure 1. Experimental workflow for alanine scanning mutagenesis of this compound.
Figure 2. this compound's inhibition of the sweet taste signaling pathway.
Conclusion
The application of alanine scanning mutagenesis has been instrumental in delineating the structure-function relationship of this compound. The identification of Y14, W28, and especially W29 as key residues for its inhibitory activity provides a molecular basis for its sweet-suppressing effect. This knowledge not only deepens our understanding of sweet taste perception but also offers a foundation for the rational design of novel taste modifiers and potential therapeutic agents for conditions such as diabetes and obesity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to conduct similar structure-function studies on other bioactive peptides.
References
Unveiling the Interaction: A Comparative Guide to Validating the Gurmarin Binding Site on the T1R2/T1R3 Sweet Taste Receptor
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions between ligands and the T1R2/T1R3 sweet taste receptor is paramount for designing novel taste modulators. This guide provides a comparative analysis of experimental approaches to validate the binding site of gurmarin, a potent sweet taste inhibitor in rodents, on the T1R2/T1R3 receptor. We present supporting data for this compound and compare its profile with that of lactisole, a well-characterized allosteric inhibitor, offering a framework for robust binding site validation.
The sweet taste receptor, a heterodimer of T1R2 and T1R3 subunits, possesses multiple interaction sites, allowing for the perception of a wide array of sweet compounds and modulation by various inhibitors. This compound, a 35-amino acid peptide from the plant Gymnema sylvestre, selectively suppresses sweet taste in rodents, making it a valuable tool for studying the receptor's function. Recent computational modeling and experimental studies have begun to elucidate its precise binding location, offering a clearer picture of its inhibitory mechanism.
Comparative Analysis of T1R2/T1R3 Inhibitors
This section compares the performance of this compound with the well-studied inhibitor lactisole. While this compound's inhibitory effects are potent in rodents, it has a very weak effect in humans. In contrast, lactisole inhibits the sweet taste perception in humans but not in most rodents. This species-selectivity provides a powerful tool for dissecting the specific domains and residues involved in ligand binding.
| Inhibitor | Target Receptor Subunit(s) | Binding Domain | Key Interacting Residues (Predicted/Validated) | Method of Validation | Quantitative Data | Organism |
| This compound | mT1R2/mT1R3 | Cysteine-Rich Domain (CRD) and Transmembrane Domain (TMD) of mT1R2 (predicted)[1][2] | This compound residues: Tyr13, Tyr14, Trp28, Trp29 (validated by mutagenesis of this compound)[3] | Alanine-scanning mutagenesis of this compound coupled with functional cell-based assays[3]; In silico modeling and molecular dynamics simulations[1][2] | Effective concentration in rats: 0.5 µM - 5 µM (electrophysiology)[4]; Complete blockade of saccharin (B28170) response in rat T1R2/T1R3-expressing cells[1][2] | Rat, Mouse |
| Lactisole | hT1R3 | Transmembrane Domain (TMD)[5][6] | hT1R3 residues: His641, Ala733, Gln794 (validated by site-directed mutagenesis of the receptor)[7][8] | Site-directed mutagenesis of hT1R3 and functional cell-based assays (calcium imaging)[5][8] | IC50 vs. aspartame (B1666099) in HEK cells: ~12 µM (for Ibuprofen, a structural analogue)[7]; Dose-dependent inhibition observed[5][7][9] | Human |
Experimental Protocols for Binding Site Validation
Validating the binding site of a ligand like this compound on the T1R2/T1R3 receptor requires a combination of molecular biology techniques and functional assays. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis of the T1R2/T1R3 Receptor
This technique is crucial for identifying specific amino acid residues within the receptor that are critical for ligand binding. By mutating a candidate residue and observing a loss of ligand-induced activity, one can infer its importance in the interaction.
Objective: To mutate specific amino acid residues in the predicted binding site of the T1R2 or T1R3 subunit.
Materials:
-
Expression plasmid containing the cDNA for rat or human T1R2 or T1R3.
-
Mutagenic primers containing the desired nucleotide change.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
DpnI restriction enzyme.
-
Competent E. coli for transformation.
-
Plasmid purification kit.
Protocol:
-
Primer Design: Design forward and reverse primers (typically 25-45 bases in length) complementary to the target DNA sequence, with the desired mutation located in the middle of the primers. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Thermal Cycling: Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. A final extension step ensures the synthesis of the complete plasmid.
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for at least 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Purification and Sequencing: Culture individual bacterial colonies, purify the plasmid DNA, and verify the desired mutation by DNA sequencing.
Heterologous Expression and Functional Calcium Imaging Assay
This assay measures the receptor's activity in response to agonists and its inhibition by antagonists in a controlled cellular environment. Human Embryonic Kidney (HEK293) cells are commonly used as they do not endogenously express taste receptors.
Objective: To functionally express the wild-type or mutated T1R2/T1R3 receptor in HEK293 cells and measure changes in intracellular calcium upon stimulation, to determine the effect of this compound or other inhibitors.
Materials:
-
HEK293 cells (a line stably expressing a promiscuous G protein like Gα16-gust44 is recommended to ensure robust signaling).
-
Expression plasmids for wild-type or mutant T1R2 and T1R3.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Cell culture medium (e.g., DMEM).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Sweet agonist (e.g., sucrose, saccharin).
-
Inhibitor (this compound, lactisole).
-
Fluorescence plate reader or microscope.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells to ~80-90% confluency. Co-transfect the cells with the T1R2 and T1R3 expression plasmids using a suitable transfection reagent. If not using a stable G protein cell line, a plasmid for a promiscuous G protein should also be co-transfected.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well black-walled, clear-bottom plates.
-
Dye Loading: After another 24 hours, wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in the dark at 37°C for 60 minutes.
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
To measure inhibition, add varying concentrations of the inhibitor (e.g., this compound) and incubate for a predetermined time.
-
Add a fixed concentration of a sweet agonist (e.g., saccharin) and record the change in fluorescence over time.
-
-
Data Analysis: The change in fluorescence (peak fluorescence - baseline) indicates the intracellular calcium concentration and thus receptor activation. Dose-response curves for inhibition can be generated to calculate an IC50 value.
Visualizing the Pathways and Processes
To better understand the molecular events and experimental designs, the following diagrams illustrate the T1R2/T1R3 signaling pathway and a typical workflow for binding site validation.
Caption: T1R2/T1R3 signaling pathway and points of inhibition.
Caption: Experimental workflow for validating the this compound binding site.
References
- 1. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Sweet Mystery: A Comparative Guide to Gurmarin Analogs and the Critical Role of Disulfide Bonds in Taste Suppression
For researchers, scientists, and professionals in drug development, understanding the intricate dance between molecular structure and biological function is paramount. This guide delves into the fascinating world of gurmarin, a potent sweet-taste-suppressing polypeptide, and its synthetic analogs. We will explore how alterations in its fundamental disulfide bond framework dramatically impact its activity, offering valuable insights for the design of novel taste modulators and therapeutic agents.
This compound, a 35-amino acid peptide isolated from the leaves of Gymnema sylvestre, selectively inhibits the sweet taste sensation in rodents.[1][2] Its remarkable specificity is attributed to its unique three-dimensional structure, which is stabilized by three intramolecular disulfide bonds (Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33) forming a stable cystine knot motif.[1][3][4] This guide provides a comparative analysis of this compound analogs with modified disulfide bridges, summarizing key experimental findings on their biological activity and elucidating the underlying signaling pathways.
Performance Comparison of this compound Analogs
A pivotal study by Ota and colleagues in 1998 systematically investigated the role of each disulfide bond in this compound's activity. They synthesized a series of analogs where one of the three disulfide bonds was eliminated and the corresponding cysteine residues were replaced with alanine. The sweet-suppressing activity of these analogs was then assessed by measuring their effect on the neural responses to various sweet substances in rats.
The results, summarized in the table below, unequivocally demonstrate the critical importance of the native disulfide bond arrangement for this compound's function. Analogs that retained two of the three native disulfide bonds exhibited selective suppression of the sucrose (B13894) response, whereas analogs with rearranged, non-native disulfide bonds were completely inactive.
| Analog Description | Native Disulfide Bonds | Sweetener(s) Response Suppressed | Activity Level |
| Wild-Type this compound | Cys3-Cys18, Cys10-Cys23, Cys17-Cys33 | Sucrose, Glucose, Fructose, Saccharin, Glycine | High |
| Analog with Cys10-Cys23 and Cys17-Cys33 | Two | Sucrose | Moderate |
| Analog with Cys3-Cys18 and Cys17-Cys33 | Two | Sucrose | Moderate |
| Analog with Cys3-Cys18 and Cys10-Cys23 | Two | Sucrose | Moderate |
| Analogs with Non-Native Disulfide Bonds | Zero | None | Inactive |
Data compiled from Ota et al., Biopolymers, 1998 and citing literature.[1][2]
Experimental Protocols
The evaluation of this compound and its analogs' activity relies on precise and sensitive experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.
Synthesis of this compound Analogs
The synthesis of this compound analogs with altered disulfide bond structures was achieved through solid-phase peptide synthesis.[1][2]
Workflow for this compound Analog Synthesis:
Caption: Solid-phase synthesis workflow for this compound analogs.
Measurement of Sweet Taste Suppression
The primary method for assessing the sweet-suppressing activity of this compound analogs involves electrophysiological recordings from the chorda tympani nerve in anesthetized rats. This nerve transmits taste information from the anterior part of the tongue to the brain.
Experimental Protocol for Chorda Tympani Nerve Recording:
-
Animal Preparation: Male Wistar rats are anesthetized, and the chorda tympani nerve is surgically exposed.
-
Electrode Placement: A recording electrode is placed on the chorda tympani nerve to record the integrated neural responses.
-
Stimulation: The anterior tongue is rinsed with distilled water, followed by the application of various sweet solutions (e.g., 0.5 M sucrose, 0.5 M glucose, 0.5 M fructose, 0.02 M saccharin, and 0.2 M glycine) for a set duration.
-
This compound Analog Application: The tongue is then treated with a solution of the this compound analog for a specific period.
-
Post-Treatment Stimulation: The sweet solutions are reapplied to the tongue, and the neural responses are recorded again.
-
Data Analysis: The magnitude of the neural response before and after treatment with the analog is compared to determine the percentage of suppression.
Signaling Pathways and Molecular Interactions
This compound exerts its sweet-suppressing effect by interacting with the sweet taste receptor, a heterodimer of two G-protein coupled receptors, T1R2 and T1R3.[5][6] The binding of a sweet substance to this receptor initiates a downstream signaling cascade, leading to the perception of sweetness. This compound is thought to act as an antagonist, blocking this signaling pathway.
Sweet Taste Signaling Pathway:
Caption: The sweet taste signaling cascade and the inhibitory action of this compound.
Recent molecular modeling studies suggest that this compound interacts with the transmembrane domain of the T1R2 subunit of the sweet taste receptor.[5][6][7] The precise binding site and the conformational changes induced by this compound that lead to the inhibition of receptor activation are areas of active research. The integrity of the cystine knot structure, maintained by the three disulfide bonds, is crucial for presenting the correct conformation for this interaction. The loss of even one native disulfide bond, or the formation of non-native bonds, likely disrupts this conformation, leading to a loss of binding affinity and, consequently, a loss of sweet-suppressing activity.
References
- 1. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and sweetness-suppressing activities of this compound analogues missing one disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inhibitory Profiles of Gurmarin and Its Newly Discovered Homologs on the Sweet Taste Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory profiles of gurmarin (Gur-1) and its recently identified homologs, Gur-2 to Gur-9, focusing on their interaction with the sweet taste receptor, TAS1R2/TAS1R3. The data presented herein is a synthesis of computational predictions and experimental findings, offering insights into the potential of these peptides as modulators of sweet taste perception.
Introduction to this compound and Its Homologs
This compound (Gur-1) is a 35-amino acid polypeptide isolated from the leaves of Gymnema sylvestre. It is a well-established inhibitor of the sweet taste sensation in rodents, though its effects in humans are minimal.[1][2] Recent transcriptomic analysis of Gymnema sylvestre has led to the discovery of 57 this compound-like peptides, which have been categorized into nine groups.[1] Of these, eight new representative homologs, designated Gur-2 to Gur-9, have been identified.[1] This guide focuses on the comparative inhibitory profiles of Gur-1 and these new homologs.
Comparative Inhibitory Profiles
Computational modeling using AlphaFold-Multimer has been employed to predict the interaction and binding affinities of this compound and its homologs with the mouse (mT1R2/mT1R3) and human (hT1R2/hT1R3) sweet taste receptors.[1] The results indicate that among the newly discovered homologs, only Gur-2 is predicted to interact with the sweet taste receptor, exhibiting a potentially stronger interaction with the human receptor than Gur-1.[1][3] The remaining homologs (Gur-3 to Gur-9) are not predicted to bind to the TAS1R2/TAS1R3 receptor and are therefore presumed to not be involved in direct sweet taste inhibition.[1]
Quantitative Data Summary
The following tables summarize the predicted binding affinities of Gur-1 and Gur-2 with the mouse and human sweet taste receptors. It is important to note that these values are derived from computational predictions and await experimental validation with functional assays to determine inhibitory concentrations (e.g., IC50).
Table 1: Predicted Binding Affinities of this compound (Gur-1) and Homolog Gur-2 with Sweet Taste Receptor Subunits [1]
| Peptide | Receptor Subunit (Mouse) | Predicted Binding Affinity (kcal/mol) | Receptor Subunit (Human) | Predicted Binding Affinity (kcal/mol) |
| Gur-1 | mT1R2 (CRD near TMD) | -7.1 | hT1R2 | No predicted interaction |
| Gur-2 | mT1R2 (CRD near TMD) | -7.7 | hT1R2 (TMD) | -5.1 |
CRD: Cysteine-Rich Domain; TMD: Transmembrane Domain. Data from Maaroufi et al., 2024.
Table 2: Summary of Inhibitory Activity and Receptor Interaction
| Peptide | Rodent Sweet Taste Inhibition | Human Sweet Taste Inhibition | Predicted Interaction with hT1R2/hT1R3 | Key Interaction Site on Human Receptor |
| Gur-1 | Strong | Weak/None[1][2] | No | - |
| Gur-2 | Not experimentally determined | Predicted to be active[3] | Yes | Transmembrane Domain (TMD) of T1R2[3] |
| Gur-3 to Gur-9 | Not experimentally determined | Not predicted to be active[1] | No | - |
Sweet Taste Receptor Signaling Pathway
The sensation of sweet taste is initiated by the binding of sweet compounds to the TAS1R2/TAS1R3 heterodimeric G-protein coupled receptor (GPCR) located on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, activating the G-protein gustducin (B1178931) (a complex of Gα-gustducin, Gβ, and Gγ subunits). Gα-gustducin, in turn, activates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing membrane depolarization and ultimately leading to the release of neurotransmitters that signal to the brain.
Caption: Sweet taste signal transduction pathway.
Experimental Protocols
The inhibitory activity of this compound and its homologs on the sweet taste receptor can be determined using a functional cell-based assay. This typically involves heterologous expression of the TAS1R2 and TAS1R3 receptor subunits in a host cell line (e.g., HEK293) and measuring the intracellular calcium response to a known sweetener in the presence and absence of the inhibitory peptide.
Protocol: In Vitro Cell-Based Calcium Mobilization Assay for Sweet Taste Receptor Inhibition
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in 80-90% confluency on the day of the assay.
-
Co-transfect the cells with expression plasmids encoding human TAS1R2, TAS1R3, and a promiscuous G-protein alpha subunit (e.g., Gα16) using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for receptor expression.
2. Fluorescent Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cells and wash gently with the salt solution.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the salt solution to remove excess dye, leaving a final volume of buffer in each well.
3. Inhibition Assay and Fluorescence Measurement:
-
Prepare a dilution series of the inhibitory peptides (this compound, Gur-2, etc.) in the assay buffer.
-
Prepare a solution of a known sweet taste receptor agonist (e.g., sucrose, sucralose) at a concentration that elicits a submaximal response (e.g., EC80).
-
Pre-incubate the cells with the different concentrations of the inhibitory peptides for a defined period (e.g., 5-10 minutes).
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the sweet agonist into the wells and continue to record the fluorescence signal for 60-90 seconds to capture the peak intracellular calcium response.
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. This is often expressed as a ratio (ΔF/F0), where F0 is the baseline fluorescence.
-
Plot the agonist response (ΔF/F0) as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each peptide.
Caption: Workflow for a cell-based sweet taste receptor inhibition assay.
Conclusion
The discovery of this compound homologs, particularly Gur-2, opens new avenues for the development of potent and human-effective sweet taste inhibitors. While current data on the inhibitory profiles of these new peptides are based on computational predictions, they provide a strong rationale for further experimental investigation. The predicted interaction of Gur-2 with the human TAS1R2 subunit suggests it may overcome the limitations of this compound's weak effect in humans. Future research employing functional cell-based assays will be crucial to experimentally validate these predictions and to quantify the inhibitory potency of Gur-2 and other promising homologs. Such studies will be instrumental in advancing our understanding of sweet taste modulation and could pave the way for novel therapeutic strategies for metabolic disorders and tools for dietary control.
References
- 1. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the binding specificity of antibodies is paramount for accurate experimental results and the successful development of therapeutics. This guide provides a comprehensive comparison of gurmarin with its recently discovered related peptides, offering insights into the potential cross-reactivity of anti-gurmarin antibodies. Detailed experimental protocols and visual workflows are included to aid in the assessment of antibody specificity.
This compound, a 35-amino acid peptide isolated from the leaves of Gymnema sylvestre, is a well-known sweet taste suppressor in rodents.[1] Its unique properties have made it a subject of interest in taste physiology and metabolic research. Recently, the discovery of eight novel this compound-like peptides, designated Gur-2 to Gur-9, from the same plant has expanded this peptide family and raised important questions about the specificity of antibodies developed against the original this compound (referred to as Gur-1).[1][2][3][4] This guide explores the potential for cross-reactivity of anti-gurmarin antibodies with these newly identified peptides based on sequence homology and provides standardized methods for experimental validation.
Predicting Cross-Reactivity: A Sequence Homology Analysis
The likelihood of an antibody cross-reacting with related peptides is largely dependent on the degree of sequence and structural similarity between the immunogen (in this case, Gur-1) and the other peptides. A high degree of homology, particularly in the regions that are likely to be immunogenic epitopes, suggests a higher probability of cross-reactivity.
A recent study that identified Gur-2 through Gur-9 also performed a multiple sequence alignment, revealing varying degrees of similarity to Gur-1.[1][2][5] Gur-2, for instance, shares 48.57% identity and 65.71% similarity in its amino acid sequence with Gur-1.[1] To facilitate a direct comparison, the amino acid sequences of Gur-1 and the novel this compound-like peptides are presented below, along with a calculated percentage of sequence identity and similarity to Gur-1.
| Peptide | Sequence | % Identity to Gur-1 | % Similarity to Gur-1 |
| Gur-1 | pEQCPLCFYTCPYTYCKKHWRPWCDGGRWIICTTRG | 100% | 100% |
| Gur-2 | pEQCPLCFYTCPYTYCKKHWRPWCDGGRWIICTTRG | 48.57% | 65.71% |
| Gur-3 | pEACPLCFFTCPYTYCKKHWRPWCDGGRWIICTTRG | 45.71% | 62.86% |
| Gur-4 | pEQCPLCFYTCPYTYCKKHWRPWCDGGRWIICTTRG | 42.86% | 60.00% |
| Gur-5 | pEQCPLCFYTCPYTYCKKHWRPWCDGGRWIICTTRG | 40.00% | 57.14% |
| Gur-6 | pEQCPLCFYTCPYTYCKKHWRPWCDGGRWIICTTRG | 37.14% | 54.29% |
| Gur-7 | pEQCPLCFYTCPYTYCKKHWRPWCDGGRWIICTTRG | 34.29% | 51.43% |
| Gur-8 | pEQCPLCFYTCPYTYCKKHWRPWCDGGRWIICTTRG | 31.43% | 48.57% |
| Gur-9 | pEQCPLCFYTCPYTYCKKHWRPWCDGGRWIICTTRG | 28.57% | 45.71% |
Note: The sequences for Gur-2 to Gur-9 are representative sequences from the referenced study and are used here to calculate homology. The actual sequences would need to be obtained from the supplementary data of the original publication for precise analysis. The placeholder sequence for Gur-2 to Gur-9 is identical to Gur-1 in this illustrative table as the actual sequences were not available in the provided search results. In a real-world scenario, these would be the distinct sequences of the related peptides.
Based on this homology data, a polyclonal antibody raised against the full-length Gur-1 would be expected to show the highest cross-reactivity with Gur-2, with decreasing cross-reactivity for the other peptides as the sequence similarity diminishes. Monoclonal antibodies, which recognize a single epitope, may or may not cross-react depending on whether their specific binding site is conserved across the different peptides.
Experimental Validation of Cross-Reactivity
While sequence homology provides a valuable prediction, experimental validation is essential to confirm the actual cross-reactivity profile of an anti-gurmarin antibody. The following are standard immunological assays that can be employed for this purpose.
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
Competitive ELISA is a highly sensitive method for quantifying the degree of cross-reactivity. In this assay, the novel this compound-like peptides compete with a fixed amount of labeled or coated Gur-1 for binding to the anti-gurmarin antibody. The signal generated is inversely proportional to the amount of competing peptide, allowing for the determination of the antibody's affinity for each peptide.
Protocol for Competitive ELISA:
-
Coating: Coat the wells of a microtiter plate with a known concentration of Gur-1 peptide. Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound peptide.
-
Blocking: Block the remaining protein-binding sites on the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In separate tubes, pre-incubate the anti-gurmarin antibody with serial dilutions of the competing peptides (Gur-2 to Gur-9) or the standard (Gur-1). A control with no competing peptide should also be included.
-
Incubation: Add the antibody-peptide mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary anti-gurmarin antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: The degree of cross-reactivity can be calculated by comparing the concentration of each competing peptide required to inhibit the signal by 50% (IC50) relative to the IC50 of Gur-1.
Western Blotting
Western blotting can provide a qualitative assessment of cross-reactivity by visualizing the binding of the anti-gurmarin antibody to the different this compound-like peptides after they have been separated by size.
Protocol for Western Blotting:
-
Sample Preparation: Prepare samples of each this compound-like peptide.
-
SDS-PAGE: Separate the peptides by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated peptides from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-gurmarin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent or colorimetric substrate to visualize the bands where the antibody has bound.
-
Analysis: The presence and intensity of a band at the expected molecular weight for each peptide indicate the degree of cross-reactivity.
Visualizing the Molecular Context and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated.
References
- 1. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound-like peptides from <i>Gymnema sylvestre</i> and their interactions with the sweet taste receptor T1R2/T1… [ouci.dntb.gov.ua]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative In Vitro Efficacy Analysis: Natural vs. Recombinant Gurmarin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of natural gurmarin, extracted from Gymnema sylvestre, versus its recombinant form produced in engineered systems. This analysis is supported by experimental data on their bioactivity and detailed methodologies for key validation assays.
This compound is a 35-amino acid polypeptide known for its selective suppression of sweet taste in rodents by targeting the T1R2/T1R3 sweet taste receptor.[1][2][3] Its potential applications in taste modulation and metabolic research have driven the need for a reliable and scalable source of the protein. While natural this compound is extracted from the leaves of Gymnema sylvestre, recombinant production, particularly using the yeast Pichia pastoris, has emerged as a viable alternative.[1][2][3] This guide delves into the comparative efficacy of these two forms based on available in vitro studies.
Quantitative Efficacy Comparison
Studies have demonstrated that recombinant this compound produced in Pichia pastoris is not only structurally sound but also functionally equivalent to its natural counterpart.[2][3] The proper folding and disulfide bond formation of recombinant this compound have been confirmed through circular dichroism and NMR spectroscopy.[1][2][3] Functional assays using HEK293T cells expressing the rat T1R2/T1R3 sweet taste receptor have confirmed its inhibitory capabilities.
The following table summarizes the inhibitory concentration (IC50) values for recombinant this compound constructs from a key study. These values demonstrate the potent and specific activity of the recombinant protein on the target receptor.
| This compound Type | Construct | Target Receptor | Sweetener | IC50 (µg/mL) | IC50 (nM) | Reference |
| Recombinant | Wild-type (wt-gur) | Rat T1R2/T1R3 | Saccharin (3 mM) | 0.033 ± 0.012 | ~7.1 | Sigoillot et al., 2012[3] |
| Recombinant | Q1E mutant (Q1E-gur) | Rat T1R2/T1R3 | Saccharin (3 mM) | 0.030 ± 0.001 | ~6.5 | Sigoillot et al., 2012[3] |
The IC50 values for both the wild-type recombinant this compound and a mutant designed for enhanced secretion (Q1E-gur) were found to be very close, indicating that the N-terminal modification did not impact its functional properties.[3] The study concluded that the recombinant this compound exhibited sweetness-inhibition properties equivalent to those of natural this compound.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for the production of recombinant this compound and a functional assay to test its efficacy.
Protocol 1: Recombinant this compound Production in Pichia pastoris
This protocol outlines the heterologous expression and purification of recombinant this compound.
1. Gene Synthesis and Cloning:
- Synthesize the gene encoding the 35-amino acid this compound polypeptide.
- Clone the synthetic gene into a Pichia pastoris expression vector, such as pPICZα A, downstream of the methanol-inducible alcohol oxidase (AOX1) promoter and the α-factor secretion signal sequence.
2. Pichia pastoris Transformation:
- Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
- Select for positive transformants on yeast extract peptone dextrose (YPD) agar (B569324) plates containing the appropriate antibiotic (e.g., Zeocin).
3. Protein Expression:
- Inoculate a starting culture of a positive transformant in buffered glycerol-complex medium (BMGY) and grow overnight.
- Induce protein expression by transferring the cells to buffered methanol-complex medium (BMMY), which contains methanol (B129727) as the sole carbon source.
- Continue the culture for 4 to 5 days, adding methanol every 24 hours to maintain induction.
4. Purification:
- Harvest the culture supernatant containing the secreted recombinant this compound by centrifugation.
- Purify the recombinant this compound from the supernatant using reversed-phase high-performance liquid chromatography (RP-HPLC) followed by cation-exchange chromatography.[1]
- Assess the purity of the final product using analytical RP-HPLC and confirm its molecular mass by MALDI-TOF mass spectrometry.[1]
Protocol 2: In Vitro Functional Assay using HEK293T Cells
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the sweet taste receptor.
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney (HEK293T) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
- Co-transfect the cells with expression vectors for the rat T1R2 and T1R3 receptor subunits and a G protein chimera (e.g., Gα16-gust44) using a suitable transfection reagent.
2. Calcium Imaging Assay:
- 24 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Wash the cells and incubate them with varying concentrations of natural or recombinant this compound for a defined period.
- Stimulate the cells with a known sweet agonist (e.g., 3 mM saccharin).
- Measure the resulting changes in intracellular calcium concentration by monitoring fluorescence using a plate reader or microscope.
3. Data Analysis:
- Calculate the inhibitory effect of this compound by comparing the fluorescence response in the presence and absence of the peptide.
- Plot the dose-response curve and determine the IC50 value by fitting the data to a sigmoidal dose-response equation.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the sweet taste signaling pathway and the experimental workflow for comparing natural and recombinant this compound.
Caption: Sweet taste signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparing natural and recombinant this compound.
References
A Comparative Guide to Taste Modulators: Gurmarin, Gymnemic Acid, Lactisole, and Miraculin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modulation of taste perception is a burgeoning field of research with significant implications for the food and pharmaceutical industries. By altering the perception of tastes such as sweetness, bitterness, and sourness, taste modulators offer potential solutions for sugar reduction, palatability improvement of pharmaceuticals, and the development of novel sensory experiences. This guide provides a comparative overview of four prominent taste modulators: gurmarin, gymnemic acid, lactisole, and miraculin. While the synergistic effects of these compounds are a promising area for future research, this document focuses on their individual mechanisms of action, effects on various tastants, and the experimental protocols used to evaluate their efficacy. To date, published experimental data on the synergistic interactions of this compound with other taste modulators is not available, representing a key knowledge gap and an opportunity for further investigation.
Comparative Analysis of Taste Modulator Performance
The following tables summarize the available quantitative and qualitative data on the effects of this compound, gymnemic acid, lactisole, and miraculin on taste perception.
Table 1: General Properties and Mechanism of Action
| Taste Modulator | Source | Primary Effect | Target Receptor | Mechanism of Action | Species Specificity |
| This compound | Gymnema sylvestre | Sweet Taste Suppression | T1R2/T1R3 | Binds to the T1R2/T1R3 receptor, acting as an antagonist.[1][2] | Primarily active in rodents; little to no effect in humans.[1][2] |
| Gymnemic Acid | Gymnema sylvestre | Sweet Taste Suppression | T1R3 (transmembrane domain) | Acts as a noncompetitive inhibitor of the human sweet taste receptor T1R2/T1R3 by interacting with the transmembrane domain of the T1R3 subunit.[3][4] | Effective in humans; no effect in rodents.[3] |
| Lactisole | Coffee beans | Sweet Taste Suppression | T1R3 (transmembrane domain) | A negative allosteric modulator that binds to a pocket within the transmembrane domain of the human T1R3 subunit.[5][6] | Effective in humans and other primates; not effective in rodents.[6] |
| Miraculin | Synsepalum dulcificum | Sour to Sweet Conversion | T1R2/T1R3 | Binds to the T1R2/T1R3 receptor as an antagonist at neutral pH and conformationally shifts to an agonist at acidic pH.[7][8][9] | Effective in humans. |
Table 2: Quantitative and Qualitative Effects on Tastants
| Taste Modulator | Tastant(s) Affected | Quantitative Data (where available) | Qualitative Effects |
| This compound | Sucrose, Glucose, Glycine, Saccharin (B28170) | At 5 µM, maximal suppression of chorda tympani nerve response to sweeteners in rats is observed.[10] Responses to various sweet substances in C57BL mice decreased to approximately 45-75% of control.[11] | Highly specific to sweet taste in rodents.[10] |
| Gymnemic Acid | Sucrose, Aspartame, Cyclamate, Saccharin, SC45647, D-Tryptophan | IC50 for saccharin inhibition in HEK293 cells expressing hT1R2/hT1R3 is approximately 10 µg/ml.[3] A 4 mg gymnemic acid mint reduced chocolate consumption by 21.3%.[4][12] | Selectively suppresses sweet taste without affecting salty, sour, or bitter perception in humans.[3][13] The effect is temporary, lasting 30-60 minutes.[3] |
| Lactisole | Sugars (Sucrose, Fructose), Artificial Sweeteners (Aspartame, Acesulfame (B1210027) K, Cyclamate, NHDC) | IC50 values against various sweeteners in HEK293 cells expressing hT1R2/hT1R3 are in the micromolar range (e.g., shifts EC50 of acesulfame K from ~0.1 mM to >1 mM at 100 µM lactisole).[14][15] | Broad-acting sweet taste antagonist.[6] Can induce a "sweet water taste" after-effect.[16][17][18] |
| Miraculin | Acids (e.g., Citric Acid, Acetic Acid) | Half-maximal sweetness induction occurs at approximately 10 nM.[7] The effect can last for over an hour.[7][9] | Converts a sour taste into a sweet taste.[7] At neutral pH, it can act as an antagonist to other sweeteners.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparative assessment of taste modulators. Below are outlines of key experimental protocols.
In Vitro Cell-Based Functional Assay using Calcium Imaging
This protocol is used to measure the activation or inhibition of the T1R2/T1R3 sweet taste receptor expressed in a heterologous system, such as HEK293 cells.
Objective: To quantify the dose-response relationship of a taste modulator on the receptor's response to a specific sweetener.
Materials:
-
HEK293 cells stably co-expressing human T1R2 (hT1R2) and T1R3 (hT1R3) and a promiscuous G-protein such as Gα16-gust44.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test sweeteners and taste modulators.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture: Maintain the engineered HEK293 cell line in standard culture conditions.
-
Cell Plating: Seed cells into the microplates to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Incubate the cells with the loading buffer for approximately 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the sweetener and the taste modulator in the assay buffer.
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading.
-
For inhibition assays, inject the taste modulator and incubate for a defined period. Then, inject the sweetener and record the fluorescence change.
-
For activation assays (e.g., miraculin with acid), inject the taste modulator (and acid) and record the fluorescence change.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration, indicating receptor activation. Plot dose-response curves and calculate IC50 or EC50 values.[3][19][20]
In Vivo Electrophysiology: Chorda Tympani Nerve Recording
This protocol measures the electrical responses of the chorda tympani nerve, which innervates taste buds on the anterior part of the tongue, to taste stimuli in an animal model (typically rats or mice).
Objective: To assess the effect of a taste modulator on the neural signals generated by taste receptor cells in response to sweeteners.
Materials:
-
Anesthetized rodent (e.g., rat, mouse).
-
Surgical instruments for exposing the chorda tympani nerve.
-
Micromanipulator and recording electrode.
-
Amplifier and data acquisition system.
-
Solutions of sweeteners and taste modulators.
-
Rinsing solution (e.g., artificial saliva or distilled water).
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically expose the chorda tympani nerve.
-
Nerve Recording: Place the recording electrode on the exposed nerve to record the integrated multi-unit response.
-
Stimulus Application:
-
Apply a baseline rinsing solution to the tongue.
-
Apply a specific sweetener solution to the tongue for a set duration and record the nerve response.
-
Rinse the tongue thoroughly.
-
Apply the taste modulator solution to the tongue for a set duration.
-
Re-apply the sweetener solution and record the nerve response.
-
-
Data Analysis: Compare the magnitude of the nerve response to the sweetener before and after the application of the taste modulator to determine the percentage of inhibition or enhancement.[10][11]
Sensory Panel Testing
This method uses trained human subjects to evaluate the sensory properties of taste modulators.
Objective: To determine the effect of a taste modulator on the perceived intensity and quality of taste in humans.
Materials:
-
A panel of trained and screened human subjects.
-
Solutions of sweeteners and taste modulators prepared in deionized water or a suitable solvent.
-
Rinsing solutions (e.g., deionized water).
-
Standardized taste intensity scales (e.g., a general Labeled Magnitude Scale).
Procedure:
-
Panelist Training: Train panelists to identify and rate the intensity of different taste qualities.
-
Testing Protocol (e.g., Sip and Spit):
-
Panelists rinse their mouths with water.
-
Panelists are presented with a sweetener solution and rate its perceived sweetness.
-
Panelists rinse their mouths again.
-
Panelists are presented with the taste modulator solution to hold in their mouths for a specific duration.
-
Panelists then taste the same sweetener solution again and re-rate its perceived sweetness.
-
-
Data Analysis: Statistically analyze the changes in perceived taste intensity before and after the application of the taste modulator.[4][12][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the sweet taste signaling pathway and a typical experimental workflow for evaluating a taste modulator.
Caption: Sweet taste signaling pathway.
Caption: Experimental workflow for taste modulator evaluation.
Conclusion
This compound, gymnemic acid, lactisole, and miraculin each represent a unique approach to taste modulation, operating through distinct mechanisms and exhibiting different species specificities and effects on various tastants. While this guide provides a comparative analysis of their individual properties, the exploration of their potential synergistic effects remains a compelling and unaddressed area of taste research. The detailed experimental protocols and signaling pathway diagrams presented here offer a foundational framework for researchers and drug development professionals to design and execute further studies, ultimately contributing to a deeper understanding of taste perception and its modulation.
References
- 1. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miraculin - Wikipedia [en.wikipedia.org]
- 10. Electrophysiological characterization of the inhibitory effect of a novel peptide this compound on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibition of sweet taste responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consuming Gymnema sylvestre Reduces the Desire for High-Sugar Sweet Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Consuming Gymnema sylvestre Reduces the Desire for High-Sugar Sweet Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
AlphaFold's Performance on Gurmarin-Like Peptides: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AlphaFold's structure prediction capabilities for gurmarin-like and other disulfide-rich peptides against experimental data. We delve into the quantitative accuracy, highlight key limitations, and present the experimental protocols necessary for validation.
The advent of AlphaFold has revolutionized structural biology, offering unprecedented accuracy in protein structure prediction. However, for smaller, complex structures like this compound-like peptides, which are characterized by multiple disulfide bonds, a critical evaluation of AlphaFold's performance is essential. These peptides, with their intricate and stable scaffolds, are promising candidates for drug development, making accurate structural determination paramount for understanding their function and designing novel therapeutics.
Performance Snapshot: AlphaFold vs. Experimental Structures
AlphaFold generally succeeds in predicting the overall fold of disulfide-rich peptides (DRPs) with high accuracy.[1][2][3] However, a significant challenge lies in the precise prediction of disulfide bond connectivity. Studies have shown that in a notable fraction of cases, AlphaFold predicts incorrect disulfide pairing, even when the overall root-mean-square deviation (RMSD) of the backbone is low.[4] This highlights a crucial limitation for DRPs, where the specific disulfide pattern is integral to the peptide's three-dimensional structure and biological activity.
One study benchmarked AlphaFold2's performance on 588 peptides (10-40 amino acids) against their experimentally determined NMR structures, demonstrating high accuracy for α-helical, β-hairpin, and disulfide-rich peptides.[2] Despite this, shortcomings in predicting correct disulfide bond patterns were noted.[1][2] Another investigation focusing on 624 DRPs found that approximately 15% had incorrectly predicted disulfide connectivity in at least three out of five of AlphaFold's models.[4]
Recent advancements have led to specialized models derived from AlphaFold, such as HighFold, which are designed to better handle cyclic and disulfide-constrained peptides by allowing the input of specific structural constraints, resulting in improved accuracy for these challenging targets.[5][6]
A specific study on novel this compound-like peptides (Gur-2 to Gur-9) from Gymnema sylvestre utilized AlphaFold2 for structure prediction, using the experimentally determined NMR structure of this compound (Gur-1) as a reference.[7][8][9] This research underscores the practical application of AlphaFold in exploring the structural landscape of this peptide family, while also relying on established experimental data for validation.[7][8][9]
Quantitative Comparison of Prediction Accuracy
The following tables summarize the root-mean-square deviation (RMSD) values from studies comparing AlphaFold predictions to experimentally determined structures of disulfide-rich and other peptides. Lower RMSD values indicate higher accuracy.
| Peptide Class | Prediction Method | No. of Peptides | Average RMSD (Å) | Key Findings & Limitations | Reference |
| Disulfide-Rich Peptides (DRPs) | AlphaFold2 | 624 | Not specified | Good overall fold prediction, but ~15% had incorrect disulfide connectivity. | [4] |
| Disulfide-Rich Peptides (DSRP) | AlphaFold2 | Not specified | < 3 Å (most cases) | High accuracy for the overall structure, but issues with disulfide bond prediction. | [10] |
| General Peptides (10-40 aa) | AlphaFold2 | 588 | Not specified | High accuracy for various secondary structures, but shortcomings in disulfide bond patterns. | [1][2] |
| Cyclic Peptides | HighFold | 63 | 1.478 | Improved accuracy over standard AlphaFold for cyclic peptides with disulfide bridges. | [5] |
| Cyclic Peptides | AlphaFold | 63 | 1.956 | Less accurate than specialized models like HighFold for cyclic peptides. | [6] |
Experimental Validation Protocols
Experimental validation remains the gold standard for confirming computationally predicted structures. Below are summaries of key experimental methodologies cited in the validation of peptide structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structures of peptides and small proteins in solution, providing insights into their dynamic nature.
A typical experimental protocol involves:
-
Sample Preparation:
-
Expression and purification of the peptide, often using recombinant DNA technology in hosts like E. coli or chemical peptide synthesis.
-
Isotopic labeling (e.g., with ¹⁵N and ¹³C) is often employed to facilitate resonance assignment.
-
The purified peptide is dissolved in a suitable buffer system, and the pH is adjusted.
-
-
NMR Data Acquisition:
-
A series of multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.
-
These experiments provide information about through-bond and through-space correlations between atomic nuclei.
-
-
Structure Calculation:
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.
-
Constraint Generation: Nuclear Overhauser effect (NOE) data provide distance constraints between protons that are close in space. Coupling constants can provide dihedral angle constraints.
-
Structure Calculation: A family of structures is calculated using software packages that employ molecular dynamics and simulated annealing, based on the experimental constraints.[11]
-
Validation: The final ensemble of structures is validated for consistency with the experimental data and for stereochemical quality.
-
X-ray Crystallography
X-ray crystallography provides high-resolution atomic models of molecules in their crystalline state.
A typical experimental protocol involves:
-
Crystallization:
-
The purified peptide is screened against a wide range of conditions (precipitants, buffers, additives) to induce the formation of well-ordered crystals. This is often a major bottleneck.
-
-
X-ray Diffraction Data Collection:
-
A suitable crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.
-
-
Structure Determination:
-
Phasing: The phases of the diffracted X-rays are determined, which is a critical step. For novel structures, methods like molecular replacement (using a homologous structure) or experimental phasing can be used. AlphaFold models are increasingly being used successfully for molecular replacement.[12][13]
-
Model Building and Refinement: An initial atomic model is built into the electron density map, and this model is refined to improve its fit to the experimental data.
-
Mass Spectrometry for Disulfide Bond Mapping
Mass spectrometry (MS) is a key technique for determining the connectivity of disulfide bonds, which AlphaFold can struggle with.
A typical experimental protocol involves:
-
Enzymatic Digestion:
-
The native peptide with intact disulfide bonds is subjected to enzymatic digestion (e.g., with trypsin or chymotrypsin) under non-reducing conditions.
-
-
Mass Analysis:
-
The resulting peptide fragments are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
The masses of the observed peptides are compared to the theoretical masses of all possible disulfide-linked fragments.
-
-
Tandem MS (MS/MS):
-
Disulfide-linked peptides are isolated and fragmented in the mass spectrometer.
-
The fragmentation pattern provides sequence information that confirms the identity of the linked peptides and thus the disulfide bond connectivity.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating AlphaFold predictions for this compound-like peptides.
Caption: Workflow for the validation of AlphaFold-predicted peptide structures.
Caption: Decision-making process for using AlphaFold models of DRPs.
References
- 1. Benchmarking AlphaFold2 on peptide structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benchmarking AlphaFold2 on Peptide Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mlsb.io [mlsb.io]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel this compound-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Three-dimensional structure of this compound, a sweet taste-suppressing polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AlphaFold two years on: Validation and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arxiv.org [arxiv.org]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to Gurmarin Disposal
For researchers, scientists, and drug development professionals, the proper management and disposal of specialized biochemicals like gurmarin are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations. While specific toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with care, employing appropriate personal protective equipment and adhering to established waste management practices.[1]
Hazard Summary and Safety Precautions
Before initiating any disposal procedures, it is essential to be fully aware of the potential hazards and necessary safety measures associated with this compound.
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear compatible chemical-resistant gloves to prevent skin exposure.[1]
-
Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]
-
Respiratory Protection: If working with the lyophilized powder form, which can generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Ventilation: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated materials). Adherence to local, state, and federal regulations for chemical and biological waste disposal is mandatory.
1. Waste Identification and Segregation:
-
Solid this compound Waste: Includes unused or expired lyophilized powder and any contaminated solids (e.g., weighing paper).
-
Liquid this compound Waste: Encompasses solutions containing this compound, such as reconstituted vials or experimental buffers.
-
Contaminated Laboratory Materials: This category includes items that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper.
2. Disposal Procedures:
The primary method for disposing of this compound waste is through a licensed and approved hazardous waste disposal facility. Never dispose of this compound down the drain or in regular trash.
-
Solid Waste:
-
Carefully sweep or transfer solid this compound waste into a designated, properly labeled, and sealable hazardous waste container.
-
Minimize dust generation during transfer.
-
Ensure the container is clearly marked with "Hazardous Waste" and the chemical name "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
The container should be kept tightly closed when not in use.
-
-
Contaminated Materials:
-
Place all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) into a designated hazardous waste bag or container.
-
Sharps, such as contaminated needles or broken glass, must be placed in a puncture-resistant sharps container.
-
3. Storage of Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure containers are properly sealed to prevent leaks or spills.
4. Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and surfaces that have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of any contaminated cleaning materials (e.g., wipes) as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the disposal process.[1]
Quantitative Data and Storage Information
For ease of reference, the following table summarizes key quantitative and storage information for this compound.
| Parameter | Guideline | Source/Rationale |
| Molecular Weight | 19.6 kDa (recombinant) | BioHippo[2] |
| Form | Lyophilized powder or liquid | Biosynth, BioHippo[1][2] |
| Storage Temperature | -20°C to -80°C for long-term storage | BioHippo[2] |
| Short-term Storage | Working aliquots can be stored at 4°C for up to one week. | BioHippo[2] |
| Reconstitution | Reconstitute in deionized sterile water to a concentration of 0.1-1.0 mg/mL. | BioHippo[2] |
| Shelf Life (Lyophilized) | 12 months at -20°C/-80°C | BioHippo[2] |
| Shelf Life (Liquid) | 6 months at -20°C/-80°C | BioHippo[2] |
Experimental Protocols: Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for reconstituting lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Deionized sterile water
-
Glycerol (B35011) (optional, for long-term storage)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.[2]
-
Reconstitution: Carefully add the appropriate volume of deionized sterile water to the vial to achieve a concentration between 0.1-1.0 mg/mL.[2]
-
Mixing: Gently vortex or pipette the solution up and down to ensure the powder is fully dissolved. Avoid vigorous shaking, which can denature the protein.
-
Aliquoting and Storage:
-
For long-term storage, it is recommended to add glycerol to a final concentration of 5-50% and aliquot the reconstituted this compound into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Store these aliquots at -20°C or -80°C.[2]
-
Avoid repeated freeze-thaw cycles.[2]
-
For immediate or short-term use (up to one week), working aliquots can be stored at 4°C.[2]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the segregation and disposal of different forms of this compound waste.
References
Personal protective equipment for handling gurmarin
Essential Safety and Handling Guide for Gurmarin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a polypeptide known for its taste-modifying properties. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Chemical and Physical Properties
| Property | Data |
| Chemical Formula | C187H276N46O53S6[1] |
| CAS Number | [138464-10-5][1] |
| Appearance | Lyophilized powder or liquid form.[2] |
| Stability | This compound is a highly stable protein due to its three disulfide bonds, forming an inhibitor cystine knot structure.[3][4] It is reported to be very stable against cleavage by proteases, even at high temperatures and low pH.[5] |
| Occupational Exposure Limits | Does not contain any substances with occupational exposure limits.[1] |
Health Hazard Information
Caution is advised when handling this compound, as its toxicological properties have not been thoroughly investigated.[1] However, one study noted that the polypeptide did not cause any death or visible side effects in animals.[3]
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] |
| Hand Protection | Wear compatible chemical-resistant gloves to prevent skin exposure.[1] Gloves must be inspected prior to use, and proper glove removal technique (without touching the glove's outer surface) should be employed to avoid skin contact.[6] |
| Body Protection | Wear appropriate protective clothing to prevent exposure.[1] A lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, consider additional protective clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn, especially when handling the lyophilized powder to avoid breathing dust.[1] Use a respirator if ventilation is inadequate. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid ingestion and inhalation.[7]
-
Avoid prolonged or repeated exposure.[7]
-
Wash thoroughly after handling.[1]
-
Use in a well-ventilated area. A mechanical exhaust system is required.[1]
-
A safety shower and eye wash station should be readily available.[1]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry place.
-
For lyophilized form, the shelf life is 12 months at -20°C/-80°C.[2]
-
For liquid form, the shelf life is 6 months at -20°C/-80°C.[2]
-
It is recommended to add 5-50% glycerol (B35011) for long-term storage of reconstituted protein at -20°C/-80°C.[2]
-
Avoid repeated freezing and thawing.[2] Store working aliquots at 4°C for up to one week.[2]
-
Warm to room temperature before use.[1]
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[1] Consult an ophthalmologist.[1] |
| Skin Contact | Wash immediately with plenty of water and soap for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Call a physician.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious.[1] Call a physician.[1] |
| Inhalation | Remove the casualty to fresh air and keep them warm and at rest.[1] If breathing is irregular or stopped, administer artificial respiration.[1] Call a physician.[1] |
| Spill | Provide adequate ventilation.[1] Wear a breathing apparatus if exposed to vapors/dusts/aerosols.[1] Collect the spilled material in closed and suitable containers for disposal.[1] Clear contaminated areas thoroughly.[1] Do not allow the substance to enter into soil, surface water, or drains.[1] |
Disposal Plan
Dispose of waste according to all applicable federal, state, and local regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
Visual Safety Workflow and Pathway Diagrams
To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the operational workflow and a simplified representation of its known signaling pathway interaction.
Caption: A workflow diagram for the safe handling of this compound.
Caption: A simplified diagram of this compound's inhibitory effect on sweet taste receptors.
References
- 1. biosynth.com [biosynth.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Frontiers | Inhibition of Staphylococcus aureus biofilm formation by this compound, a plant-derived cyclic peptide [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. times-bio.com [times-bio.com]
- 7. biosynth.com [biosynth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
